molecular formula C14H30N4O6 B1666435 Azido-PEG6-amine CAS No. 957486-82-7

Azido-PEG6-amine

货号: B1666435
CAS 编号: 957486-82-7
分子量: 350.41 g/mol
InChI 键: VCQSTKKJKNUQBI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azido-PEG6-amine is a PEG derivative containing an amino group with an azide group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. PEG Linkers are useful in the development of antibody drug conjugates and drug delivery methods.

属性

IUPAC Name

2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N4O6/c15-1-3-19-5-7-21-9-11-23-13-14-24-12-10-22-8-6-20-4-2-17-18-16/h1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQSTKKJKNUQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399240
Record name Azido-PEG-amine (n=6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957486-82-7
Record name Azido-PEG-amine (n=6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 957486-82-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG6-amine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG6-amine is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide (B81097) group and a primary amine connected by a flexible hexaethylene glycol (PEG) spacer, allows for sequential and orthogonal conjugation chemistries. This guide provides a comprehensive overview of the structure, properties, and common applications of this compound, complete with detailed experimental protocols and workflow visualizations.

Core Structure and Properties

This compound, systematically named 20-azido-3,6,9,12,15,18-hexaoxaicosan-1-amine, possesses a linear structure with a molecular formula of C14H30N4O6 and a molecular weight of approximately 350.41 g/mol .[1][2][3] The presence of the PEG spacer enhances the molecule's solubility in aqueous and many organic solvents, a critical feature for its use in biological applications.[4] The terminal azide and amine groups provide orthogonal handles for covalent modification. The azide group readily participates in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), while the primary amine can form stable amide bonds with carboxylic acids or activated esters.[5][6][7]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C14H30N4O6[1][3]
Molecular Weight 350.41 g/mol [1][3]
Exact Mass 350.2165 g/mol [6]
CAS Number 957486-82-7[1][3]
Appearance Colorless or light yellow liquid/oil[2]
Purity Typically >95%[6]
Solubility Soluble in Water, DMSO, DCM, DMF[4]
Storage Conditions -20°C, protected from light and moisture[2][4]
SMILES N(CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])[6]
InChIKey VCQSTKKJKNUQBI-UHFFFAOYSA-N[6]

Key Applications and Experimental Protocols

The dual functionality of this compound makes it a versatile tool in a variety of advanced scientific applications, including the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other complex bioconjugates.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and specific click chemistry reaction that forms a stable triazole linkage between an azide and a terminal alkyne. This reaction is widely used to conjugate this compound to alkyne-modified biomolecules, small molecules, or surfaces.

Experimental Protocol: General Procedure for CuAAC

This protocol outlines a general procedure for the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA or Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reaction Buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of the copper ligand in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in the reaction buffer.

    • Add this compound to the reaction mixture at a 1.5 to 5-fold molar excess over the alkyne.

    • Premix the CuSO₄ and copper ligand solutions in a 1:5 molar ratio. Add this catalyst solution to the reaction mixture to a final copper concentration of 50-100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[8]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing, protected from light.[9] Reaction progress can be monitored by LC-MS or other appropriate analytical techniques.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC to remove unreacted reagents and the copper catalyst.[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with an azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.[10]

Experimental Protocol: General Procedure for SPAAC

This protocol describes the conjugation of a DBCO-functionalized molecule to this compound.

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a 10 mM stock solution of the DBCO-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the DBCO-functionalized molecule in the reaction buffer to the desired final concentration.

    • Add the this compound stock solution to the reaction mixture, typically at a 1.5 to 3-fold molar excess.[11]

  • Incubation:

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight.[11][12] The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.[11]

  • Purification:

    • Purify the resulting conjugate using standard biochemical techniques such as SEC or dialysis to remove any unreacted starting materials.[11]

Amide Bond Formation

The primary amine of this compound can be readily coupled with carboxylic acids or their activated forms (e.g., NHS esters) to form a stable amide bond. This reaction is fundamental for attaching the linker to proteins (via lysine (B10760008) residues) or other molecules containing a carboxyl group.

Experimental Protocol: Amide Coupling with an NHS Ester

This protocol provides a general method for conjugating this compound to an NHS ester-activated molecule.

Materials:

  • This compound

  • NHS ester-activated molecule

  • Aprotic polar solvent (e.g., DMF or DMSO)

  • Reaction Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching reagent (e.g., Tris or hydroxylamine)

Procedure:

  • Preparation of Reactants:

    • Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO immediately before use.

    • Dissolve this compound in the reaction buffer.

  • Conjugation Reaction:

    • Add the dissolved NHS ester to the this compound solution. A 1.5 to 10-fold molar excess of the amine is often used to ensure complete reaction of the NHS ester.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Quench any unreacted NHS ester by adding a small amount of a quenching reagent (e.g., final concentration of 20-50 mM Tris). Incubate for an additional 30 minutes.

  • Purification:

    • Purify the conjugate by dialysis, SEC, or other appropriate chromatographic methods to remove excess this compound and quenched NHS ester.

Visualizing Experimental Workflows

To further clarify the utility of this compound, the following diagrams, generated using the DOT language, illustrate common experimental workflows.

Bioconjugation_Workflow cluster_azide Azide Functionalization cluster_alkyne Alkyne/DBCO Functionalization cluster_conjugation Click Chemistry Conjugation cluster_product Final Conjugate Azide_PEG6_Amine This compound CuAAC CuAAC Reaction (+ Cu(I), Ligand) Azide_PEG6_Amine->CuAAC SPAAC SPAAC Reaction (Copper-Free) Azide_PEG6_Amine->SPAAC Molecule_A Molecule A (e.g., Protein, Peptide) Alkyne_Molecule Alkyne-Molecule A Molecule_A->Alkyne_Molecule Add Alkyne DBCO_Molecule DBCO-Molecule A Molecule_A->DBCO_Molecule Add DBCO Alkyne_Molecule->CuAAC DBCO_Molecule->SPAAC Conjugate1 Molecule A-PEG6-Conjugate CuAAC->Conjugate1 Conjugate2 Molecule A-PEG6-Conjugate SPAAC->Conjugate2

Caption: General workflow for bioconjugation using this compound via click chemistry.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry cluster_product Final PROTAC POI_Ligand Protein of Interest (POI) Ligand with Alkyne CuAAC CuAAC Reaction POI_Ligand->CuAAC E3_Ligand E3 Ligase Ligand with Carboxylic Acid Amide_Formation Amide Bond Formation (e.g., EDC/NHS coupling) E3_Ligand->Amide_Formation Azido_PEG6_Amine This compound Azido_PEG6_Amine->Amide_Formation Intermediate E3 Ligand-Amide-PEG6-Azide Amide_Formation->Intermediate Intermediate->CuAAC PROTAC POI Ligand-Linker-E3 Ligand (PROTAC) CuAAC->PROTAC

Caption: A representative synthetic workflow for a PROTAC using this compound.

ADC_Synthesis_Workflow cluster_reactants Components cluster_linker_prep Linker Functionalization cluster_conjugation Final Conjugation Antibody Antibody (mAb) with reactive Lysine NHS_Activation NHS Ester Activation of Antibody Lysine Antibody->NHS_Activation Drug_Alkyne Cytotoxic Drug with Alkyne group CuAAC CuAAC Reaction Drug_Alkyne->CuAAC Azido_PEG6_Amine This compound Amine_Coupling Amide Coupling Azido_PEG6_Amine->Amine_Coupling NHS_Activation->Amine_Coupling Azide_mAb Azide-PEG6-Antibody Amine_Coupling->Azide_mAb Azide_mAb->CuAAC ADC Antibody-Drug Conjugate (ADC) CuAAC->ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Azido-PEG6-amine for Advanced Bioconjugation

This compound is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and materials science. Its structure features a primary amine group and an azide (B81097) group, separated by a hydrophilic hexaethylene glycol (PEG6) spacer. This unique architecture allows for sequential and orthogonal conjugation strategies, making it an invaluable tool for creating complex biomolecular architectures such as antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).[1][2]

The primary amine (-NH₂) provides a reactive handle for covalent modification of molecules containing carboxylic acids or their activated esters (e.g., N-hydroxysuccinimide [NHS] esters), forming stable amide bonds.[3][4] The azide (-N₃) group is a key component for "click chemistry," enabling highly efficient and specific ligation with alkyne-containing molecules.[1][4] This reaction can be performed either through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the catalyst-free, strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][5] The PEG6 spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference(s)
Chemical Formula C₁₄H₃₀N₄O₆[1][3][6][7]
Molecular Weight 350.41 g/mol [1][6]
Exact Mass 350.2165 Da[3]
CAS Number 957486-82-7[1][3]
Purity ≥95-97%[1]
IUPAC Name 20-azido-3,6,9,12,15,18-hexaoxaicosan-1-amine[3][6]
SMILES NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-][3][7]

Core Applications & Signaling Pathways

The dual functionality of this compound allows it to act as a central linker in constructing complex bioconjugates. A typical workflow involves two sequential steps, enabling the precise connection of two different molecular entities.

G Molecule1 Molecule A (e.g., Protein, Antibody) with NHS Ester Intermediate Molecule A-PEG6-Azide (Intermediate Conjugate) Molecule1->Intermediate Amine-NHS Ester Coupling (Step 1) Linker This compound Linker->Intermediate FinalProduct Final Bioconjugate (Molecule A-PEG6-Molecule B) Intermediate->FinalProduct Azide-Alkyne Click Chemistry (Step 2) Molecule2 Molecule B (e.g., Drug, Fluorophore) with Alkyne Group Molecule2->FinalProduct

Sequential conjugation workflow using this compound.

This diagram illustrates the orthogonal nature of the reactions. The amine end is first reacted (Step 1), followed by the azide end (Step 2), preventing self-polymerization and ensuring the formation of the desired A-to-B conjugate.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Optimization is often necessary based on the specific properties of the molecules being conjugated.

This procedure describes the conjugation of the primary amine of this compound to a protein or other molecule activated with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Molecule-NHS Ester (pre-dissolved in anhydrous DMSO or DMF)

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM MES buffer, pH 8.3-8.5.[2] (Avoid buffers containing primary amines like Tris).[4]

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Methodology:

  • Preparation: Immediately before use, dissolve the Molecule-NHS ester in anhydrous DMSO to a stock concentration (e.g., 10-20 mM). Dissolve this compound in the Reaction Buffer.

  • Reaction: Add a 5-10 fold molar excess of the this compound solution to the Molecule-NHS ester solution.[3] The final concentration of organic solvent (DMSO/DMF) should ideally be below 10% to avoid denaturation of proteins.

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.[2][4] Protect light-sensitive molecules from light.

  • Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for an additional 30 minutes. This will consume any unreacted NHS esters.

  • Purification: Remove excess, unreacted this compound and byproducts using a suitable method such as size-exclusion chromatography (e.g., desalting column) or dialysis against an appropriate buffer (e.g., PBS).

This protocol details the reaction between the azide-functionalized intermediate from Protocol 1 and an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule (in aqueous buffer)

  • Alkyne-functionalized molecule

  • Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water).[6][7]

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50-200 mM in water).[6][7]

  • Reducing Agent: Sodium Ascorbate (B8700270) stock solution (e.g., 100-300 mM in water, freshly prepared).[6][7]

Methodology:

  • Catalyst Premix: In a microcentrifuge tube, combine the CuSO₄ and THPTA ligand solutions in a 1:2 to 1:5 molar ratio.[6][8] Allow the mixture to stand for 2-3 minutes to form the copper(I)-ligand complex.

  • Reaction Setup: In a separate tube, combine the azide-functionalized molecule and the alkyne-functionalized molecule (typically a 1.5 to 4-fold molar excess of one reactant is used).[8]

  • Initiation: Add the premixed catalyst to the azide/alkyne mixture. Finally, add the freshly prepared sodium ascorbate solution to initiate the cycloaddition.[6][7]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[6][7]

  • Purification: Purify the final conjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst, excess reagents, and byproducts.

This copper-free click chemistry protocol is ideal for live-cell labeling or applications where copper cytotoxicity is a concern.[5] It utilizes a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO).

Materials:

  • Azide-functionalized molecule (in aqueous buffer)

  • DBCO-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. (Ensure the buffer is free of sodium azide).[9]

Methodology:

  • Preparation: Prepare solutions of the azide- and DBCO-functionalized molecules in the Reaction Buffer.

  • Reaction: Combine the two solutions. A molar excess of 1.5 to 10-fold of one reactant is often used to drive the reaction to completion.[10]

  • Incubation: Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight.[9][10] Reaction progress can be monitored by measuring the decrease in DBCO absorbance at ~310 nm.[9][10]

  • Purification: If necessary, purify the final conjugate from unreacted starting materials using an appropriate chromatography method. For many applications involving labeled antibodies, quenching and extensive purification may not be required if a small molar excess of the labeling reagent is used.

Reaction Schematics

The chemical transformations at each functional end of the this compound linker are distinct and bioorthogonal.

G cluster_0 Amine Coupling Reaction cluster_1 Azide-Alkyne Click Reaction Amine R₁─NHS + H₂N─(PEG)─N₃ Amide R₁─CO─NH─(PEG)─N₃ + NHS Amine->Amide pH 8.3-8.5 Azide R₁─(PEG)─N₃ + HC≡C─R₂ Triazole R₁─(PEG)─Triazole─R₂ Azide->Triazole Cu(I) or Strain (DBCO)

Orthogonal reaction schemes for this compound.

References

An In-depth Technical Guide to Azido-PEG6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG6-amine is a heterobifunctional linker molecule integral to the advancement of bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal azide (B81097) group and a primary amine, connected by a flexible hexaethylene glycol (PEG) spacer, allows for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of the molecular and chemical properties of this compound, alongside detailed experimental protocols for its application in common bioconjugation techniques.

Core Properties and Specifications

The utility of this compound as a molecular linker is defined by its chemical and physical properties. A summary of these quantitative data is presented below for clear reference.

PropertyValueReference
Molecular Weight 350.41 g/mol [1][][3][4]
Exact Mass 350.2165 g/mol [5]
Chemical Formula C₁₄H₃₀N₄O₆[1][4][5][6]
Purity Typically >95%[5][7]
Appearance Colorless to light yellow liquid or oil[1]
Storage Conditions Store at -20°C or lower[1]
Solubility Soluble in water, aqueous buffers, DMSO, DMF, chloroform, and methylene (B1212753) chloride[]

Functional Roles and Applications

This compound serves as a versatile tool in the molecular sciences, primarily enabling the linkage of two different molecules. The terminal amine can react with carboxylic acids, activated esters (such as NHS esters), or aldehydes and ketones. The azide group is available for "click chemistry," a set of rapid, selective, and high-yield chemical reactions. This dual functionality makes it a valuable component in the synthesis of:

  • Antibody-Drug Conjugates (ADCs): Where a cytotoxic drug is linked to an antibody for targeted cancer therapy.[][4]

  • PROteolysis TArgeting Chimeras (PROTACs): Which bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.[][4]

  • Bioconjugation: For attaching molecules to proteins, peptides, nucleic acids, or surfaces for a variety of research and diagnostic applications.

The diagram below illustrates the logical relationship of this compound as a bifunctional linker.

G cluster_0 Molecule A cluster_1 This compound Linker cluster_2 Molecule B molA Molecule A (e.g., Protein, Antibody) linker H₂N-PEG6- -N₃ molA->linker:amine Amine Reaction molB Molecule B (e.g., Drug, Fluorophore) linker:azide->molB Azide (Click Chemistry)

Bifunctional Linker Concept

Experimental Protocols

The azide and amine groups of this compound allow for two primary types of conjugation reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction involves the formation of a stable triazole linkage between an azide (from this compound) and a terminal alkyne. The reaction is catalyzed by copper(I).

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule to the reaction buffer.

    • Add the this compound stock solution to the reaction mixture. A molar excess (e.g., 5-20 fold) of the linker is often used.

    • Add the THPTA stock solution to the reaction mixture.

    • Add the CuSO₄ stock solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

  • Purification:

    • Purify the conjugate to remove unreacted reagents and catalyst. This can be achieved by size-exclusion chromatography (SEC), dialysis, or other appropriate chromatographic techniques.

The following diagram outlines the experimental workflow for a typical CuAAC reaction.

G start Start reagents Prepare Stock Solutions (this compound, Alkyne, CuSO₄, Ascorbate, Ligand) start->reagents mix Combine Reactants (Alkyne-molecule, this compound, Ligand, CuSO₄) reagents->mix initiate Initiate Reaction (Add Sodium Ascorbate) mix->initiate incubate Incubate (Room Temp, 1-4h) initiate->incubate purify Purify Conjugate (SEC or Dialysis) incubate->purify end End purify->end

CuAAC Experimental Workflow
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed without a catalyst, making it ideal for applications in living systems where copper toxicity is a concern.

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO-functionalized protein)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Dissolve the cyclooctyne-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).

  • Reaction Setup:

    • Add the this compound stock solution to the solution of the cyclooctyne-functionalized molecule. A molar excess (e.g., 5-20 fold) of the linker is typically used. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid denaturation of proteins.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For more sensitive molecules, the reaction can be performed at 4°C for overnight incubation.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or another suitable method to remove unreacted linker.

The following diagram illustrates the signaling pathway concept for a SPAAC reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product azide This compound conjugate Stable Triazole-linked Conjugate azide->conjugate dbco DBCO-functionalized Molecule dbco->conjugate conditions Physiological pH (e.g., PBS pH 7.4) Room Temperature conditions->conjugate

References

An In-depth Technical Guide to Azido-PEG6-amine (CAS: 957486-82-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG6-amine, with the CAS number 957486-82-7, is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and nanotechnology.[1][2] This versatile reagent incorporates a terminal azide (B81097) group and a primary amine, separated by a six-unit polyethylene (B3416737) glycol (PEG) spacer.[3][4][5] The PEG chain enhances hydrophilicity, reduces steric hindrance, and improves the pharmacokinetic properties of conjugated molecules.[3][5] The orthogonal reactivity of the azide and amine groups allows for sequential and controlled conjugation of different molecules, making it an invaluable tool in the synthesis of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][6][7][8]

Chemical and Physical Properties

This compound is a water-soluble liquid at room temperature.[9][10] Its key properties are summarized in the table below.

PropertyValueReferences
CAS Number 957486-82-7[1][3][4][8][9][10][11]
Molecular Formula C14H30N4O6[1][8][9][10][11][12]
Molecular Weight 350.41 g/mol [1][8][10][12][13]
Appearance Colorless or light yellow liquid[10]
Purity ≥90% to >98%[1][9][10][13]
Solubility Soluble in Water, DMSO, DMF, DCM[4][9]
Storage -20°C, protected from light[3][9][10]

Applications

The dual functionality of this compound makes it suitable for a wide range of applications in biomedical research and drug development.

  • Bioconjugation: This molecule serves as a linker to conjugate proteins, peptides, and other biomolecules.[3] The amine group can react with carboxylic acids or activated esters, while the azide group can participate in click chemistry reactions.[4][9]

  • Drug Delivery: The PEG spacer improves the solubility and pharmacokinetic profile of conjugated drugs, making it a valuable component in targeted drug delivery systems.[1][3][4]

  • Antibody-Drug Conjugates (ADCs): this compound can be used as a non-cleavable linker in the synthesis of ADCs, connecting a cytotoxic drug to a monoclonal antibody.[6][8]

  • PROTACs: It is a commonly used linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[6][7]

  • Surface Modification: This linker can be used to functionalize the surfaces of nanoparticles, hydrogels, and other materials.[3]

  • Fluorescent Labeling: It can be used in the synthesis of fluorescent probes for imaging applications.[4][13]

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. These protocols may require optimization for specific applications.

Protocol 1: Two-Step Bioconjugation via Amide Bonding and Click Chemistry

This protocol describes a two-step process where a biomolecule with a carboxylic acid is first conjugated to the amine group of this compound, followed by a click chemistry reaction to attach a second molecule.

Step 1: Amide Coupling

  • Activation of Carboxylic Acid: Dissolve the biomolecule containing a carboxylic acid in an appropriate anhydrous solvent (e.g., DMF or DMSO). Add a 1.1 to 1.5 molar excess of a carboxyl-activating agent (e.g., EDC/NHS) and stir at room temperature for 15-30 minutes.

  • Conjugation: Add a solution of this compound (1.0 to 1.2 molar equivalents) to the activated biomolecule. The reaction is typically carried out at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: The resulting azide-functionalized biomolecule can be purified by dialysis, size-exclusion chromatography, or other appropriate methods to remove unreacted reagents.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup: Dissolve the azide-functionalized biomolecule and the alkyne-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Catalyst Preparation: Prepare a fresh solution of a copper(I) source (e.g., CuSO₄) and a copper-chelating ligand (e.g., TBTA). Also, prepare a fresh solution of a reducing agent (e.g., sodium ascorbate).

  • Click Reaction: Add the copper/ligand solution and the reducing agent to the reaction mixture. The reaction is typically complete within 1-12 hours at room temperature.

  • Purification: The final conjugate can be purified using appropriate chromatographic techniques to remove the copper catalyst and unreacted starting materials.

Protocol 2: PROTAC Synthesis

This protocol outlines a general strategy for synthesizing a PROTAC using this compound as a linker.

  • Ligand Functionalization: One of the PROTAC's ligands (for either the target protein or the E3 ligase) is functionalized with a reactive group that can couple to the amine of this compound (e.g., a carboxylic acid). The other ligand should possess an alkyne group for click chemistry.

  • Amide Bond Formation: The carboxyl-containing ligand is activated and reacted with the amine group of this compound as described in Protocol 1, Step 1.

  • Purification: The resulting azide-functionalized ligand is purified.

  • Click Chemistry: The purified azide-functionalized ligand is then reacted with the alkyne-containing ligand via a CuAAC reaction as described in Protocol 1, Step 2.

  • Final Purification: The final PROTAC molecule is purified to a high degree using methods such as HPLC.

Visualizations

Logical Relationship of this compound Functionalities

G Functional Relationship of this compound This compound This compound Amine Group Amine Group This compound->Amine Group Azide Group Azide Group This compound->Azide Group PEG6 Spacer PEG6 Spacer This compound->PEG6 Spacer

Caption: Core components of the this compound molecule.

Experimental Workflow for Two-Step Bioconjugation

G Two-Step Bioconjugation Workflow A Biomolecule 1 (with -COOH) C Amide Coupling (EDC/NHS) A->C B This compound B->C D Azide-Functionalized Biomolecule 1 C->D F Click Chemistry (CuAAC) D->F E Biomolecule 2 (with Alkyne) E->F G Final Conjugate F->G

Caption: Workflow for conjugating two biomolecules using this compound.

Signaling Pathway Concept: PROTAC-Mediated Protein Degradation

G PROTAC Mechanism of Action PROTAC PROTAC (with this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary binds POI Target Protein (POI) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PolyUb Polyubiquitination of POI Ternary->PolyUb facilitates Ub Ubiquitin Ub->PolyUb transfer Proteasome Proteasome PolyUb->Proteasome recognition Degradation POI Degradation Proteasome->Degradation leads to

Caption: Conceptual pathway of PROTAC-induced protein degradation.

References

In-Depth Technical Guide: Solubility of Azido-PEG6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Azido-PEG6-amine in two common laboratory solvents: water and dimethyl sulfoxide (B87167) (DMSO). This document also outlines a general experimental protocol for determining the solubility of PEGylated compounds and illustrates the typical use of this compound in a bioconjugation workflow.

Core Topic: Solubility of this compound

This compound is a heterobifunctional linker molecule widely utilized in bioconjugation and drug delivery. Its structure, featuring a hydrophilic hexaethylene glycol (PEG6) spacer flanked by an azide (B81097) group and an amine group, allows for versatile conjugation strategies, such as "click chemistry" and amidation. The PEG spacer not only provides flexibility but also significantly influences the molecule's solubility.

Data Presentation: Quantitative Solubility

The solubility of this compound is a critical parameter for its application in various experimental settings, particularly in aqueous buffers for biological applications and in organic solvents for synthesis and purification. The following table summarizes the available quantitative solubility data for this compound in water and DMSO.

Solvent Solubility Reference
Water> 100 mg/mL[1]
DMSO> 50 mg/mL[1]

Note: The provided values indicate the minimum observed solubility and the actual solubility limit may be higher.

For context, related PEG6 linkers also exhibit high solubility in DMSO. For instance, Azido-PEG6-azide and Amino-PEG6-amine have reported solubilities of 100 mg/mL in DMSO[2][3]. This is consistent with the hydrophilic nature of the PEG spacer, which generally imparts good solubility in both aqueous and polar aprotic organic solvents[4][5][6].

Experimental Protocols: Determining PEG Derivative Solubility

While specific experimental details for generating the quantitative data in the table are not publicly available, a common method for determining the solubility of PEG derivatives is through a visual or spectrophotometric-based solution turbidity assay. The following is a generalized protocol that can be adapted to determine the solubility of this compound.

Objective: To determine the solubility of this compound in water and DMSO by preparing solutions of increasing concentration and identifying the point of saturation.

Materials:

  • This compound

  • Deionized water

  • Anhydrous DMSO

  • Vortex mixer

  • Analytical balance

  • Calibrated pipettes

  • Clear glass vials or a 96-well plate

  • Spectrophotometer (optional, for turbidity measurement)

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution of this compound in the solvent of interest (e.g., 200 mg/mL in water). This may require gentle heating or sonication to facilitate dissolution, especially for concentrations approaching the solubility limit.

  • Serial Dilutions:

    • Perform a series of dilutions from the stock solution to create a range of concentrations in separate vials or wells of a 96-well plate. For example, you could prepare concentrations of 150, 125, 100, 75, 50, and 25 mg/mL.

  • Equilibration and Observation:

    • Vortex each solution thoroughly to ensure homogeneity.

    • Allow the solutions to equilibrate at a controlled room temperature for a set period (e.g., 24 hours) to ensure that any precipitation has had time to occur.

    • Visually inspect each solution against a dark background for any signs of precipitation or cloudiness. The highest concentration that remains a clear, particle-free solution is considered the solubility limit under those conditions.

  • Quantitative Measurement (Optional):

    • For a more quantitative assessment, the turbidity of each solution can be measured using a spectrophotometer by recording the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). A sharp increase in absorbance indicates the formation of a precipitate and thus, the point of saturation has been exceeded.

Mandatory Visualization: Bioconjugation Workflow

This compound is a key reagent in bioconjugation, serving as a flexible linker to connect two molecules of interest. A primary application is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), where the azide group of this compound reacts with an alkyne-modified molecule. The terminal amine group can be used to attach another molecule, for example, through reaction with an activated carboxylic acid (e.g., an NHS ester).

The following diagram illustrates a typical experimental workflow for using this compound to conjugate a protein to a small molecule drug.

G cluster_0 Step 1: Protein Modification cluster_1 Step 2: Linker Attachment cluster_2 Step 3: Final Conjugation Protein Target Protein (e.g., Antibody) Modified_Protein Drug-Protein Conjugate (via Amide Bond) Protein->Modified_Protein Amine-reactive crosslinking NHS_Ester NHS-Ester activated Small Molecule Drug NHS_Ester->Modified_Protein Azido_PEG6_Amine This compound Linked_Drug Azide-PEG-Drug (via Triazole Ring) Azido_PEG6_Amine->Linked_Drug CuAAC Click Chemistry Alkyne_Drug Alkyne-modified Small Molecule Drug Alkyne_Drug->Linked_Drug Modified_Protein_for_Click Alkyne-modified Protein Final_Conjugate Final Protein-Linker-Drug Conjugate Linked_Drug->Final_Conjugate Modified_Protein_for_Click->Final_Conjugate CuAAC Click Chemistry

Caption: A logical workflow for bioconjugation using this compound.

This guide provides essential information on the solubility of this compound for researchers and professionals in drug development. The provided data and protocols should facilitate the effective use of this versatile linker in various scientific applications.

References

The Pillar of Precision: A Technical Guide to the Stability and Storage of Azido-PEG6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the power of bioconjugation, the integrity of their reagents is paramount. Azido-PEG6-amine, a heterobifunctional linker, is a cornerstone in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2][3][4] Its dual functionality, featuring an azide (B81097) group for "click chemistry" and a primary amine for amide bond formation, offers a versatile approach to molecular assembly.[1][2][3][5] However, the inherent reactivity of these functional groups necessitates a thorough understanding of the molecule's stability and the implementation of stringent storage and handling protocols to ensure reproducible and reliable results. This guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and experimental methodologies for its stability assessment.

Chemical Profile and Inherent Stability

This compound's structure, comprising a flexible hexaethylene glycol (PEG) spacer flanked by an azide and a primary amine, dictates its stability characteristics. The PEG spacer enhances aqueous solubility and reduces steric hindrance, contributing to its utility in biological systems.[1][5][6] The stability of the molecule is primarily governed by the reactivity of its terminal functional groups.

Organic azides are high-energy molecules and should be handled with care.[7][8] Their stability is influenced by the carbon-to-nitrogen ratio, with a higher ratio generally indicating greater stability.[7][8][9] While this compound is generally stable for shipping at ambient temperatures over short periods, long-term stability is contingent on proper storage.[6]

The primary amine group is susceptible to reactions with electrophiles, such as carboxylic acids and activated esters.[2] Maintaining an environment free from such reactive species is crucial to prevent unwanted modifications.

Recommended Storage and Handling: A Tabulated Guide

To preserve the integrity of this compound, adherence to the following storage and handling guidelines is critical.

ParameterRecommendationRationale
Storage Temperature Long-term (months to years): -20°C.[1][2][6][10] Short-term (days to weeks): 0 - 4°C.[5][6] Some suppliers suggest -80°C for storage of stock solutions for up to 6 months.[11]Minimizes degradation and preserves the reactivity of the functional groups.
Light Exposure Store in a dark container.[1][5][6][9]Protects the azide group from potential light-induced decomposition.
Moisture Store in a dry, desiccated environment.[1][10][11]Prevents hydrolysis and maintains the integrity of the compound.
Solvents for Reconstitution Use anhydrous solvents such as DMF or DMSO.[1]Maintains the reactivity of the compound for subsequent conjugation reactions.
Handling Use non-metal spatulas.[8][12][13] Avoid contact with strong acids, heavy metals, and their salts.[7][8][12] Do not concentrate azide-containing solutions by rotary evaporation or distillation.[7][8]Prevents the formation of potentially explosive heavy metal azides and toxic hydrazoic acid.[7][8][9][12] Reduces the risk of explosive decomposition.[7][8]
Waste Disposal Collect azide-containing waste separately. Do not mix with acidic wastes.[9]Prevents the formation of highly toxic and explosive hydrazoic acid.[9]

Foreseeing Instability: Potential Degradation Pathways

While specific degradation pathway studies for this compound are not extensively published, understanding the inherent reactivity of its components allows for the prediction of potential degradation routes.

  • Hydrolysis: The PEG chain itself is generally stable, but the terminal functional groups can be susceptible to hydrolysis under extreme pH conditions, although this is less common under recommended storage conditions.

  • Reaction with Environmental Contaminants: The primary amine is nucleophilic and can react with electrophilic contaminants in the storage environment. Similarly, the azide group can undergo unintended reactions if exposed to activating conditions or incompatible reagents.

  • Formation of Hydrazoic Acid: A critical safety concern is the reaction of the azide group with strong acids to form hydrazoic acid (HN₃), which is highly toxic and explosive.[7][8][9][12]

Visualizing Stability and Workflow

To provide a clearer understanding of the factors influencing stability and a general approach to stability testing, the following diagrams are provided.

Factors Influencing this compound Stability cluster_Temp cluster_Light cluster_Moisture cluster_pH cluster_Incompatibles Stability This compound Stability Temp Temperature Stability->Temp Light Light Exposure Stability->Light Moisture Moisture Stability->Moisture pH pH Stability->pH Incompatibles Incompatible Materials Stability->Incompatibles Temp_High High Temp: Increased Degradation Temp->Temp_High Temp_Low Low Temp (-20°C): Enhanced Stability Temp->Temp_Low Light_UV UV/Light: Potential Decomposition Light->Light_UV Light_Dark Dark Storage: Preserves Integrity Light->Light_Dark Moisture_High High Humidity: Risk of Hydrolysis Moisture->Moisture_High Moisture_Dry Dry/Desiccated: Maintains Stability Moisture->Moisture_Dry pH_Acid Strong Acid: Hydrazoic Acid Formation pH->pH_Acid pH_Neutral Neutral pH: Generally Stable pH->pH_Neutral Incompatibles_Metals Heavy Metals: Explosive Azide Formation Incompatibles->Incompatibles_Metals Incompatibles_Acids Strong Acids: Hydrazoic Acid Incompatibles->Incompatibles_Acids

Caption: Key environmental factors impacting the stability of this compound.

A Blueprint for Verification: Experimental Protocol for Stability Assessment

For applications where linker integrity is absolutely critical, an in-house stability study is recommended. The following outlines a general experimental workflow for assessing the stability of this compound.

Experimental Workflow for this compound Stability Assessment cluster_Stress cluster_Analysis Start Start: This compound (Time = 0) Stress Incubate under Stress Conditions Start->Stress Sampling Sample at Defined Time Points Stress->Sampling Stress_Temp Varying Temperatures Stress->Stress_Temp Stress_pH Different pH Buffers Stress->Stress_pH Stress_Light Light vs. Dark Stress->Stress_Light Analysis Analyze Samples Sampling->Analysis Data Data Analysis: Determine Degradation Rate Analysis->Data Analysis_HPLC HPLC-MS: Purity & Degradants Analysis->Analysis_HPLC Analysis_NMR NMR: Structural Integrity Analysis->Analysis_NMR End End: Stability Profile Data->End

Caption: A generalized workflow for conducting a stability study of this compound.

Methodologies for Key Experiments
  • Preparation of Samples:

    • Prepare stock solutions of this compound in an appropriate anhydrous solvent (e.g., DMSO).

    • For pH stability studies, dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., pH 4, 7, 9).

    • For temperature stability studies, aliquot the stock solution or buffered solutions into separate vials for incubation at different temperatures (e.g., 4°C, 25°C, 40°C).

    • For photostability studies, expose samples to a controlled light source while keeping control samples in the dark.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each sample.

    • Immediately quench any potential degradation by freezing the sample at -80°C until analysis.

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase HPLC method with UV detection to monitor the purity of this compound over time. A decrease in the area of the main peak and the appearance of new peaks would indicate degradation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Couple the HPLC system to a mass spectrometer to identify the molecular weights of any degradation products, providing insights into the degradation pathways.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural analysis, NMR can be used to confirm the integrity of the azide and amine functional groups and the PEG spacer.[14] The disappearance or shift of characteristic peaks would signify chemical modification.

By meticulously controlling the storage environment and, when necessary, performing rigorous stability assessments, researchers can ensure the reliability of this compound in their critical drug development and bioconjugation workflows. This diligence is the foundation upon which robust and reproducible scientific advancements are built.

References

Navigating the Safety Profile of Azido-PEG6-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for Azido-PEG6-amine (CAS No. 957486-82-7), a heterobifunctional linker increasingly utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the safety and handling of this reagent is paramount to ensuring laboratory safety and the integrity of experimental outcomes.

Chemical and Physical Properties

PropertyValueSource
CAS Number 957486-82-7Multiple Suppliers[1][2][3]
Molecular Formula C14H30N4O6Multiple Suppliers[1][2][3]
Molecular Weight 350.41 g/mol Multiple Suppliers[1][2][3]
Appearance Colorless or light yellow liquidChem-Impex[1]
Purity ≥97%Chem-Impex[1]
Solubility Soluble in Water, DMSO, DCM, DMFBroadPharm[3]
XLogP3-AA (Computed) -0.7PubChem[4]
Boiling Point No data available
Melting Point No data available
Density No data available

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with warnings for irritation. The specific hazard statements as reported on PubChem are as follows[4]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A safety data sheet for a closely related compound, Azido-PEG6-NHS ester, also includes the hazard statement H302: Harmful if swallowed [5]. Given the structural similarity, it is prudent to handle this compound with the assumption that it may also be harmful if ingested.

The corresponding GHS pictogram is the exclamation mark , indicating that the substance may cause irritation, skin sensitization, or is harmful.

Handling, Storage, and Personal Protective Equipment

Proper handling and storage are critical to maintain the chemical's integrity and ensure user safety.

Storage
  • Recommended Storage Temperature: Store at –20 °C.[1][3][6]

  • Conditions to Avoid: Keep in a dry, light-protected container.[6]

Handling
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical-resistant safety goggles or a face shield.

    • Hand Protection: Wear suitable chemical-resistant gloves.

    • Skin and Body Protection: Wear a lab coat or other protective clothing.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[5]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce toxic fumes, including carbon oxides and nitrogen oxides.

Toxicological and Ecological Information

Detailed toxicological studies, such as the determination of LD50 (median lethal dose) or LC50 (median lethal concentration), for this compound are not publicly available. Similarly, no specific data on the ecological effects of this compound have been reported. In the absence of this data, the compound should be handled as a potentially hazardous substance, and release into the environment should be avoided.

Experimental Protocols

While specific experimental protocols for the safety testing of this compound are not available, the following outlines the general methodologies that would be employed for key safety assessments.

Methodology for Determining Acute Oral Toxicity (LD50)

A standard protocol, such as the OECD Guideline 423 (Acute Toxic Class Method), would typically be followed. This involves the following steps:

  • Animal Model: Healthy, young adult rats of a standard laboratory strain are used.

  • Dosage: A stepwise dosing procedure is used where a small group of animals (typically 3) is dosed at a defined level.

  • Observation: The animals are observed for signs of toxicity and mortality over a 14-day period.

  • Dose Progression: Depending on the outcome (survival or mortality), the dose for the next group of animals is adjusted up or down.

  • LD50 Estimation: The LD50 is estimated based on the mortality data and the dose levels used.

Methodology for Assessing Skin Irritation

Following a protocol similar to OECD Guideline 404 (Acute Dermal Irritation/Corrosion):

  • Animal Model: Albino rabbits are typically used.

  • Application: A small amount of the test substance is applied to a shaved patch of skin on the animal's back.

  • Exposure: The substance is left in contact with the skin for a defined period (e.g., 4 hours).

  • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals after application.

  • Scoring: The severity of the skin reactions is scored, and the substance is classified based on the irritation potential.

Visualizations

Hazard Identification and Response Workflow

The following diagram illustrates the logical flow from hazard identification to the appropriate response measures for this compound.

Hazard_Response_Workflow This compound Hazard and Response Workflow cluster_hazards Hazard Identification cluster_ppe Required Personal Protective Equipment cluster_first_aid First-Aid Measures H315 H315: Skin Irritation Gloves Chemical Resistant Gloves H315->Gloves LabCoat Protective Clothing H315->LabCoat SkinContact Wash Skin with Soap & Water H315->SkinContact H319 H319: Eye Irritation Goggles Safety Goggles / Face Shield H319->Goggles EyeContact Flush Eyes with Water H319->EyeContact H335 H335: Respiratory Irritation FumeHood Chemical Fume Hood H335->FumeHood Inhalation Move to Fresh Air H335->Inhalation H302 H302: Harmful if Swallowed (Precautionary) Ingestion Rinse Mouth, Seek Medical Attention H302->Ingestion

Caption: Workflow for identifying hazards and corresponding safety measures.

Safe Handling and Storage Logic

This diagram outlines the decision-making process for the safe handling and storage of this compound.

Safe_Handling_Storage Safe Handling and Storage of this compound Start Handling this compound? CheckPPE Wearing Appropriate PPE? Start->CheckPPE CheckVentilation Working in Fume Hood? CheckPPE->CheckVentilation Yes Stop_PPE Stop! Don appropriate PPE. CheckPPE->Stop_PPE No Proceed Proceed with Experiment CheckVentilation->Proceed Yes Stop_Ventilation Stop! Move to a ventilated area. CheckVentilation->Stop_Ventilation No Storage Storing After Use? Proceed->Storage Stop_PPE->CheckPPE Stop_Ventilation->CheckVentilation StoreProperly Store at -20°C in a dry, light-protected container. Storage->StoreProperly Yes End End Storage->End No StoreProperly->End

Caption: Decision tree for the safe handling and storage of the reagent.

References

The Azide Group: A Lynchpin in Modern Bioconjugation and Drug Development with Azido-PEG6-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Azido-PEG6-amine, has emerged as a powerful tool in the fields of bioconjugation, drug delivery, and materials science. Its utility is primarily derived from its two terminal functional groups: a primary amine and an azide (B81097). While the amine group offers a versatile handle for traditional conjugation chemistries, it is the azide group that unlocks a world of highly specific, efficient, and biocompatible ligation strategies. This technical guide delves into the core function of the azide group in this compound, providing a comprehensive overview of its reactivity, applications, and the experimental protocols for its use.

The Azide Moiety: A Gateway to "Click Chemistry"

The azide group (N₃) is a cornerstone of "click chemistry," a term coined by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, create no byproducts, and are stereospecific. The azide's primary role within this compound is to participate in cycloaddition reactions with alkynes, forming a stable triazole ring. This reaction can be performed in two main modalities: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The polyethylene (B3416737) glycol (PEG) spacer of six ethylene (B1197577) glycol units in this compound imparts several advantageous properties, including increased hydrophilicity and reduced steric hindrance, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.

Core Applications of the Azide Group in this compound

The versatility of the azide group makes this compound a valuable component in several cutting-edge applications:

  • Antibody-Drug Conjugates (ADCs): The azide group allows for the precise, covalent attachment of cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.

  • PROTACs (Proteolysis-Targeting Chimeras): In the synthesis of PROTACs, the azide group facilitates the linkage of a target protein-binding ligand to an E3 ubiquitin ligase ligand, leading to the targeted degradation of pathogenic proteins.

  • Protein Labeling and Visualization: The azide group enables the attachment of fluorescent dyes, biotin, or other reporter molecules to proteins for tracking and imaging studies.

  • Surface Modification: Immobilization of biomolecules onto the surfaces of nanoparticles, hydrogels, or other materials is readily achieved through the azide group, with applications in diagnostics and biomaterials.

Quantitative Data Summary

The choice between CuAAC and SPAAC for a given application often depends on a trade-off between reaction speed and biocompatibility. The following tables summarize the key quantitative parameters of these two "click" chemistry reactions.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) (e.g., DBCO, BCN) and an azide.
Reaction Rate Generally very fast (second-order rate constants typically 10-100 M⁻¹s⁻¹).Slower than CuAAC (second-order rate constants typically 10⁻²-1 M⁻¹s⁻¹), highly dependent on the cyclooctyne and azide structure.
Biocompatibility Limited in vivo due to the cytotoxicity of the copper catalyst.Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications.
Yield Generally high, often near-quantitative.High, with the formation of a stable triazole in quantitative yield.
Triazole Linkage Stability The 1,2,3-triazole ring is highly stable and resistant to cleavage by proteases, oxidation, and hydrolysis.The 1,2,3-triazole ring is highly stable and resistant to cleavage by proteases, oxidation, and hydrolysis.

Table 1: Comparison of CuAAC and SPAAC Reactions.

Experimental Protocols

Detailed methodologies for the key applications of this compound are provided below. These protocols are intended as a guide and may require optimization for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general procedure for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in water.

    • Prepare a 10 mM stock solution of TBTA in DMSO or THPTA in water.

  • Reaction Setup:

    • In a reaction tube, add the alkyne-modified protein to the reaction buffer to a final concentration of 1-10 mg/mL.

    • Add this compound to a final concentration that is in 5-20 fold molar excess to the protein.

    • Add the copper ligand (TBTA or THPTA) to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 0.1 mM.

  • Initiation and Incubation:

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis.

CuAAC_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Prepare Alkyne-Protein in Reaction Buffer mix Combine Protein, Azide, Ligand, and CuSO4 prep_protein->mix prep_azide Prepare this compound Stock Solution prep_azide->mix prep_cu Prepare CuSO4 Stock Solution prep_cu->mix prep_asc Prepare Sodium Ascorbate Stock Solution prep_ligand Prepare Ligand (TBTA/THPTA) Stock Solution prep_ligand->mix degas Degas Mixture with Inert Gas mix->degas initiate Initiate with Sodium Ascorbate degas->initiate incubate Incubate at Room Temp (1-4 hours) initiate->incubate purify Purify Conjugate (SEC or Dialysis) incubate->purify

Figure 1. Experimental workflow for CuAAC protein labeling.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the conjugation of an azide-containing drug linker to a monoclonal antibody functionalized with a strained alkyne (e.g., DBCO).

Materials:

  • DBCO-functionalized monoclonal antibody (mAb)

  • This compound-drug conjugate

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Solutions:

    • Prepare the DBCO-functionalized mAb in the reaction buffer at a concentration of 1-10 mg/mL.

    • Prepare a stock solution of the this compound-drug conjugate in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add the this compound-drug conjugate to the antibody solution. A 5-10 fold molar excess of the drug conjugate is a common starting point.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% to prevent antibody denaturation.

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle agitation.

  • Purification:

    • Purify the resulting ADC using SEC to remove unreacted drug conjugate and other small molecules.

SPAAC_ADC_Protocol cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification prep_mab Prepare DBCO-functionalized mAb in Buffer combine Combine mAb and Drug Conjugate prep_mab->combine prep_drug Prepare this compound-Drug Conjugate Stock Solution prep_drug->combine incubate Incubate at Room Temp (4-12h) or 4°C (overnight) combine->incubate purify Purify ADC (Size-Exclusion Chromatography) incubate->purify

Figure 2. Workflow for SPAAC-mediated ADC synthesis.
Protocol 3: Solid-Phase Synthesis of a PROTAC using this compound

This protocol provides a general workflow for the solid-phase synthesis of a PROTAC, where this compound is used as a linker component.

Materials:

  • Solid support (e.g., aminomethyl polystyrene resin)

  • E3 ligase ligand with a suitable functional group for resin attachment

  • This compound

  • Target protein ligand with an alkyne handle

  • Coupling reagents (e.g., HATU, DIPEA)

  • Cleavage cocktail (e.g., TFA-based)

  • Solvents (e.g., DMF, DCM)

Procedure:

  • Immobilization of E3 Ligase Ligand:

    • Swell the resin in a suitable solvent (e.g., DMF).

    • Couple the E3 ligase ligand to the resin using standard peptide coupling chemistry.

  • Linker Attachment:

    • Couple the amine group of this compound to a carboxylic acid on the resin-bound E3 ligase ligand using coupling reagents.

  • Target Protein Ligand Coupling (CuAAC):

    • Perform a CuAAC reaction between the azide group of the resin-bound linker and the alkyne-functionalized target protein ligand.

  • Cleavage and Purification:

    • Cleave the PROTAC from the solid support using a cleavage cocktail.

    • Purify the crude PROTAC by reverse-phase HPLC.

PROTAC_Synthesis_Workflow start Start with Solid Support immobilize Immobilize E3 Ligase Ligand on Solid Support start->immobilize attach_linker Couple Amine of this compound to E3 Ligase Ligand immobilize->attach_linker couple_poi Couple Alkyne-functionalized Target Protein Ligand via CuAAC attach_linker->couple_poi cleave Cleave PROTAC from Solid Support couple_poi->cleave purify Purify PROTAC (RP-HPLC) cleave->purify end Final PROTAC purify->end

Figure 3. Logical workflow for solid-phase PROTAC synthesis.

Conclusion

The azide group in this compound is a critical functional moiety that enables robust and versatile bioconjugation through "click chemistry." Its ability to participate in both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions provides researchers with a powerful toolkit for a wide range of applications, from the development of targeted therapeutics like ADCs and PROTACs to the functionalization of materials for diagnostics and biomaterials engineering. The protocols and data presented in this guide offer a solid foundation for the successful implementation of Azido-PEG6

An In-depth Technical Guide to Azido-PEG6-amine: Core Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG6-amine is a heterobifunctional linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal primary amine and an azide (B81097) group separated by a six-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the covalent linkage of diverse molecular entities. The primary amine allows for straightforward conjugation to biomolecules and surfaces rich in carboxylic acids or activated esters, while the azide group provides a bioorthogonal handle for highly efficient "click chemistry" reactions. The hydrophilic PEG6 chain enhances solubility, reduces steric hindrance, and provides a flexible spacer, which is often crucial for maintaining the biological activity of the conjugated molecules. This technical guide provides a comprehensive overview of the core properties of this compound, with a particular focus on the strategic role of the amine group in conjugation chemistries. It includes detailed experimental protocols, quantitative data on reaction efficiencies and conjugate stability, and visual diagrams of common workflows to empower researchers in the rational design and execution of their experiments.

Introduction to this compound

This compound is a member of the broader class of polyethylene glycol (PEG) linkers, which are widely employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] The defining feature of this compound is its heterobifunctional nature, possessing two distinct reactive groups at either end of the PEG chain. This allows for a two-step, controlled conjugation strategy, where one molecule can be attached via the amine group and a second, different molecule can be subsequently linked via the azide group.

Chemical Structure:

Key Features:

  • Primary Amine (-NH₂): A versatile nucleophile that readily reacts with electrophilic groups such as N-hydroxysuccinimide (NHS) esters, carboxylic acids (in the presence of activators), and aldehydes.[3] This functionality is commonly exploited for labeling proteins, peptides, and other biomolecules.

  • Azide (-N₃): A bioorthogonal functional group that is largely unreactive with endogenous biological molecules. It participates in highly specific and efficient cycloaddition reactions with alkynes, a process commonly referred to as "click chemistry".[4]

  • Polyethylene Glycol (PEG6) Spacer: The six-unit PEG chain imparts hydrophilicity, which can enhance the solubility of the resulting conjugate in aqueous environments.[3][5] It also provides a flexible spacer arm that can reduce steric hindrance between the conjugated molecules, often preserving their biological function.[5]

The Pivotal Role of the Amine Group in Bioconjugation

The primary amine of this compound is a key gateway for its attachment to a wide array of molecules, particularly proteins and peptides. The most prevalent conjugation strategy involves the reaction of the amine with an N-hydroxysuccinimide (NHS) ester-activated molecule.

Amine-NHS Ester Conjugation Chemistry

NHS esters are highly reactive towards primary amines, forming a stable amide bond.[6] This reaction is efficient and proceeds under mild conditions, making it ideal for working with sensitive biological molecules.

Reaction Mechanism: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide as a byproduct.

Quantitative Data on Amine-NHS Ester Conjugation

The efficiency of amine-NHS ester conjugation is influenced by several factors, including pH, temperature, and the concentration of reactants.

ParameterOptimal Range/ValueRationaleReference(s)
pH 7.2 - 8.5At this pH, a significant portion of the primary amines (e.g., on lysine (B10760008) residues of proteins) are deprotonated and thus nucleophilic. Higher pH increases the rate of NHS ester hydrolysis.[6]
Temperature 4°C to Room TemperatureLower temperatures can be used to slow down the reaction and minimize side reactions or degradation of sensitive biomolecules.[6]
Molar Ratio (NHS ester:Amine) 5:1 to 20:1A molar excess of the NHS ester is typically used to drive the reaction to completion and achieve a higher degree of labeling.[7]
Reaction Time 30 minutes to 4 hoursThe reaction is generally rapid, but longer incubation times may be required for less reactive amines or lower concentrations.[6]
Conjugation Efficiency Often >90%Under optimal conditions, NHS ester chemistry is highly efficient.[]
Half-life of NHS Ester Hydrolysis ~10 minutes at pH 8.6 (4°C)Hydrolysis is a competing reaction that reduces conjugation efficiency.[6]
Stability of the Resulting Amide Bond

The amide bond formed through the amine-NHS ester reaction is exceptionally stable under a wide range of physiological conditions.[9]

ConditionStabilityRationaleReference(s)
pH Range Stable from pH ~3 to ~10Amide bonds are resistant to hydrolysis under mild acidic and basic conditions. Cleavage typically requires strong acid or base and high temperatures.[9]
Enzymatic Degradation Generally stableWhile proteases can cleave peptide bonds, the specific amide linkage formed is not a natural substrate for most common proteases.[10]
Redox Conditions StableThe amide bond is not susceptible to cleavage by common biological reducing or oxidizing agents.

The Azide Group and Click Chemistry

Once the this compound linker is attached to the first molecule via its amine group, the terminal azide becomes available for the second conjugation step. The azide group is the cornerstone of one of the most powerful bioorthogonal ligation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted-1,2,3-triazole.[11]

Reaction Mechanism: The copper(I) catalyst activates the terminal alkyne, making it susceptible to nucleophilic attack by the azide. This leads to a series of intermediates that rapidly rearrange to form the stable triazole ring.

Quantitative Data on CuAAC Reactions

The CuAAC reaction is renowned for its high efficiency and reliability.

ParameterTypical ValueRationaleReference(s)
Reaction Efficiency >95%The reaction is highly favorable and often proceeds to near completion.[12]
Reaction Rate Fast (minutes to a few hours)The copper catalyst significantly accelerates the rate of the cycloaddition.[12]
Specificity Highly specificThe azide and alkyne groups do not react with other functional groups present in biological systems.[13]
Stability of the Triazole Linkage

The 1,2,3-triazole ring formed via CuAAC is exceptionally stable, making it an ideal linkage for creating robust bioconjugates.[1]

ConditionStabilityRationaleReference(s)
pH Range Highly stableThe triazole ring is an aromatic heterocycle and is resistant to hydrolysis across a broad pH range.[1]
Enzymatic Degradation Highly stableThe triazole linkage is not recognized by proteases or other common enzymes.[1]
Redox Conditions Highly stableThe triazole ring is resistant to both oxidation and reduction under typical biological conditions.[14]

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of advanced therapeutics, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[15] this compound can be used to link the drug to the antibody.

Workflow for ADC Synthesis using this compound:

ADC_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation (Click Chemistry) cluster_step3 Step 3: Purification and Characterization Antibody Antibody with accessible amines (e.g., Lysine) Antibody_Linker Azido-PEG6-Antibody Conjugate Antibody->Antibody_Linker Amine-NHS Ester Reaction Linker Azido-PEG6-NHS ester Linker->Antibody_Linker ADC Antibody-Drug Conjugate (ADC) Antibody_Linker->ADC CuAAC Reaction Drug Alkyne-modified Cytotoxic Drug Drug->ADC Purification Purification (e.g., SEC, HIC) ADC->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization

Caption: Workflow for ADC synthesis using an Azido-PEG-NHS ester linker.

Quantitative Data for ADC Characterization:

ParameterMethod(s) of DeterminationTypical ValuesReference(s)
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)2 - 4[16][17][18]
Purity Size Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC)>95%[19]
Stability Incubation in plasma followed by analysisHalf-life of days to weeks[20]
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[21] this compound is an ideal linker for connecting the target protein binder to the E3 ligase ligand.

Workflow for PROTAC Synthesis using this compound:

PROTAC_Workflow cluster_step1 Step 1: Synthesis of Ligand-Linker Intermediate cluster_step2 Step 2: Final PROTAC Assembly (Click Chemistry) cluster_step3 Step 3: Purification and Characterization E3_Ligand E3 Ligase Ligand with carboxylic acid Intermediate Azido-PEG6-E3 Ligand Intermediate E3_Ligand->Intermediate Amide Bond Formation Linker This compound Linker->Intermediate PROTAC Final PROTAC Molecule Intermediate->PROTAC CuAAC Reaction Target_Ligand Alkyne-modified Target Protein Ligand Target_Ligand->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization

Caption: Workflow for PROTAC synthesis using this compound.

Quantitative Data for PROTAC Efficacy:

The efficacy of a PROTAC is highly dependent on the specific target, E3 ligase, and cell line. The length of the PEG linker is a critical parameter that requires optimization.

PROTAC TargetLinker Length (atoms)DC₅₀ (Degradation)Dₘₐₓ (Degradation)Reference(s)
ERα16~10 nM>90%[22][23]
TBK1213 nM96%[21]
PI3K/mTOR(PEG linker)42.23 nM (p110γ), 45.4 nM (mTOR)88.6% (p110γ), 74.9% (mTOR)[24]

Experimental Protocols

Protocol for Conjugating this compound to a Protein via an NHS Ester

This protocol describes the labeling of a protein with an NHS ester-activated molecule, followed by conjugation of the this compound.

Materials:

  • Protein to be labeled (in a buffer free of primary amines, e.g., PBS)

  • Azido-PEG6-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-5 mg/mL. If the protein is already in a buffer like PBS, add 1/10th volume of 1 M NaHCO₃ to adjust the pH.

  • Prepare the Azido-PEG6-NHS Ester Stock Solution:

    • Dissolve the Azido-PEG6-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Add the Azido-PEG6-NHS ester stock solution to the protein solution at a molar ratio of 10:1 to 20:1 (ester:protein). Add the ester solution dropwise while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted linker and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the protein conjugate.

  • Characterization:

    • Determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.[25]

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified molecule to an alkyne-containing molecule.

Materials:

  • Azide-modified molecule (e.g., Azido-PEG6-Protein conjugate from section 5.1)

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Degassed buffer (e.g., PBS)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 20 mM solution of CuSO₄ in water.

    • Prepare a 100 mM solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 50 mM solution of THPTA in water.

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the azide-modified molecule and the alkyne-containing molecule in the desired molar ratio (typically 1:1 to 1:1.5) in degassed buffer.

    • Add the THPTA solution to a final concentration of 1-5 mM.

    • Add the CuSO₄ solution to a final concentration of 0.1-1 mM.

  • Initiate the Reaction:

    • Add the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purify the Conjugate:

    • Purify the final conjugate using an appropriate method based on the properties of the molecules (e.g., size-exclusion chromatography, affinity chromatography, or HPLC).

  • Characterization:

    • Confirm the formation of the triazole linkage and the final conjugate using techniques such as mass spectrometry and HPLC.[12]

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the precise and efficient construction of complex bioconjugates. The strategic use of its terminal amine group for initial conjugation, followed by the bioorthogonal click reaction of the azide group, provides a robust platform for a wide range of applications in research and drug development. The hydrophilic PEG6 spacer further enhances the utility of this linker by improving the physicochemical properties of the resulting conjugates. A thorough understanding of the reaction chemistries, optimization of reaction parameters, and appropriate characterization of the final products are essential for the successful implementation of this compound in the development of novel therapeutics and research tools.

References

understanding the PEG6 spacer in Azido-PEG6-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the PEG6 Spacer in Azido-PEG6-amine

Introduction

This compound is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure comprises a terminal azide (B81097) group (N₃), a primary amine group (NH₂), and a central six-unit polyethylene (B3416737) glycol (PEG) spacer.[4] This guide focuses on the core component of this linker: the PEG6 spacer. We will explore its physicochemical properties, its critical role in modulating the characteristics of resulting conjugates, and the experimental protocols for its use.

The PEG spacer is not merely a passive connector; it is a critical determinant of the conjugate's overall performance. Its length, flexibility, and hydrophilicity directly influence solubility, stability, immunogenicity, and pharmacokinetic profiles.[5][6][7] Understanding the specific contributions of the PEG6 spacer is paramount for researchers and drug developers aiming to design and synthesize effective and safe bioconjugates.

Physicochemical Properties of this compound

The this compound molecule is characterized by its discrete length, consisting of six ethylene (B1197577) glycol units. This monodispersity is a key advantage over traditional polydisperse PEG reagents, as it ensures the creation of homogeneous conjugates with a precise and defined molecular weight.[8]

PropertyValueReference(s)
Chemical Formula C₁₄H₃₀N₄O₆[3][9][10]
Molecular Weight ~350.41 g/mol [3][9][]
Exact Mass 350.21653469 Da[9][12]
CAS Number 957486-82-7[3][9]
IUPAC Name 2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine[9][]
Purity Typically >95-98%[3][10]
Appearance Pale Yellow or Colorless Oily Matter[]
Solubility Soluble in Water, DMSO, DMF, DCM[4][]

The Functional Core: Role of the PEG6 Spacer

The hexaethylene glycol spacer is the key modulator of the physicochemical and biological properties of the conjugates formed using this compound. Its influence is multifaceted, impacting everything from simple solubility to complex in vivo behavior.

PEG_Functions cluster_PK Pharmacokinetic Improvements cluster_Stability Stability Enhancements PEG6 PEG6 Spacer (Hydrophilic & Flexible Core) Solubility Enhances Aqueous Solubility PEG6->Solubility PK Improves Pharmacokinetics (PK) PEG6->PK Immunogenicity Reduces Immunogenicity & Antigenicity PEG6->Immunogenicity Stability Increases In Vivo Stability PEG6->Stability Binding Optimizes Binding Kinetics PEG6->Binding HalfLife Increases Serum Half-Life PK->HalfLife Clearance Reduces Renal Clearance PK->Clearance Proteolysis Shields from Proteolytic Enzymes Stability->Proteolysis Aggregation Prevents Aggregation Stability->Aggregation

  • Enhanced Solubility and Reduced Aggregation : Many therapeutic molecules, particularly small molecule drugs, are hydrophobic. The hydrophilic nature of the PEG chain significantly improves the water solubility of the entire conjugate, which is crucial for formulation and administration.[4][5][7] This property also helps prevent the aggregation of conjugated proteins.[13]

  • Improved Pharmacokinetics : By increasing the hydrodynamic volume of the conjugate, the PEG spacer helps to reduce renal clearance.[7][14] This leads to a longer circulation half-life in the bloodstream, allowing for sustained therapeutic effect and potentially less frequent dosing.[7][15]

  • Reduced Immunogenicity : The flexible PEG chain can shield the attached biomolecule (e.g., a protein or antibody) from the host's immune system, reducing the risk of an immune response.[7][8][15] This is a critical factor in the development of therapeutic proteins and ADCs.

  • Optimal Spacing and Flexibility : The length of the PEG spacer is a critical design parameter. A spacer that is too short may cause steric hindrance, preventing the conjugate from binding to its target. Conversely, an overly long spacer might lead to undesirable flexibility, potentially allowing the therapeutic payload to fold back and interact with the carrier molecule, hindering its efficacy.[16][17] The six ethylene glycol units of the PEG6 spacer often provide a suitable balance of length and flexibility for many applications, including the formation of stable ternary complexes in PROTACs.[5][6] Molecular dynamics simulations have shown that while PEG spacers have little effect on the conformation of small neutral peptides, they can significantly influence the properties of highly charged peptides.[13][18][19]

  • Increased Stability : The PEG chain can sterically hinder the approach of proteolytic enzymes, thereby protecting peptide and protein conjugates from degradation in vivo.[14][15]

Applications in Drug Development

This compound is a key building block in modern drug development, primarily in the construction of Antibody-Drug Conjugates (ADCs) and PROTACs.

Drug_Dev_Workflow cluster_ADC Antibody-Drug Conjugate (ADC) Synthesis cluster_PROTAC PROTAC Synthesis Antibody Antibody (e.g., with Lysine) Payload Cytotoxic Payload (with Alkyne) ADC_Linker This compound ADC_Intermediate Antibody-PEG6-Azide Final_ADC Final ADC E3_Ligand E3 Ligase Ligand (e.g., with COOH) POI_Ligand Protein of Interest (POI) Ligand (with Alkyne) PROTAC_Linker This compound PROTAC_Intermediate E3 Ligand-PEG6-Azide Final_PROTAC Final PROTAC

  • Antibody-Drug Conjugates (ADCs) : In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen.[1][3] The this compound can be used as a non-cleavable linker. Typically, the amine end of the linker is first conjugated to the antibody (e.g., via reaction with an activated carboxylic acid on the antibody or by modifying the antibody to introduce a suitable functional group). The azide end is then used to attach the cytotoxic payload via click chemistry. The PEG6 spacer in this context improves the ADC's solubility and stability and helps maintain the antibody's binding affinity by providing sufficient distance between the antibody and the drug.[4]

  • PROTACs : PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][6] The linker connecting the POI ligand and the E3 ligase ligand is a critical component, and its length and composition heavily influence the formation of a stable ternary complex.[5] this compound is frequently employed as a PEG-based linker in PROTAC synthesis.[1][3] Its defined length and flexibility can be optimized to achieve potent and selective protein degradation.[6]

Key Chemical Reactions and Experimental Protocols

The utility of this compound stems from its two terminal functional groups, which can undergo specific and high-yield chemical reactions.

Reactions cluster_amine Amine Group Reactions cluster_azide Azide Group Reactions (Click Chemistry) Linker This compound Amine H₂N-PEG6-N₃ Azide Biomolecule-PEG6-N₃ Amide Biomolecule-NH-CO-PEG6-N₃ (Stable Amide Bond) Amine->Amide pH 7-9 NHS Biomolecule-NHS Ester NHS->Amide Alkyne Payload-Alkyne DBCO Payload-DBCO (Strained Alkyne) Triazole_CuAAC Biomolecule-PEG6-Triazole-Payload (Stable Triazole Linkage) Triazole_SPAAC Biomolecule-PEG6-Triazole-Payload (Stable Triazole Linkage)

  • Amine Group Reactions : The primary amine is a versatile nucleophile that readily reacts with various electrophilic groups. A common reaction is the formation of a stable amide bond with N-hydroxysuccinimide (NHS) esters at a pH of 7-9.[12][20] It can also react with carboxylic acids (in the presence of a coupling agent like EDC), aldehydes, and ketones.[12]

  • Azide Group Reactions ("Click Chemistry") : The azide group is prized for its bioorthogonal reactivity, meaning it does not react with functional groups typically found in biological systems. It participates in "click chemistry" to form a stable triazole ring.[1][2]

    • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction occurs between the azide and a terminal alkyne in the presence of a copper(I) catalyst.[1][3] It is highly efficient and specific.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free click reaction that occurs between the azide and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[1][2][4] The absence of a potentially toxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[4]

General Experimental Protocol: Two-Step Antibody Conjugation

This protocol outlines a general procedure for conjugating a payload to an antibody using an NHS-activated Azido-PEG6-linker (Azido-PEG6-NHS ester) followed by a SPAAC reaction.[21][22][23]

Step 1: Antibody Modification with Azido-PEG6-NHS Ester

  • Reagent Preparation :

    • Prepare the antibody solution at a concentration of 2-5 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4-8.0.

    • Prepare a 10 mM stock solution of Azido-PEG6-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO).[24]

  • Conjugation Reaction :

    • Add a 5- to 20-fold molar excess of the Azido-PEG6-NHS ester stock solution to the antibody solution while gently stirring. The final DMSO concentration should not exceed 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.[25]

  • Purification :

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).[26]

    • Collect the fractions containing the azide-modified antibody. Confirm protein presence using a protein assay or by measuring absorbance at 280 nm.

Step 2: Click Chemistry Conjugation of Payload

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of the DBCO-functionalized payload in DMSO.

  • SPAAC Reaction :

    • Add a 3- to 5-fold molar excess of the DBCO-payload stock solution to the purified azide-modified antibody solution.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight, protected from light.[25]

  • Final Purification :

    • Purify the final antibody-drug conjugate to remove unreacted payload and any remaining impurities. SEC is the most common method. The final conjugate should be buffer-exchanged into a suitable formulation buffer for storage.[25]

Analytical Characterization of Conjugates

Thorough characterization is essential to confirm successful conjugation and to determine key quality attributes of the final product.

Analytical TechniqueInformation ProvidedReference(s)
UV-Vis Spectroscopy Can be used to determine the concentration of the protein (at 280 nm) and the payload if it has a unique chromophore, allowing for calculation of the Drug-to-Antibody Ratio (DAR).[24][27]
Mass Spectrometry (MS) Provides the molecular weight of the conjugate. The mass increase compared to the unmodified antibody confirms conjugation and can be used to determine the distribution of species with different DARs.[27]
High-Performance Liquid Chromatography (HPLC) Used to assess purity, aggregation, and charge heterogeneity. Techniques include Size-Exclusion (SEC-HPLC), Reversed-Phase (RP-HPLC), and Ion-Exchange (IEX-HPLC).[15][28][29]
Charged Aerosol Detection (CAD) A useful HPLC detection method for quantifying PEG and PEGylation reagents, as they often lack a strong UV chromophore.[20][29]
Colorimetric Assays Methods like the barium-iodide assay can be used to quantify the amount of PEG present in a sample.[27][28]

Conclusion

The PEG6 spacer is a critical and versatile component of the this compound linker. Its well-defined length and inherent physicochemical properties—hydrophilicity, flexibility, and biocompatibility—provide drug developers with a powerful tool to enhance the therapeutic potential of bioconjugates. By improving solubility, increasing stability, reducing immunogenicity, and optimizing pharmacokinetic profiles, the PEG6 spacer plays a pivotal role in the design of next-generation therapeutics, including ADCs and PROTACs. A thorough understanding of its characteristics and the associated conjugation chemistries is essential for the successful research and development of these complex molecules.

References

A Technical Guide to Click Chemistry with Azide Compounds for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Click Chemistry: A Paradigm of Efficiency and Selectivity

In the quest for rapid, reliable, and high-yielding chemical transformations, "click chemistry" has emerged as a powerful synthetic philosophy. A term coined by K.B. Sharpless in 2001, it describes a class of reactions that are modular, wide in scope, and produce high yields with minimal byproducts that are easily removed.[1][2][3] At the heart of this chemical toolbox lies the azide-alkyne cycloaddition, a reaction that forms a stable triazole linkage and has become indispensable in fields ranging from drug discovery and materials science to chemical biology.[4][5] The azide (B81097) functional group, being small, stable, and bioorthogonal—meaning it does not react with biological molecules—is a key player in these transformations, enabling the precise chemical modification of complex biomolecules in their native environments.[6][7][8]

This technical guide provides an in-depth exploration of the two primary forms of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into their core principles, reaction mechanisms, and provide detailed experimental protocols. Furthermore, this guide will summarize key quantitative data to aid in the selection of the appropriate methodology and showcase the applications of these powerful reactions in modern drug development.

Core Principles and Mechanisms

The foundational reaction of azide-alkyne click chemistry is the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide and an alkyne. However, this reaction requires high temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, limiting its utility.[1][9] The advent of catalyzed and strain-promoted versions of this reaction has revolutionized its application.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[5] This reaction proceeds rapidly under mild conditions, including at room temperature and in aqueous solutions, to exclusively form the 1,4-disubstituted 1,2,3-triazole product.[1][5] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[10][11]

The mechanism of CuAAC involves the formation of a copper acetylide intermediate.[12] The copper(I) catalyst then coordinates with the azide, bringing the two reactants into close proximity and lowering the activation energy of the cycloaddition.[1] The reaction is significantly accelerated in the presence of copper-coordinating ligands, which stabilize the Cu(I) oxidation state and prevent oxidative side reactions.[10][11]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu(I) Cu(I) Copper_Acetylide Copper(I) Acetylide Cu(I)->Copper_Acetylide + Alkyne - H+ Alkyne Alkyne Alkyne->Copper_Acetylide Metallacycle Six-membered Copper Metallacycle Copper_Acetylide->Metallacycle + Azide Azide Azide Azide->Metallacycle Triazolyl_Copper Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Copper Ring Contraction Triazolyl_Copper->Cu(I) Catalyst Regeneration Triazole_Product 1,4-Disubstituted Triazole Triazolyl_Copper->Triazole_Product + H+

Figure 1: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cytotoxicity associated with the copper catalyst in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[8][13] This reaction is a catalyst-free cycloaddition that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[14][] The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming the stable triazole ring.[][16]

SPAAC is highly bioorthogonal and can be performed in living cells and organisms without the need for a toxic catalyst.[] However, SPAAC reactions are generally slower than CuAAC and can be influenced by the steric bulk of the azide and the specific structure of the cyclooctyne.[17][18]

Quantitative Data Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for high reaction rates against the requirement for biocompatibility. The following table summarizes key quantitative parameters for these two reactions.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹)[17]Slower than CuAAC, highly dependent on the cyclooctyne and azide structure (second-order rate constants range from ~10⁻³ to >1 M⁻¹s⁻¹)[16][19]
Biocompatibility Limited in living systems due to copper cytotoxicity[8]Excellent, widely used for in vivo applications[14][]
Regioselectivity Exclusively forms the 1,4-disubstituted triazole[1]Forms a mixture of regioisomers, although some cyclooctynes show a preference[20]
Reactant Steric Hindrance Less affected by the steric bulk of the azide[17]Can be significantly slower with sterically demanding azides and cyclooctynes[17]
Typical Reaction Conditions Aqueous buffers, room temperature, requires a copper(I) source and a reducing agent[10]Physiological conditions (aqueous buffers, 37 °C), catalyst-free[14]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes a general method for conjugating an azide-modified molecule to an alkyne-functionalized biomolecule.[10][11][21]

Materials:

  • Biomolecule-alkyne

  • Cargo-azide

  • Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-binding ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine (B1677879) hydrochloride stock solution (optional, e.g., 100 mM in water)

Procedure:

  • In a microcentrifuge tube, dissolve the biomolecule-alkyne in the reaction buffer to the desired concentration (e.g., 50-100 µM).

  • Add the cargo-azide to the solution. A molar excess of the azide (e.g., 2-10 fold) is often used.

  • Prepare a premixed solution of CuSO₄ and the ligand. A 1:5 molar ratio of copper to ligand is common to protect the biomolecule from oxidation.[11]

  • Add the CuSO₄/ligand premix to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.

  • If the biomolecule is sensitive to reactive oxygen species, aminoguanidine can be added to a final concentration of 1-5 mM.[10][21]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents and byproducts.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling

This protocol outlines a general method for labeling azide-modified glycans on the surface of living cells with a cyclooctyne-functionalized fluorescent probe.

Materials:

  • Cells with metabolically incorporated azide-modified sugars

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore) stock solution in a biocompatible solvent (e.g., DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells and metabolically label them with an azide-containing sugar (e.g., Ac₄ManNAz) for a sufficient period to ensure cell surface expression.

  • Wash the cells gently with PBS to remove unincorporated azide sugars.

  • Dilute the cyclooctyne-fluorophore stock solution in pre-warmed cell culture medium to the desired final concentration (typically 10-100 µM).

  • Add the cyclooctyne-fluorophore solution to the cells and incubate at 37 °C for 30-60 minutes.

  • Wash the cells three times with PBS to remove the unreacted probe.

  • The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Experimental_Workflow cluster_workflow SPAAC Cell Surface Labeling Workflow Start Start Metabolic_Labeling Metabolic Labeling of Cells with Azide-Sugar Start->Metabolic_Labeling Wash1 Wash Cells with PBS Metabolic_Labeling->Wash1 Incubation Incubate with Cyclooctyne-Fluorophore Wash1->Incubation Wash2 Wash Cells with PBS (3x) Incubation->Wash2 Analysis Analyze by Fluorescence Microscopy or Flow Cytometry Wash2->Analysis End End Analysis->End

Figure 2: General experimental workflow for SPAAC-based cell surface labeling.

Applications in Drug Development

Click chemistry has become an invaluable tool in drug discovery and development, enabling rapid lead discovery and optimization.[4][22]

  • Lead Discovery and Optimization: The modular nature of click chemistry allows for the rapid synthesis of large libraries of compounds for high-throughput screening.[4][23] By connecting different molecular fragments with a triazole linker, medicinal chemists can efficiently explore a vast chemical space to identify and optimize lead compounds.[22]

  • Bioconjugation: Click chemistry is widely used to create antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells.[14] This approach enhances the therapeutic index of the drug by delivering it directly to the tumor site.

  • PROTACs: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Click chemistry is often employed to link the target-binding and E3 ligase-binding moieties.[14]

  • In Vivo Imaging and Diagnostics: The bioorthogonality of SPAAC has enabled the development of novel imaging agents. By attaching imaging probes to biomolecules in vivo, researchers can visualize and study biological processes in real-time.[6][7]

Conclusion

Click chemistry, particularly the azide-alkyne cycloaddition, has fundamentally changed the landscape of chemical synthesis and bioconjugation. The copper-catalyzed and strain-promoted variants offer a versatile toolkit for researchers, each with its own set of advantages. CuAAC provides rapid and high-yielding reactions ideal for in vitro applications and materials science, while the biocompatible nature of SPAAC has opened up new frontiers in chemical biology and in vivo studies. For professionals in drug development, these reactions provide a powerful and efficient means to construct complex molecular architectures, accelerating the discovery and development of new therapeutics. As our understanding of these reactions deepens and new catalysts and strained alkynes are developed, the impact of click chemistry is poised to grow even further.

References

An In-depth Technical Guide to Azido-PEG6-amine for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the field of bioconjugation, the selection of an appropriate linker is a critical step that dictates the stability, efficacy, and pharmacokinetic profile of the final conjugate. Among the diverse array of available linkers, Azido-PEG6-amine has emerged as a versatile and highly valuable tool. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use, tailored for beginners in bioconjugation.

Introduction to this compound

This compound is a heterobifunctional linker molecule featuring an azide (B81097) group (-N₃) at one terminus and a primary amine group (-NH₂) at the other, connected by a six-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] This unique architecture imparts several desirable characteristics for bioconjugation. The azide group serves as a handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which are known for their high efficiency and bioorthogonality.[2][3] The primary amine allows for conventional conjugation to biomolecules through reactions with activated esters or carboxylic acids. The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting bioconjugate.[1][4]

Physicochemical and Quantitative Data

A clear understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key quantitative data for this linker.

PropertyValueReference(s)
Chemical Formula C₁₄H₃₀N₄O₆[3]
Molecular Weight 350.41 g/mol [3]
CAS Number 957486-82-7[3]
Purity Typically >95%[3]
Appearance Varies (e.g., oil, solid)
Solubility Soluble in water, DMSO, DMF[5][6]

Core Applications in Bioconjugation

This compound is prominently used in the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen.[4] this compound can be used to attach the drug to the antibody, where the PEG linker can enhance the solubility and stability of the ADC.[4][7]

  • PROTACs: PROTACs are molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[2] The flexibility and length of the this compound linker can be optimized to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following are detailed protocols for the two primary reaction modalities of this compound: amine conjugation and azide-alkyne click chemistry.

Protocol 1: Amine-Reactive Labeling of a Protein with an Alkyne Moiety for Subsequent Click Chemistry with this compound

This protocol describes the introduction of an alkyne group onto a protein, which can then be reacted with this compound.

Materials:

  • Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein solution is free of any amine-containing buffers (e.g., Tris). Exchange the buffer to PBS, pH 7.4, using a desalting column if necessary.

  • Linker Preparation: Dissolve the Alkyne-PEG-NHS ester in a minimal amount of anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Alkyne-PEG-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.

  • Purification: Remove the excess, unreacted linker using a desalting column, exchanging the buffer to one suitable for the subsequent click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between an alkyne-functionalized protein and this compound.

Materials:

  • Alkyne-functionalized protein (from Protocol 1)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper ligand (e.g., THPTA or TBTA)

  • Sodium ascorbate (B8700270)

  • PBS buffer, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in water or DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of the copper ligand in water or DMSO.

    • Prepare a 1 M stock solution of sodium ascorbate in water (must be freshly made).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized protein and a 2- to 5-fold molar excess of the this compound stock solution.

    • Add the copper ligand to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 200 µM.

  • Reaction Initiation: Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents and the copper catalyst.

Visualizing Workflows and Pathways

Diagrams are invaluable for understanding complex biological and chemical processes. The following are Graphviz DOT scripts for generating diagrams relevant to the use of this compound.

Experimental Workflow for ADC Preparation

ADC_Workflow cluster_antibody_prep Antibody Preparation cluster_alkyne_mod Alkyne Modification cluster_click_reaction Click Chemistry Conjugation cluster_purification Final Purification & Characterization Antibody Monoclonal Antibody Buffer_Exchange Buffer Exchange (to PBS) Antibody->Buffer_Exchange Add_Alkyne_NHS Add Alkyne-PEG-NHS Ester Buffer_Exchange->Add_Alkyne_NHS Incubate_1 Incubate (RT, 1-2h) Add_Alkyne_NHS->Incubate_1 Purify_1 Purify (Desalting Column) Incubate_1->Purify_1 Add_Azido_PEG6_Amine Add this compound-Drug Purify_1->Add_Azido_PEG6_Amine Add_Cu_Catalyst Add CuSO4/Ligand & Sodium Ascorbate Add_Azido_PEG6_Amine->Add_Cu_Catalyst Incubate_2 Incubate (RT, 1-4h) Add_Cu_Catalyst->Incubate_2 Purify_2 Purify (SEC) Incubate_2->Purify_2 Characterize Characterize (e.g., DAR) Purify_2->Characterize ADC Final ADC Characterize->ADC

Workflow for Antibody-Drug Conjugate (ADC) preparation.
Impact of PEGylation on Receptor Signaling

PEGylation can influence the interaction of a ligand with its receptor, potentially altering downstream signaling. The following diagram illustrates a simplified signaling pathway, such as the Toll-like receptor 7 (TLR7) pathway, and indicates where PEGylation might have an effect.[8]

PEGylation_Signaling_Impact cluster_cell Cell cluster_endosome Endosome TLR7 TLR7 Receptor MyD88 MyD88 TLR7->MyD88 Ligand Binding IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-kB Activation TRAF6->NFkB Cytokines Cytokine Production NFkB->Cytokines Ligand Ligand Ligand->TLR7 Normal Interaction PEG_Ligand PEGylated Ligand (e.g., via this compound) PEG_Ligand->TLR7 Altered Interaction PEG_Effect PEGylation may alter: - Receptor binding affinity - Cellular uptake - Endosomal trafficking

Impact of PEGylation on a signaling pathway.

Conclusion

This compound is a powerful and versatile tool in the bioconjugation toolbox. Its dual functionality, combined with the benefits of the PEG spacer, makes it suitable for a wide range of applications, from the development of targeted therapeutics to the creation of sophisticated research probes. By understanding its properties and following well-defined protocols, even beginners in the field can successfully leverage this compound to advance their research and development goals.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Azido-PEG6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azido-PEG6-amine for Protein Labeling

This compound is a heterobifunctional linker that has emerged as a valuable tool in bioconjugation, particularly for the precise labeling of proteins.[1][2][3] This linker contains two key functional groups: a primary amine (-NH2) and an azide (B81097) (-N3) group, separated by a hydrophilic hexaethylene glycol (PEG6) spacer.[4][5] The PEG6 spacer enhances the solubility of the resulting conjugate and minimizes steric hindrance.

The primary amine allows for covalent attachment to proteins through various well-established chemistries. A common strategy involves the reaction with accessible carboxylic acid groups (e.g., on aspartic or glutamic acid residues) on the protein surface using carbodiimide (B86325) crosslinker chemistry (EDC/NHS). This reaction forms a stable amide bond.

The azide group provides a bioorthogonal handle for subsequent modifications via "click chemistry".[1][2] This refers to a set of highly efficient and specific reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][6] These reactions enable the attachment of a wide array of molecules, such as fluorescent dyes, biotin, or drug payloads, to the azide-modified protein with high specificity and yield. This two-step labeling strategy is instrumental in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and various imaging and diagnostic agents.[1][3]

Data Presentation

Table 1: Representative Data for Protein Azide Functionalization

ProteinProtein Concentration (mg/mL)Molar Excess of Azido-PEG-LinkerDegree of Labeling (Azides/Protein)
IgG Antibody210x2 - 4
IgG Antibody220x4 - 6
BSA515x5 - 8
Lysozyme125x1 - 2

Degree of Labeling (DOL) is typically determined by mass spectrometry (MALDI-TOF or ESI-MS).[8]

Table 2: Representative Data for Subsequent Click Chemistry Reactions

Click ReactionMolar Excess of Alkyne/Cyclooctyne (B158145)Reaction Time (hours)Labeling Efficiency (%)
CuAAC5x - 10x1 - 4> 95%
SPAAC2x - 5x2 - 12> 90%

Labeling efficiency is determined by methods such as SDS-PAGE with fluorescent imaging or mass spectrometry.[6]

Experimental Protocols

Protocol 1: Protein Modification with this compound via Amide Bond Formation

This protocol describes the covalent attachment of this compound to a protein's surface-accessible carboxylic acid residues.

Materials and Reagents:

  • Protein of interest

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Coupling Buffer at a concentration of 1-10 mg/mL.

    • If the protein buffer contains amines (e.g., Tris), perform a buffer exchange into the Coupling Buffer using a desalting column.

  • Reagent Preparation:

    • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.

  • Activation of Protein Carboxyl Groups:

    • Add a 100-fold molar excess of EDC and NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Coupling Reaction:

    • Immediately after activation, add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the activated protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and coupling reagents using a desalting column equilibrated with PBS.

  • Characterization and Storage:

    • Determine the concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA).

    • Assess the Degree of Labeling (DOL) by mass spectrometry.

    • The azide-functionalized protein is now ready for click chemistry. Store at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the labeling of the azide-functionalized protein with an alkyne-containing molecule.

Materials and Reagents:

  • Azide-functionalized protein in PBS

  • Alkyne-containing molecule of interest (e.g., alkyne-fluorophore, alkyne-biotin)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA or TBTA)

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of the copper ligand in DMSO/water.

  • Click Reaction:

    • In a reaction tube, combine the azide-functionalized protein (final concentration ~1-5 mg/mL) and the alkyne-containing molecule (5-10 molar excess).

    • Add the copper ligand to a final concentration of 1 mM.

    • Add CuSO4 to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the labeled protein to remove the catalyst and excess reagents using a desalting column or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for applications where copper cytotoxicity is a concern.

Materials and Reagents:

  • Azide-functionalized protein in PBS

  • Cyclooctyne-containing molecule (e.g., DBCO-fluorophore, BCN-biotin)

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the cyclooctyne-containing molecule in DMSO.

  • Click Reaction:

    • In a reaction tube, combine the azide-functionalized protein (final concentration ~1-5 mg/mL) and the cyclooctyne-containing molecule (2-5 molar excess).

    • Incubate the reaction for 2-12 hours at room temperature or 37°C. Reaction times may vary depending on the specific cyclooctyne used.

  • Purification:

    • Purify the labeled protein using a desalting column or dialysis to remove any unreacted cyclooctyne reagent.

Protocol 4: Characterization of Labeled Proteins

The efficiency of protein labeling can be assessed using various analytical techniques:

  • SDS-PAGE: Successful labeling with a fluorescent dye can be visualized by in-gel fluorescence scanning. A shift in molecular weight might also be observed.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the exact mass of the labeled protein and calculate the Degree of Labeling (DOL).[8]

  • UV-Vis Spectroscopy: If the attached molecule has a distinct absorbance spectrum, the DOL can be estimated by measuring the absorbance at the protein's and the molecule's respective maxima.

Mandatory Visualization

G Experimental Workflow for Protein Labeling with this compound cluster_0 Step 1: Protein Azide Functionalization cluster_1 Step 2: Click Chemistry Conjugation cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Protein Protein of Interest (in amine-free buffer) Activate Activate Carboxyl Groups (EDC, NHS) Protein->Activate 15-30 min, RT Couple Couple this compound Activate->Couple 2 hr, RT or O/N, 4°C Purify1 Purification (Desalting Column) Couple->Purify1 AzideProtein Azide-Functionalized Protein Purify1->AzideProtein CuAAC_React Add Alkyne Payload, CuSO4, Ligand, Na-Ascorbate AzideProtein->CuAAC_React SPAAC_React Add Cyclooctyne Payload AzideProtein->SPAAC_React CuAAC_Purify Purification CuAAC_React->CuAAC_Purify 1-4 hr, RT LabeledProtein_CuAAC Labeled Protein (CuAAC) CuAAC_Purify->LabeledProtein_CuAAC SPAAC_Purify Purification SPAAC_React->SPAAC_Purify 2-12 hr, RT LabeledProtein_SPAAC Labeled Protein (SPAAC) SPAAC_Purify->LabeledProtein_SPAAC G Click Chemistry Reaction Pathways cluster_CuAAC CuAAC (Copper-Catalyzed) cluster_SPAAC SPAAC (Copper-Free) AzideProtein Azide-Functionalized Protein (R-N3) Catalyst Cu(I) Catalyst (CuSO4 + Na-Ascorbate) AzideProtein->Catalyst Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) AzideProtein->Cyclooctyne Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Catalyst Triazole_CuAAC Stable 1,2,3-Triazole Linkage Catalyst->Triazole_CuAAC Triazole_SPAAC Stable 1,2,3-Triazole Linkage Cyclooctyne->Triazole_SPAAC

References

Application Notes and Protocols for Azido-PEG6-amine in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azido-PEG6-amine in click chemistry for bioconjugation and drug development applications. This heterobifunctional linker, featuring a terminal azide (B81097) group for click chemistry and a primary amine for conventional bioconjugation, offers a versatile tool for creating well-defined bioconjugates with enhanced solubility and reduced steric hindrance.

Introduction to this compound Click Chemistry

This compound is a polyethylene (B3416737) glycol (PEG) linker containing an azide (N₃) moiety and a primary amine (-NH₂) separated by a hexaethylene glycol spacer. This structure allows for a two-step, orthogonal conjugation strategy. The amine can be reacted with electrophiles such as NHS esters or carboxylic acids to attach the linker to a molecule of interest. Subsequently, the azide group can undergo a highly specific and efficient click reaction with an alkyne-containing molecule.

The two primary forms of click chemistry employed with this compound are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition of the azide with a terminal alkyne, forming a stable 1,4-disubstituted triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide to form a stable triazole. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for click chemistry reactions involving PEGylated azides. Note that optimal conditions may vary depending on the specific substrates and experimental goals.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants Azido-PEG6-functionalized molecule, Terminal alkyne-functionalized moleculeAzido-PEG6-functionalized molecule, DBCO-functionalized molecule
Catalyst CuSO₄ (0.1-1 mol eq.), Sodium Ascorbate (B8700270) (1-5 mol eq.)None
Ligand (optional) TBTA or THPTA (1-5 mol eq. to Copper)Not Applicable
Solvent Aqueous buffers (PBS, Tris), organic solvents (DMSO, DMF)Aqueous buffers (PBS, Tris), organic solvents (DMSO, DMF)
Temperature Room Temperature (20-25°C)4°C to 37°C
Reaction Time 1 - 4 hours1 - 12 hours
Typical Yield >90%>90%
Analytical TechniquePurposeTypical Observations
SDS-PAGE Assess conjugation efficiency and purity of protein conjugates.Shift in the molecular weight of the protein band corresponding to the mass of the attached molecule and linker.
Size-Exclusion Chromatography (SEC) Purify conjugates and analyze for aggregation.Separation of the higher molecular weight conjugate from unreacted starting materials.
Reverse-Phase HPLC (RP-HPLC) Purify and analyze the purity of small molecule and peptide conjugates.A new peak with a different retention time corresponding to the conjugate.
Mass Spectrometry (LC-MS, MALDI-TOF) Confirm the identity and mass of the conjugate.The observed molecular weight should match the calculated molecular weight of the final conjugate.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein with this compound

This protocol describes a general procedure for conjugating an alkyne-modified protein with this compound using a Cu(I) catalyst.

Materials:

  • Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (e.g., 50 mM in DMSO/water)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein solution.

    • Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess over the protein. Gently mix.

  • Catalyst Preparation (prepare immediately before use):

    • In a separate tube, mix the CuSO₄ solution and the THPTA/TBTA ligand solution at a 1:5 molar ratio.

  • Initiation of the Click Reaction:

    • To the protein-azide mixture, add the premixed catalyst/ligand solution to a final copper concentration of 0.1-1 mM.

    • Add freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction. Gently mix the solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.

  • Purification:

    • Purify the resulting protein conjugate using size-exclusion chromatography (e.g., a PD-10 desalting column or a Superdex 200 column) to remove excess reagents and the copper catalyst.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to visualize the molecular weight shift.

    • Confirm the identity and mass of the conjugate by LC-MS.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a DBCO-Labeled Antibody with this compound

This protocol outlines the copper-free conjugation of a DBCO-labeled antibody with this compound.

Materials:

  • DBCO-labeled antibody in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Preparation of Reactants:

    • Prepare the DBCO-labeled antibody in PBS at a concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-labeled antibody solution.

    • Add the this compound stock solution to the antibody solution to achieve a 10- to 20-fold molar excess. Gently mix.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle agitation. The optimal time and temperature may need to be determined empirically.

  • Purification:

    • Remove unreacted this compound and any side products by size-exclusion chromatography.

  • Characterization:

    • Confirm conjugation and assess purity using SDS-PAGE, observing the shift in the antibody's molecular weight.

    • Determine the final conjugate's molecular weight and confirm the covalent linkage using LC-MS.

Visualizations

Experimental Workflows

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Alkyne-Protein Prepare Alkyne-Protein Mix Protein and Azide-PEG6-amine Mix Protein and Azide-PEG6-amine Prepare Alkyne-Protein->Mix Protein and Azide-PEG6-amine Prepare this compound Prepare this compound Prepare this compound->Mix Protein and Azide-PEG6-amine Add Cu(I) Catalyst & Ligand Add Cu(I) Catalyst & Ligand Mix Protein and Azide-PEG6-amine->Add Cu(I) Catalyst & Ligand Add Sodium Ascorbate Add Sodium Ascorbate Add Cu(I) Catalyst & Ligand->Add Sodium Ascorbate Incubate Incubate Add Sodium Ascorbate->Incubate Purification (SEC) Purification (SEC) Incubate->Purification (SEC) Characterization (SDS-PAGE, LC-MS) Characterization (SDS-PAGE, LC-MS) Purification (SEC)->Characterization (SDS-PAGE, LC-MS)

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare DBCO-Antibody Prepare DBCO-Antibody Mix Antibody and this compound Mix Antibody and this compound Prepare DBCO-Antibody->Mix Antibody and this compound Prepare this compound Prepare this compound Prepare this compound->Mix Antibody and this compound Incubate Incubate Mix Antibody and this compound->Incubate Purification (SEC) Purification (SEC) Incubate->Purification (SEC) Characterization (SDS-PAGE, LC-MS) Characterization (SDS-PAGE, LC-MS) Purification (SEC)->Characterization (SDS-PAGE, LC-MS) Click_Chemistry_Logic cluster_amine Amine Reactivity cluster_azide Azide Reactivity (Click Chemistry) AzidoPEG6amine This compound AmineReaction Amide Bond Formation (e.g., with NHS ester) AzidoPEG6amine->AmineReaction CuAAC CuAAC (+ Terminal Alkyne, Cu(I)) AzidoPEG6amine->CuAAC SPAAC SPAAC (+ Strained Alkyne, e.g., DBCO) AzidoPEG6amine->SPAAC Bioconjugate Bioconjugate AmineReaction->Bioconjugate Orthogonal Conjugation CuAAC->Bioconjugate SPAAC->Bioconjugate

Application Notes and Protocols for Azido-PEG6-amine in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azido-PEG6-amine is a versatile, hetero-bifunctional linker molecule integral to the advancement of targeted drug delivery systems. Its unique structure, featuring a terminal azide (B81097) group, a primary amine, and a flexible six-unit polyethylene (B3416737) glycol (PEG) spacer, enables a two-pronged approach to bioconjugation. The amine group allows for straightforward covalent linkage to drug carriers or therapeutic molecules via amide bond formation, while the azide group serves as a reactive handle for highly efficient and specific "click chemistry" reactions.

The incorporated PEG6 spacer is crucial for enhancing the aqueous solubility and biocompatibility of the resulting conjugates. It can reduce steric hindrance and minimize non-specific protein binding, which are critical factors for improving the pharmacokinetic profile of nanomedicines. These characteristics make this compound an ideal tool for researchers developing sophisticated drug delivery platforms, such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles for targeted therapy.

This document provides detailed application notes based on the use of this compound in the development of dual-drug-loaded micelles for targeted leukemia therapy, as demonstrated in recent research. It includes comprehensive experimental protocols, quantitative data from the study, and workflow diagrams to guide researchers in applying this linker to their own drug delivery systems.

Application: Functionalization of Polymeric Micelles for Targeted Leukemia Therapy

A notable application of this compound is in the surface modification of drug-loaded polymeric micelles to enable the attachment of targeting ligands. In a study by Chueahongthong et al. (2024), this linker was used to functionalize Poloxamer 407 (P407), a polymer used to form micelles carrying Doxorubicin (Dox) and Curcumin (Cur). The azide group introduced by the linker was subsequently used to conjugate alkyne-modified peptides (CKR and EVQ) that target the FLT3 receptor on leukemic stem cells, thereby directing the therapeutic payload to the desired cancer cells.

Quantitative Data Summary

The following tables summarize the physicochemical characteristics of the micelles at different stages of formulation, demonstrating the impact of drug loading and peptide conjugation.

Table 1: Characteristics of Drug-Free and Drug-Loaded Micelles

FormulationMean Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
Blank Micelle (P407)20.3 ± 0.50.21 ± 0.01-0.1 ± 0.1
Curcumin Micelle (CM)22.1 ± 0.30.24 ± 0.02-0.2 ± 0.1
Dox-Cur Micelle (DCM)24.5 ± 0.60.25 ± 0.01-0.3 ± 0.1

Data extracted from Chueahongthong, F., et al. (2024).

Table 2: Encapsulation Efficiency and Drug Loading of Micellar Formulations

FormulationDrugEncapsulation Efficiency (%EE) ± SDDrug Loading Content (%DLC) ± SD
CMCurcumin98.5 ± 0.42.4 ± 0.1
DCMDoxorubicin99.1 ± 0.20.2 ± 0.0
DCMCurcumin98.2 ± 0.32.1 ± 0.1

Data calculated based on optimal drug-to-polymer weight ratios reported by Chueahongthong, F., et al. (2024).

Table 3: Physicochemical Properties of Peptide-Conjugated Dox-Cur Micelles (DCM)

FormulationMean Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
DCM (unconjugated)24.5 ± 0.60.25 ± 0.01-0.3 ± 0.1
DCM-Peptide C (CKR)30.2 ± 0.80.28 ± 0.02-0.5 ± 0.2
DCM-Peptide E (EVQ)31.5 ± 0.70.29 ± 0.01-0.6 ± 0.1
DCM-Peptide C+E33.8 ± 0.90.31 ± 0.02-0.8 ± 0.2

Data extracted from Chueahongthong, F., et al. (2024). The increase in particle size upon peptide conjugation confirms the successful attachment of the targeting ligands to the micelle surface.

Experimental Protocols & Methodologies

The following protocols are adapted from the methods described by Chueahongthong et al. (2024) and provide a framework for using this compound to create targeted drug delivery systems.

Visual Workflow for Nanoparticle Formulation and Conjugation

The diagram below illustrates the overall process from polymer modification to the final targeted nanoparticle.

G Experimental Workflow for Targeted Micelle Synthesis cluster_0 Step 1: Polymer Functionalization cluster_1 Step 2: Drug-Loaded Micelle Formulation cluster_2 Step 3: Peptide Conjugation P407 Poloxamer 407 (P407) Activation Activation with p-nitrophenyl chloroformate P407->Activation PEG_Amine This compound Reaction1 Amide Bond Formation PEG_Amine->Reaction1 Activation->Reaction1 Intermediate P407_N3 Azide-Functionalized P407 (P407-N3) Reaction1->P407_N3 Hydration Film Hydration & pH-Induced Self-Assembly P407_N3->Hydration DCM Dox-Cur Micelle (DCM) Drugs Doxorubicin (Dox) + Curcumin (Cur) Drugs->Hydration Hydration->DCM ClickChem Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) DCM->ClickChem TargetedDCM Targeted Dox-Cur Micelle (e.g., DCM-C+E) Peptide Alkyne-Modified Targeting Peptide(s) Peptide->ClickChem ClickChem->TargetedDCM

Caption: Workflow for creating peptide-targeted, dual drug-loaded micelles.

Protocol 1: Synthesis of Azide-Functionalized Poloxamer 407 (P407-N3)

This protocol describes the two-step process to functionalize P407. First, the terminal hydroxyl groups of P407 are activated. Second, this compound is conjugated to the activated polymer.

Materials:

  • Poloxamer 407 (P407)

  • p-nitrophenyl chloroformate (p-NPC)

  • This compound

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether, cold

  • Dialysis membrane (MWCO 3.5 kDa)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of Poloxamer 407:

    • Dissolve P407 (1 equivalent) and p-NPC (2.2 equivalents) in anhydrous DCM in a round-bottom flask.

    • Add TEA (2.2 equivalents) dropwise to the solution while stirring at room temperature.

    • Allow the reaction to proceed for 24 hours under a nitrogen atmosphere.

    • Precipitate the resulting activated polymer (P407-pNP) by adding the reaction mixture to a large volume of cold diethyl ether.

    • Wash the precipitate multiple times with cold diethyl ether to remove unreacted reagents.

    • Dry the P407-pNP product under vacuum.

  • Conjugation with this compound:

    • Dissolve the dried P407-pNP (1 equivalent) and this compound (2.5 equivalents) in anhydrous DMF.

    • Add TEA (2.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

    • Purify the resulting product (P407-N3) by dialysis against deionized water for 3 days, changing the water frequently.

    • Lyophilize the dialyzed solution to obtain the final Azido-P407-N3 polymer as a white powder.

    • Confirm the successful synthesis using ¹H-NMR and FTIR spectroscopy.

Protocol 2: Formulation and Peptide Conjugation of Targeted Micelles

This protocol details the preparation of drug-loaded micelles and the subsequent attachment of targeting peptides via click chemistry.

Materials:

  • Azido-P407-N3 polymer (from Protocol 1)

  • Doxorubicin (Dox)

  • Curcumin (Cur)

  • Alkyne-modified targeting peptides (e.g., Alkyne-CKR, Alkyne-EVQ)

  • Copper (II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

Procedure:

  • Preparation of Drug-Loaded Micelles (DCM):

    • Dissolve Azido-P407-N3, Dox, and Cur in chloroform at the desired weight ratio (e.g., 40:1 polymer to total drug, with a 9:1 Cur:Dox ratio).

    • Remove the chloroform using a rotary evaporator to form a thin film on the wall of the flask.

    • Dry the film under vacuum for at least 12 hours to remove any residual solvent.

    • Hydrate the film with PBS (pH 7.4) and stir for 3 hours at room temperature.

    • Sonicate the solution using a probe sonicator to form uniform micelles.

    • Filter the resulting micelle solution through a 0.22 µm syringe filter to remove any aggregates.

  • Peptide Conjugation via CuAAC (Click Chemistry):

    • To the DCM solution, add the alkyne-modified peptide(s) at a specified molar ratio relative to the azide groups on the P407-N3.

    • Add freshly prepared aqueous solutions of CuSO₄ (e.g., to a final concentration of 0.1 mM) and sodium ascorbate (e.g., to a final concentration of 1 mM).

    • Gently stir the reaction mixture at room temperature for 24 hours, protected from light.

    • Remove unreacted peptide and catalyst components by dialysis against PBS (pH 7.4) for 48 hours.

    • Store the final peptide-conjugated micelle solution at 4°C.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential of the final formulations using Dynamic Light Scattering (DLS).

    • Quantify the drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis spectrophotometry or HPLC after disrupting the micelles with a suitable solvent.

Structure and Reaction Mechanism

The versatility of this compound lies in its orthogonal reactive ends, allowing for sequential conjugation reactions. The amine end participates in standard nucleophilic acyl substitution, while the azide end undergoes a highly specific cycloaddition.

Caption: Reaction scheme of this compound linker.

These protocols and data serve as a comprehensive guide for researchers aiming to leverage the unique properties of this compound for the development of advanced and targeted drug delivery systems. The demonstrated success in functionalizing polymeric micelles highlights its potential in creating highly specific and effective nanomedicines.

Application Notes and Protocols for Surface Modification of Nanoparticles with Azido-PEG6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for applications in drug delivery, diagnostics, and bioimaging. Functionalization with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the biocompatibility and colloidal stability of nanoparticles in physiological environments. The incorporation of a terminal azide (B81097) (N₃) group on the PEG linker provides a versatile chemical handle for the covalent attachment of various biomolecules through highly efficient and bioorthogonal "click chemistry" reactions.

This document provides detailed application notes and protocols for the surface modification of nanoparticles using Azido-PEG6-amine. This heterobifunctional linker features a six-unit polyethylene glycol spacer to impart hydrophilicity and a terminal amine group for initial conjugation to the nanoparticle surface, while the azide group is reserved for subsequent bioconjugation. The protocols outlined below are applicable to a range of nanoparticle types, with specific examples provided for silica (B1680970) and polymeric nanoparticles.

Key Features and Applications

  • Enhanced Biocompatibility: The hydrophilic PEG chains form a protective layer on the nanoparticle surface, which can reduce non-specific protein adsorption (opsonization) and recognition by the immune system, leading to prolonged circulation times in vivo.[1]

  • Improved Colloidal Stability: PEGylation prevents nanoparticle aggregation in high ionic strength biological fluids, which is crucial for maintaining their desired physicochemical properties.[1][2]

  • Versatile Bioconjugation: The terminal azide group serves as a platform for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][3] This reaction is highly efficient, specific, and can be performed in aqueous conditions, making it ideal for conjugating sensitive biomolecules such as peptides, antibodies, or small molecule drugs that have been modified to contain an alkyne group.[2][3]

  • Targeted Drug Delivery: By "clicking" targeting ligands (e.g., RGD peptides) to the azide-functionalized nanoparticle surface, it is possible to direct the nanoparticles to specific cell types that overexpress the corresponding receptors, such as integrins on tumor cells.[4][5][6]

Data Presentation: Physicochemical Characterization

Successful surface modification with this compound can be confirmed by monitoring changes in the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data obtained before and after surface modification.

Table 1: Change in Hydrodynamic Diameter and Zeta Potential of Nanoparticles after Surface Modification.

Nanoparticle TypeModification StepAverage Hydrodynamic Diameter (nm)Zeta Potential (mV)Reference
Silica Nanoparticles Bare (amine-functionalized)100 ± 15+35 to +45[7]
After this compound conjugation120 - 150-5 to +5[7][8]
Polymeric Nanoparticles (PLGA) Bare150 - 200-20 to -30
After this compound conjugation170 - 230-10 to 0

Table 2: Grafting Density of PEG on Nanoparticle Surfaces.

Nanoparticle TypePEG Molecular Weight (Da)Grafting Density (PEG chains/nm²)Characterization MethodReference
Gold Nanoparticles 20001.9 - 2.5AUC and TOC Analysis[9]
Gold Nanoparticles 200000.8 - 1.2AUC and TOC Analysis[9]
Holmium Oxide Nanoparticles 12001.15TGA[10]

Table 3: Efficiency of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Nanoparticle SystemReactantsReaction Time (h)Conversion Efficiency (%)Reference
Azide-functionalized IFNbPropargyl-activated PEG2>95[11]
Azide-functionalized NanoparticlesAlkyne-modified KGRGDS peptide3Plateau reached

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Silica Nanoparticles with this compound

This protocol describes the conjugation of this compound to silica nanoparticles that have been pre-functionalized with amine groups using an agent like (3-aminopropyl)triethoxysilane (APTES).

Materials:

  • Amine-functionalized silica nanoparticles (NH₂-MSNPs)

  • Azido-PEG6-NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethanol (B145695)

  • Deionized water

  • Centrifuge and appropriate tubes

Procedure:

  • Nanoparticle Dispersion: Disperse the amine-functionalized silica nanoparticles in anhydrous DMF to a final concentration of 5-10 mg/mL. Sonicate the suspension for 15 minutes to ensure a homogenous dispersion.

  • Reagent Preparation: In a separate tube, dissolve Azido-PEG6-NHS ester in anhydrous DMF. The molar ratio of the Azido-PEG6-NHS ester to the estimated surface amine groups on the nanoparticles should be in a 5-10 fold excess.

  • Conjugation Reaction: Add the Azido-PEG6-NHS ester solution to the nanoparticle suspension. Add DIPEA to the reaction mixture to act as a proton scavenger, at a 2-fold molar excess relative to the NHS ester.

  • Incubation: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • Purification:

    • Centrifuge the reaction mixture to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Discard the supernatant.

    • Resuspend the nanoparticle pellet in ethanol and sonicate briefly.

    • Repeat the centrifugation and resuspension steps three times with ethanol and then twice with deionized water to remove unreacted reagents and byproducts.

  • Final Product: After the final wash, resuspend the Azido-PEG6-functionalized silica nanoparticles in the desired buffer or solvent for storage and further use.

Characterization:

  • FTIR Spectroscopy: Confirm the presence of the azide group by a characteristic peak at approximately 2100 cm⁻¹.

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and zeta potential to confirm changes upon surface modification (refer to Table 1).

  • Thermogravimetric Analysis (TGA): Quantify the amount of grafted PEG linker.

Protocol 2: Surface Modification of Polymeric Nanoparticles with this compound

This protocol details the incorporation of this compound onto the surface of polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), during the nanoparticle formulation process using an oil-in-water (o/w) emulsion-solvent evaporation method.[12]

Materials:

  • PLGA (or other suitable polymer)

  • PLA-PEG-Azide block copolymer

  • Dichloromethane (DCM) or Chloroform

  • Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 2.5% w/v)

  • Probe sonicator

  • Magnetic stirrer

  • Vacuum source

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of PLGA and the PLA-PEG-Azide block copolymer in DCM. The ratio of PLA-PEG-Azide to PLGA will determine the surface density of the azide groups. A typical starting ratio is 5-15% (w/w) of PLA-PEG-Azide to PLGA.

  • Emulsification: Add the organic phase to the aqueous PVA solution. Emulsify the mixture using a probe sonicator over an ice bath for 2-5 minutes to form an oil-in-water emulsion.

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at room temperature for at least 4 hours to allow the DCM to evaporate. This leads to the precipitation of the polymer and the formation of nanoparticles.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Discard the supernatant containing excess PVA.

    • Wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this washing step three times.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized.

  • Final Product: Resuspend the Azido-PEG6-functionalized polymeric nanoparticles in the desired buffer.

Characterization:

  • ¹H NMR Spectroscopy: To confirm the incorporation of the PLA-PEG-Azide copolymer.

  • DLS: To determine the size distribution and zeta potential.

  • X-ray Photoelectron Spectroscopy (XPS): To detect the presence of nitrogen from the azide group on the nanoparticle surface.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Azido-PEG6-Functionalized Nanoparticles

This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a targeting peptide, fluorescent dye) onto the surface of the azide-functionalized nanoparticles.

Materials:

  • Azido-PEG6-functionalized nanoparticles

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to stabilize the Cu(I) catalyst)

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

  • Purification system (e.g., centrifugation, dialysis, or size exclusion chromatography)

Procedure:

  • Reaction Setup: Disperse the azide-functionalized nanoparticles in the chosen buffer. Add the alkyne-containing molecule. The molar ratio of alkyne to azide will depend on the desired degree of surface functionalization, but a 2-5 fold molar excess of the alkyne molecule is a good starting point.

  • Catalyst Preparation: In a separate tube, prepare a fresh solution of sodium ascorbate in water (e.g., 100 mM). In another tube, prepare a solution of CuSO₄ in water (e.g., 10 mM). If using THPTA, pre-mix the CuSO₄ solution with a 5-fold molar excess of THPTA solution.

  • Click Reaction: To the nanoparticle/alkyne mixture, add the sodium ascorbate solution followed by the CuSO₄ (or CuSO₄/THPTA) solution. Typical final concentrations are 1 mM sodium ascorbate and 0.1 mM CuSO₄.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.

  • Purification: Purify the functionalized nanoparticles using an appropriate method to remove the copper catalyst, excess ascorbate, and unreacted alkyne-containing molecules.

Characterization:

  • UV-Vis or Fluorescence Spectroscopy: If a chromophoric or fluorescent molecule was attached, its presence can be confirmed and quantified.

  • Gel Electrophoresis (for protein/peptide conjugation): To confirm the increase in molecular weight of the conjugated species.

  • Cell-based assays: To confirm the biological activity of the conjugated ligand (e.g., enhanced cellular uptake for a targeting peptide).

Mandatory Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization np Core Nanoparticle (e.g., Silica, Polymeric) amine_func Amine Functionalization (for Silica) np->amine_func peg_conj Conjugation with This compound np->peg_conj amine_func->peg_conj click_chem CuAAC Reaction with Alkyne-Molecule peg_conj->click_chem char1 DLS, Zeta, FTIR click_chem->char1 char2 Spectroscopy, etc.

Caption: Experimental workflow for nanoparticle surface modification.

cellular_uptake cluster_extracellular Extracellular cluster_internalization Internalization cluster_intracellular Intracellular Trafficking np PEGylated Nanoparticle membrane Cell Membrane np->membrane clathrin Clathrin-mediated Endocytosis membrane->clathrin caveolae Caveolae-mediated Endocytosis membrane->caveolae macro Macropinocytosis membrane->macro endosome Early Endosome clathrin->endosome caveolae->endosome macro->endosome lysosome Lysosome endosome->lysosome Degradation escape Endosomal Escape endosome->escape nucleus Nucleus (Target) escape->nucleus

Caption: Cellular uptake pathways of functionalized nanoparticles.[13][14][15]

integrin_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling rgd_np RGD-Nanoparticle integrin Integrin Receptor (e.g., αvβ3) rgd_np->integrin Binding fak FAK integrin->fak src Src fak->src ras Ras src->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Migration erk->proliferation

References

Application Notes and Protocols for Azido-PEG6-amine in the Synthesis of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall efficacy. Azido-PEG6-amine is a heterobifunctional linker that has gained prominence in ADC development due to its advantageous properties.

The polyethylene (B3416737) glycol (PEG) spacer, consisting of six ethylene (B1197577) glycol units, imparts hydrophilicity to the linker. This can improve the solubility and reduce aggregation of the final ADC, particularly when working with hydrophobic payloads.[1][2] The terminal amine and azide (B81097) groups provide orthogonal handles for a two-step conjugation strategy. The amine group can be used to attach the linker to the payload, while the azide group allows for a highly specific and efficient "click chemistry" reaction, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to conjugate the linker-payload to a modified antibody.[3][4] This bioorthogonal approach enables the synthesis of homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR).[5][6][7]

These application notes provide detailed protocols for the synthesis and characterization of ADCs using this compound, along with expected quantitative data to guide researchers in this process.

Key Advantages of this compound in ADC Synthesis

  • Enhanced Hydrophilicity: The PEG6 spacer increases the water solubility of the linker-payload, which can mitigate aggregation issues often associated with hydrophobic drugs.[1][2]

  • Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for immunogenicity of the final ADC.

  • Precise Control over Conjugation: The azide group facilitates the use of click chemistry, enabling site-specific conjugation and the production of homogeneous ADCs with a defined DAR.[5][6][7]

  • Versatility: The amine functionality allows for the attachment of a wide variety of payloads that contain a carboxylic acid or other amine-reactive functional groups.

Experimental Data and Characterization

The following tables summarize typical quantitative data obtained during the synthesis and characterization of ADCs utilizing an this compound linker or similar PEGylated linkers.

Table 1: Drug-to-Antibody Ratio (DAR) Determination

Analytical MethodAntibodyPayloadLinker ChemistryAverage DARConjugation EfficiencyReference
Mass SpectrometryAnti-MUC16MMAEAzido-PEG-amine (via transglutaminase) + SPAAC2.0>95%[5]
HIC-HPLCTrastuzumabMMAEThiol-maleimide with PEG~4.4 - 4.5Not Reported[8]
UV-Vis Spectroscopy & HICTrastuzumabMMAEValine-Citrulline~3.4 - 4.5Not Reported[9][10]

Table 2: In Vitro Plasma Stability

ADCPlasma SourceIncubation TimeStability MetricResultReference
Trastuzumab-vc-MMAEMouse7 daysDAR LossMinimal loss in buffer, significant loss in plasma[11]
Set of 15 vc-MMAE ADCsHuman, Monkey, Rat, Mouse144 hours% High Molecular Weight Species (Aggregation)Median: 20.3-26.0%[12]
Non-cleavable Auristatin ADCNot SpecifiedNot SpecifiedLinker StabilityStable[1]

Experimental Protocols

The synthesis of an ADC using this compound typically involves three main stages:

  • Preparation of the Azide-Functionalized Payload: The amine group of this compound is conjugated to a reactive group (e.g., carboxylic acid) on the cytotoxic payload.

  • Antibody Modification: A bioorthogonal handle, typically a strained alkyne such as dibenzocyclooctyne (DBCO), is introduced onto the antibody.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-functionalized payload is "clicked" onto the DBCO-modified antibody.

Protocol 1: Preparation of Azide-PEG6-Payload (Amide Bond Formation)

This protocol describes the conjugation of this compound to a payload containing a carboxylic acid.

Materials:

  • Cytotoxic payload with a carboxylic acid group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of Payload:

    • Dissolve the cytotoxic payload, DCC (1.1 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-activated payload. Monitor the reaction by TLC or LC-MS.

  • Conjugation to this compound:

    • In a separate flask, dissolve this compound (1.5 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF.

    • Add the solution of the NHS-activated payload dropwise to the this compound solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Purify the resulting Azide-PEG6-Payload conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

    • Characterize the product by mass spectrometry to confirm the correct molecular weight.

Protocol 2: Antibody Modification with DBCO

This protocol details the introduction of DBCO groups onto the antibody via reaction with lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS ester (or similar DBCO-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • DBCO-NHS Ester Stock Solution:

    • Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to avoid denaturation.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Remove excess, unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with PBS (pH 7.4).

    • Collect the protein-containing fractions. The DBCO-modified antibody is now ready for conjugation.

Protocol 3: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the final "click" reaction to form the ADC.

Materials:

  • DBCO-modified antibody (from Protocol 2)

  • Azide-PEG6-Payload (from Protocol 1)

  • PBS (pH 7.4)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • SPAAC Reaction:

    • Add a 3- to 5-fold molar excess of the Azide-PEG6-Payload (dissolved in a minimal amount of DMSO) to the DBCO-modified antibody solution.

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.

  • Purification:

    • Purify the resulting ADC using a SEC system to remove unreacted payload and any aggregates.

    • The ADC will typically elute as the main peak, well-separated from the smaller unreacted payload.

  • Characterization:

    • DAR Determination: Analyze the purified ADC by Hydrophobic Interaction Chromatography (HIC)-HPLC or Reverse Phase (RP)-HPLC to determine the average DAR and the distribution of drug-loaded species.

    • Mass Spectrometry: Confirm the identity of the ADC and the DAR by intact mass analysis using LC-MS.

    • Aggregation Analysis: Assess the level of aggregation using Size-Exclusion Chromatography (SEC).

    • In Vitro Stability: Evaluate the stability of the ADC in plasma by incubating the ADC in human and/or mouse plasma at 37°C over a time course (e.g., 7 days) and measuring the change in DAR by LC-MS.[11][13][14]

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_payload Payload Functionalization cluster_antibody Antibody Modification cluster_conjugation ADC Synthesis & Purification Payload Payload-COOH Activated_Payload Azide-PEG6-Payload Payload->Activated_Payload Amide Coupling Azido_Linker This compound Azido_Linker->Activated_Payload ADC ADC Activated_Payload->ADC Antibody Antibody-NH2 DBCO_Antibody DBCO-Antibody Antibody->DBCO_Antibody Lysine Labeling DBCO_NHS DBCO-NHS Ester DBCO_NHS->DBCO_Antibody DBCO_Antibody->ADC SPAAC Click Reaction Purification Purification (SEC) ADC->Purification Characterization Characterization (HIC, MS) Purification->Characterization

Caption: Workflow for ADC synthesis using this compound.

Signaling Pathway of ADC Action

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Internalization Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage / Degradation Cell_Death Apoptosis / Cell Death Payload_Release->Cell_Death Cytotoxic Effect

Caption: General mechanism of action for an antibody-drug conjugate.

References

Application Note: Site-Specific Peptide Modification using Azido-PEG6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins.[1][2][3] PEGylation can enhance solubility, extend circulation half-life, and reduce immunogenicity by increasing the hydrodynamic size of the molecule.[2][3][4] This application note provides a detailed protocol for the conjugation of a peptide with Azido-PEG6-amine, a heterobifunctional linker. This linker contains a primary amine for covalent attachment to a peptide and a terminal azide (B81097) group, which serves as a versatile handle for subsequent bioorthogonal "click chemistry" reactions.[5][6][7]

The protocol focuses on forming a stable amide bond between the primary amine of the this compound and a carboxyl group on the peptide (either the C-terminus or the side chain of aspartic or glutamic acid). This reaction is facilitated by the use of carbodiimide (B86325) crosslinker chemistry, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[8][9] The resulting azide-functionalized peptide can then be used in a variety of applications, including the development of antibody-drug conjugates (ADCs), PROTACs, or for attachment to imaging agents and surfaces.[6][10][11]

Materials and Reagents

ReagentSupplierCatalog No. (Example)Notes
Peptide of InterestCustom Synthesis-Must contain at least one carboxyl group (C-terminus, Asp, or Glu).
This compoundBroadPharmBP-22224MW: 350.41 g/mol [11]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Thermo Fisher22980Carbodiimide crosslinker.
NHS (N-hydroxysuccinimide)Thermo Fisher24500Activates carboxyl groups to form amine-reactive esters.
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich227056Reaction solvent. Ensure it is anhydrous.
2-(N-morpholino)ethanesulfonic acid (MES) BufferSigma-AldrichM3671Activation/Reaction Buffer.
Diisopropylethylamine (DIPEA)Sigma-Aldrich387649Optional: for pH adjustment.
Diethyl Ether, AnhydrousSigma-Aldrich309966For precipitation of the conjugate.
Acetonitrile (ACN), HPLC GradeFisher ScientificA998For HPLC purification.
Trifluoroacetic Acid (TFA)Sigma-AldrichT6508For HPLC mobile phase.
Deionized Water (18.2 MΩ·cm)--For buffers and HPLC.

Equipment

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Reaction vials (e.g., 1.5 mL or 5 mL glass vials with screw caps)

  • Syringes and needles for reagent transfer

  • pH meter

  • Centrifuge for sample precipitation

  • Lyophilizer (optional, for sample drying)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS) for characterization

Experimental Protocols

This protocol describes the conjugation of this compound to a peptide's carboxylic acid group(s). The workflow involves the activation of the peptide's carboxyl groups with EDC and NHS, followed by the conjugation reaction with the amine group of the PEG linker.

Diagram: Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_peptide Dissolve Peptide in Anhydrous DMF prep_reagents Prepare Stock Solutions (EDC, NHS, PEG-Amine) activation Activate Peptide-COOH with EDC/NHS prep_reagents->activation conjugation Add this compound React for 4-12h activation->conjugation quenching Quench Reaction (Optional) conjugation->quenching purify Purify Conjugate (RP-HPLC) quenching->purify characterize Characterize Product (Mass Spec, HPLC) purify->characterize

Caption: Workflow for the conjugation of a peptide with this compound.

Reagent Preparation
  • Peptide Solution: Dissolve the peptide in anhydrous DMF to a final concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.

  • EDC Stock Solution: Prepare a 100 mM solution of EDC in anhydrous DMF or MES buffer (pH 4.7-6.0). Prepare this solution immediately before use as EDC is moisture-sensitive.

  • NHS Stock Solution: Prepare a 100 mM solution of NHS in anhydrous DMF or MES buffer.

  • This compound Solution: Prepare a 100 mM solution of this compound in anhydrous DMF.

Peptide Activation and Conjugation Reaction

The following table summarizes the recommended molar ratios for the conjugation reaction. Optimization may be required depending on the specific peptide.

ComponentMolar Equivalents (relative to Peptide)
Peptide1
EDC5 - 10
NHS5 - 10
This compound10 - 20
  • Activation:

    • To a reaction vial containing 1 equivalent of the peptide solution, add 5-10 equivalents of the NHS stock solution.

    • Add 5-10 equivalents of the EDC stock solution to the peptide/NHS mixture.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring. This step forms an amine-reactive NHS ester on the peptide's carboxyl groups.[8]

  • Conjugation:

    • Add 10-20 equivalents of the this compound solution to the activated peptide mixture.

    • If using a buffered aqueous solution, ensure the pH is between 7.0 and 8.0 for efficient reaction with the NHS ester. If the reaction is in DMF, a small amount of DIPEA (1-2 equivalents) can be added to act as a base.

    • Allow the reaction to proceed for 4-12 hours or overnight at room temperature with continuous stirring.

Diagram: Conjugation Reaction Scheme

References

Application Notes and Protocols for Azido-PEG6-amine in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system.[1] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[1]

Polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable properties.[2][3] The inclusion of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[1][4] Furthermore, the length and composition of the PEG linker are crucial parameters for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[2][5]

Azido-PEG6-amine: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional PEG-based linker that has emerged as a valuable tool in PROTAC synthesis.[6] It features an azide (B81097) group at one end and a primary amine at the other, connected by a 6-unit polyethylene glycol chain. This heterobifunctional nature allows for the sequential and controlled conjugation of the POI and E3 ligase ligands.

The primary amine can readily participate in standard amide bond formation with a carboxylic acid-functionalized ligand. The azide group is a key functional handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions.[7][] Specifically, the azide can undergo Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an alkyne-functionalized binding moiety.[6][] This modular and efficient approach streamlines the synthesis of PROTAC libraries for rapid optimization of linker length and composition.[9][10]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C14H30N4O6
Molecular Weight 350.41 g/mol
Appearance Varies (typically a colorless to pale yellow oil or solid)
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents.[11]

Table 2: Representative Characterization Data for a PROTAC Synthesized with this compound

Analytical MethodExpected Result
¹H NMR, ¹³C NMR Peaks corresponding to the POI ligand, the PEG linker (characteristic ethylene (B1197577) glycol repeats), and the E3 ligase ligand.[1]
LC-MS A single major peak with the expected mass-to-charge ratio (m/z) for the final PROTAC molecule.[12]
Purity (HPLC) >95% for biological assays.[13]

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - POI Ligand (alkyne-functionalized) - E3 Ligase Ligand (carboxyl-functionalized) - this compound step1 Step 1: Amide Coupling (E3 Ligase Ligand + this compound) start->step1 intermediate Azide-PEG6-E3 Ligase Intermediate step1->intermediate step2 Step 2: Click Chemistry (CuAAC) (Intermediate + POI Ligand) intermediate->step2 final_protac Final PROTAC Molecule step2->final_protac purification Purification (e.g., HPLC) final_protac->purification characterization Characterization (NMR, LC-MS) purification->characterization

Caption: A typical workflow for the two-step synthesis of a PROTAC.

Experimental Protocols

Protocol 1: Synthesis of Azide-PEG6-E3 Ligase Ligand Intermediate via Amide Coupling

This protocol describes the conjugation of a carboxylic acid-containing E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) to the amine terminus of this compound.

Materials:

  • E3 ligase ligand with a carboxylic acid group (1.0 equivalent)

  • This compound (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.1 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring its progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Azide-PEG6-E3 ligase ligand intermediate.

Protocol 2: Synthesis of the Final PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the azide-functionalized intermediate from Protocol 1 and an alkyne-containing POI ligand.

Materials:

  • Azide-PEG6-E3 ligase ligand intermediate (1.0 equivalent)

  • Alkyne-functionalized POI ligand (1.0 equivalent)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (B8700270) (0.3 equivalents)

  • Solvent system (e.g., t-BuOH/H₂O or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the Azide-PEG6-E3 ligase ligand intermediate (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0 equivalent) in the chosen solvent system in a reaction vial.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).

  • To the reaction mixture, add the sodium ascorbate solution followed by the copper sulfate solution.

  • Stir the reaction at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC.

Protocol 3: Characterization and In Vitro Evaluation of the Final PROTAC

Characterization:

  • Identity and Purity: Confirm the identity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Assess the purity using analytical HPLC.

In Vitro Evaluation:

  • Western Blot for Target Protein Degradation:

    • Culture target cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin), followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation.[14]

  • Dose-Response Analysis:

    • Perform the western blot experiment with a range of PROTAC concentrations to determine the DC₅₀ (concentration at which 50% degradation of the target protein is achieved) and Dₘₐₓ (maximum degradation level).

  • Cell Viability Assay:

    • Treat cells with the PROTAC at various concentrations to assess its cytotoxic effects using assays such as MTS or MTT.[14]

Conclusion

This compound is a highly effective and versatile linker for the modular synthesis of PROTACs. Its heterobifunctional nature, combined with the efficiency and orthogonality of click chemistry, facilitates the rapid assembly of PROTAC libraries. This enables the systematic optimization of linker properties to develop potent and selective protein degraders for therapeutic applications. The provided protocols offer a robust framework for the synthesis, purification, and characterization of PROTACs utilizing this valuable chemical tool.

References

Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[][2] This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it exceptionally suitable for bioconjugation.[3] Azido-PEG6-amine is a bifunctional linker featuring an azide group for CuAAC participation and a terminal amine for subsequent conjugation. The hexa(ethylene glycol) (PEG6) spacer enhances water solubility and provides spatial separation between conjugated molecules. These characteristics make this compound a valuable tool in drug development, particularly for creating Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[4][5] These notes provide detailed protocols and data for researchers utilizing this compound in CuAAC reactions.

Principle of the Reaction

The CuAAC reaction involves the copper(I)-catalyzed reaction between the terminal nitrogen atoms of the azide group on this compound and the carbons of a terminal alkyne on a target molecule. The copper(I) catalyst activates the alkyne, facilitating a stepwise cycloaddition that results in the regioselective formation of the 1,4-disubstituted triazole product.[] The required Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[6][7] To enhance reaction efficiency and protect sensitive biomolecules from oxidative damage by reactive oxygen species, a copper-chelating ligand like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is often included.[7][8]

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle cluster_redox Catalyst Generation CuI Cu(I) Intermediate1 Cu-Acetylide Complex CuI->Intermediate1 + Alkyne Alkyne R1-Alkyne Alkyne->Intermediate1 Azide This compound Intermediate2 Six-membered Cu-heterocycle Azide->Intermediate2 Product Triazole Product Product->CuI - Cu(I) Intermediate1->Intermediate2 + Azide Intermediate2->Product + H+ CuII Cu(II) (e.g., CuSO4) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI

Caption: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) catalytic cycle.

Experimental Protocols

Protocol 1: General CuAAC Bioconjugation to an Alkyne-Modified Protein

This protocol describes the conjugation of this compound to a protein previously functionalized with a terminal alkyne group.

Materials and Reagents:

  • Alkyne-modified protein

  • This compound

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • THPTA ligand solution (e.g., 50 mM in water)[6]

  • Sodium Ascorbate solution (freshly prepared, e.g., 100 mM in water)[6]

  • Phosphate-buffered saline (PBS), pH 7.4 (amine-free buffer is essential)[9]

  • DMSO (optional, for dissolving low-solubility components)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

  • Chelating resin (e.g., EDTA) to remove copper post-reaction[9]

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL (e.g., ~50 µM).[6]

    • Dissolve this compound in water or DMSO to create a 10 mM stock solution.

    • Prepare a fresh solution of sodium ascorbate immediately before use.

  • Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions. A typical ratio is 1 part CuSO₄ to 5 parts ligand (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA for a 500 µL final reaction volume).[6] Vortex briefly.

  • Reaction Assembly:

    • To the solution of alkyne-modified protein, add this compound to achieve a final concentration that is in 2- to 10-fold molar excess over the protein's alkyne groups.[6]

    • Add the CuSO₄/THPTA premix. The final concentration of copper is typically between 0.1 and 0.5 mM.[6]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[6] Gently mix by pipetting.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.

  • Purification:

    • Quench the reaction and remove residual copper by adding a chelating agent like EDTA or by passing the mixture through a copper-chelating resin.[9]

    • Purify the resulting protein conjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove excess reagents and the catalyst complex.

Workflow_Diagram cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification & Analysis p1 Dissolve Alkyne-Protein in Amine-Free Buffer p2 Prepare this compound, CuSO4, THPTA, and Ascorbate Stocks r1 Combine Alkyne-Protein and this compound p2->r1 r2 Add CuSO4/THPTA Catalyst Premix r1->r2 r3 Initiate with Sodium Ascorbate r2->r3 r4 Incubate (RT, 1-4h) r3->r4 u1 Quench & Remove Copper (e.g., EDTA) r4->u1 u2 Purify Conjugate (e.g., SEC / Dialysis) u1->u2 u3 Characterize Product (SDS-PAGE, MS) u2->u3

Caption: General experimental workflow for CuAAC bioconjugation.

Quantitative Data Summary

The efficiency of CuAAC reactions involving PEG linkers is consistently high across various applications. The following table summarizes representative yields obtained under different conditions.

ApplicationSubstratesCatalyst SystemSolventTime/TempYield (%)Reference
Polymer ConjugationmPEG-alkyne + Azido-coumarinCu(I)scCO₂24h / 35°C82.3[10]
Polymer ConjugationmPEG-alkyne + Azido-coumarinCu(I)scCO₂48h / 35°C87.1[10]
Peptide LigationAzide-peptide + Alkyne-peptideCuSO₄ / NaAscDMFRoom Temp>98[11]
Peptide CyclizationAlkyne/Azide-peptideCuI / P(OEt)₃CH₂Cl₂42h / Room Temp83[11]
PEG Network Synthesis3-arm PEG-azide + PEG-alkyneCuSO₄ / NaAscWater- / 40°CHigh Conversion[12]
Oligonucleotide LabelingAlkyne-Oligo + Azide-DyeCu(I) / TBTASolution3h / 37°C~98 (recovery)[3]
Protein PEGylationAzide-Protein + Alkyne-PEGCuSO₄ / TBTA / DTTBuffer (SDS)-High Conversion[13]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Yield Oxidation of Cu(I) to inactive Cu(II): Insufficient reducing agent or exposure to oxygen.Ensure the sodium ascorbate solution is freshly prepared. Increase the molar excess of ascorbate. Use a copper-chelating ligand like THPTA or TBTA to stabilize Cu(I).[7][9]
Amine-containing buffer: Buffers like Tris or glycine (B1666218) can interfere with the reaction.Use non-coordinating buffers such as PBS, HEPES, or phosphate (B84403) buffer.[9]
Poor reactant solubility: Hydrophobic substrates may aggregate in aqueous solutions.Add a co-solvent like DMSO or DMF (up to 20-30% v/v) to improve solubility.[9]
Degradation of Biomolecule Oxidative damage: Reactive oxygen species (ROS) can be generated by the Cu/ascorbate system.Use a protective, accelerating ligand (e.g., THPTA) in 5-fold excess to the copper catalyst.[6][8] Decrease reaction temperature and time.[9]
Copper toxicity: Residual copper can denature proteins or be toxic in cellular applications.Add a chelator like EDTA at the end of the reaction. Purify thoroughly using methods like size-exclusion chromatography, dialysis, or a dedicated copper-scavenging resin.[9]
Product Heterogeneity Side reactions: Non-specific reactions can occur, especially with sensitive amino acid residues like cysteine.Pre-incubate with iodoacetamide (B48618) to block free thiols if they are not the intended conjugation site.[9] Optimize pH and temperature to minimize side reactions.
Difficulty in Purification Aggregation: The final conjugate may be prone to aggregation.Adjust buffer conditions (pH, ionic strength) or add stabilizing excipients. Perform purification steps at 4°C.[9]
Similar properties of starting material and product: Difficulty separating unreacted biomolecule from the conjugate.Ensure the reaction goes to completion by using a sufficient excess of the smaller reactant (e.g., this compound). Use high-resolution purification techniques like ion-exchange or hydrophobic interaction chromatography if SEC is insufficient.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Azido-PEG6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3] This reaction leverages the high ring strain of cyclooctynes (e.g., DBCO, BCN) to react efficiently and selectively with azide-functionalized molecules, forming a stable triazole linkage.[] The reaction is biocompatible, proceeding under physiological conditions with high selectivity, minimizing off-target reactions with native biological functional groups.[1][]

Azido-PEG6-amine is a heterobifunctional linker that incorporates an azide (B81097) group for SPAAC and a primary amine for conventional amide bond formation. The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and can improve the pharmacokinetic properties of the resulting conjugates.[5] This makes this compound a versatile tool in drug development, particularly for the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[6]

Key Advantages of SPAAC Chemistry

  • Biocompatibility: Eliminates the need for cytotoxic copper catalysts, making it ideal for live-cell imaging and in vivo applications.[1][7]

  • High Selectivity: The azide and strained alkyne groups react specifically with each other, avoiding side reactions with biological macromolecules.[]

  • Mild Reaction Conditions: Proceeds efficiently at physiological temperature and pH.[3]

  • Fast Kinetics: The reaction between azides and certain strained alkynes, like dibenzocyclooctynes (DBCO), occurs rapidly.[8]

Applications

The unique properties of this compound make it suitable for a range of applications in bioconjugation and drug development:

  • Antibody-Drug Conjugates (ADCs): The amine group can be used to attach a cytotoxic drug payload, while the azide group allows for conjugation to a cyclooctyne-modified antibody. This modular approach facilitates the development of targeted cancer therapies.[6]

  • PROTAC Synthesis: this compound can serve as the PEG linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase, creating a molecule that induces targeted protein degradation.[6][9]

  • Biomolecule Labeling: It is used for labeling proteins, nucleic acids, and other biomolecules for applications in molecular imaging and diagnostics.[1][] The PEG linker can help maintain the stability and solubility of the labeled molecule.

  • Surface Modification: The linker can be used to functionalize the surfaces of nanoparticles or materials to improve their biocompatibility or to attach targeting ligands.

Data Presentation

Table 1: Typical Second-Order Rate Constants for SPAAC Reactions

The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne (B158145). The presence of a PEG linker can also influence the reaction kinetics.

Cyclooctyne ReagentTypical Rate Constant (M⁻¹s⁻¹) with Benzyl AzideNotes
DIBAC~0.3Exhibits good reactivity.
DBCO~0.1 - 1.0Commonly used due to a good balance of reactivity and stability.[10]
BCNVaries with isomerBicyclononyne offers good stability and reactivity.[6]
F-DIBO3.5One of the highest rates described, achieved through fluorine and methoxy (B1213986) substitution.[11]

Note: Reaction rates are influenced by factors such as solvent, temperature, and the specific structure of the azide. The PEG linker on this compound may increase reaction rates compared to non-PEGylated counterparts.[10]

Table 2: Recommended Starting Conditions for SPAAC Bioconjugation

This table provides general starting parameters for conjugating this compound to a cyclooctyne-functionalized biomolecule (e.g., a DBCO-protein).

ParameterRecommended ValueRationale
Reactant Ratio 5- to 20-fold molar excess of this compoundA molar excess of the smaller molecule drives the reaction to completion.[10]
Solvent Amine-free aqueous buffer (e.g., PBS, HEPES), pH 7.0-8.5Maintains protein stability. Avoid amine-containing buffers like Tris that can react with other reagents.[2]
Co-solvent <10% DMSO or DMFThis compound is soluble in DMSO.[12] Keeping the organic solvent concentration low prevents protein denaturation.[10]
Temperature 4°C to 37°CReaction can proceed at room temperature or 37°C for faster kinetics (1-4 hours), or at 4°C for extended periods (overnight).[10]
Reaction Time 1 - 12 hoursMonitor reaction progress via techniques like SDS-PAGE or LC-MS to determine the optimal time.[10]

Visualizations

Caption: General reaction mechanism of SPAAC.

Bioconjugation_Workflow prep 1. Prepare Reagents - Dissolve DBCO-Protein in PBS - Prepare this compound stock in DMSO react 2. SPAAC Reaction - Add this compound to protein solution - Incubate at RT or 37°C (1-4h) prep->react Mix purify 3. Purification - Remove excess linker via Size-Exclusion Chromatography (SEC) or Dialysis react->purify Reaction Complete char 4. Characterization - Confirm conjugation via SDS-PAGE, Mass Spectrometry, or UV-Vis purify->char Purified Product

Caption: Experimental workflow for SPAAC bioconjugation.

ADC_Synthesis_Logic cluster_components Components cluster_conjugation Conjugation Steps Antibody Antibody + DBCO Step2 SPAAC Reaction Antibody->Step2 Linker This compound Step1 Amide Coupling Linker->Step1 Drug Drug Payload Drug->Step1 Step1->Step2 Drug-Linker Intermediate ADC Final ADC Step2->ADC

Caption: Logical steps for ADC synthesis via SPAAC.

Experimental Protocols

Protocol 1: General Procedure for Labeling a DBCO-Functionalized Protein

This protocol outlines a general method for conjugating this compound to a protein that has been pre-functionalized with a DBCO group.

Materials:

  • This compound

  • DBCO-functionalized protein (e.g., antibody)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

  • Organic Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Dissolve the DBCO-functionalized protein in the reaction buffer to a known concentration (e.g., 1-5 mg/mL).[10]

  • SPAAC Reaction:

    • Add the this compound stock solution to the protein solution. Use a 5- to 20-fold molar excess of the azide linker to ensure efficient conjugation.[10]

    • Ensure the final concentration of DMSO is below 10% (v/v) to prevent protein denaturation.[10]

    • Incubate the reaction mixture with gentle agitation. For faster reactions, incubate at room temperature (20-25°C) or 37°C for 1-4 hours. Alternatively, the reaction can be performed at 4°C for 12-16 hours (overnight).[10]

  • Purification:

    • Once the reaction is complete, remove the excess, unreacted this compound and other small molecules.

    • This is typically achieved using size-exclusion chromatography (SEC), spin filtration, or dialysis against PBS.[10]

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling.

    • Analyze the purified conjugate using SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (MS), or UV-Vis spectroscopy if the attached molecule has a distinct chromophore.[10]

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) - Conceptual Outline

This protocol describes the conceptual steps for creating an ADC where a drug is first attached to this compound, followed by conjugation to a DBCO-modified antibody.

Part A: Linking the Drug to this compound

  • Activate Drug Payload: If the drug contains a carboxylic acid, activate it to an NHS ester using standard coupling reagents (e.g., EDC/NHS chemistry).

  • Amide Coupling: React the activated drug with the primary amine of this compound in a suitable organic solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., DIPEA).

  • Purification: Purify the resulting drug-PEG6-azide conjugate using an appropriate method, such as reversed-phase HPLC.

  • Characterization: Confirm the structure and purity of the intermediate via LC-MS and NMR.

Part B: Conjugation to the Antibody

  • Prepare Antibody: Ensure the DBCO-functionalized antibody is buffer-exchanged into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.

  • SPAAC Ligation: Follow the steps outlined in Protocol 1 , using the purified drug-PEG6-azide conjugate as the azide source. Use a 5- to 10-fold molar excess of the drug-linker conjugate relative to the antibody.

  • Purification: Purify the final ADC using SEC to remove any unreacted drug-linker conjugate.

  • Characterization: Analyze the final ADC to determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.

Troubleshooting Guide

SymptomPotential CauseSuggested Solution
Low or No Conjugation Yield Poor Reagent Quality: this compound or the DBCO-reagent may have degraded.Use fresh or properly stored reagents. This compound should be stored at -20°C or -80°C.[9]
Steric Hindrance: The conjugation site on the protein is not easily accessible.Increase reaction time or temperature (if the protein is stable). Consider using a linker with a longer PEG chain.
Incorrect Buffer: Buffer contains primary amines (e.g., Tris) that can interfere with other functional groups.Use an amine-free buffer like PBS or HEPES.[2]
Slow Reaction Rate Suboptimal pH: The reaction pH is too low.Increase the pH of the reaction buffer to 8.0-8.5, as SPAAC kinetics can be faster at a slightly basic pH.[13]
Cyclooctyne Choice: The strained alkyne used has inherently slow kinetics.If possible, use a more reactive cyclooctyne derivative like DBCO or a modified DIBO.[11]
Protein Precipitation High Organic Solvent Concentration: The concentration of DMSO or DMF is too high.Ensure the final concentration of the organic co-solvent is less than 10%.[10]
Protein Instability: The protein is not stable under the reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. Add stabilizing agents if compatible with the reaction.

References

Application Notes: Reaction of Azido-PEG6-amine with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conjugation of molecules with Polyethylene Glycol (PEG) linkers is a widely used strategy in research and drug development to improve the solubility, stability, and pharmacokinetic properties of biomolecules. The Azido-PEG6-amine is a heterobifunctional linker that provides a primary amine for conjugation and a terminal azide (B81097) group for subsequent "click chemistry" reactions.[1] This application note details the reaction conditions and provides a general protocol for the conjugation of this compound to molecules containing N-hydroxysuccinimide (NHS) esters.

NHS esters are one of the most common amine-reactive chemical groups used for bioconjugation.[2] They react with primary amines, such as the one on this compound, to form a stable amide bond.[3] This chemistry is frequently employed to label proteins, antibodies, and other biomolecules.[2][4]

The Chemistry: Amine-NHS Ester Reaction

The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[3]

Critical Parameters for Successful Conjugation

Several factors must be carefully controlled to ensure efficient and specific conjugation while minimizing side reactions.

  • pH: The pH of the reaction buffer is the most critical parameter.[2][5] The primary amine must be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester. At acidic pH, the amine is protonated (-NH3+), rendering it unreactive.[6] Conversely, at high pH, the competing reaction of NHS ester hydrolysis is significantly accelerated, which reduces the yield of the desired conjugate.[6] The optimal pH for the reaction is typically between 8.3 and 8.5.[2][4][5]

  • Buffers: The choice of buffer is crucial. Amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or sodium borate (B1201080) are recommended to avoid competition with the target amine.[5][7] Buffers containing primary amines, like Tris or glycine, should be avoided during the reaction as they will react with the NHS ester.[7][8]

  • NHS Ester Stability and Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions.[6] The rate of this hydrolysis is highly dependent on the pH and temperature.[9][10] To maximize conjugation efficiency, the NHS ester should be dissolved in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before being added to the aqueous reaction mixture.[2][5][7] Stock solutions of NHS esters in organic solvents can be stored at -20°C, but aqueous solutions should be used immediately.[2]

  • Stoichiometry: The molar ratio of the NHS ester to the this compound will influence the reaction efficiency. A molar excess of the NHS ester (typically 5- to 20-fold) is often used to drive the reaction to completion, especially when labeling complex biomolecules.[6][11] However, for small molecule conjugation, a 1:1 or 2:1 ratio may be sufficient.[7] The optimal ratio should be determined empirically for each specific application.[6]

  • Temperature and Time: The reaction can be performed at room temperature for 1-4 hours or at 4°C overnight.[2][5][12] Lower temperatures can help to minimize the hydrolysis of the NHS ester, especially during longer incubation times.[9]

Data Summary

Table 1: Recommended Reaction Conditions for this compound with NHS Esters
ParameterRecommended ConditionNotes
pH 8.3 - 8.5Balances amine reactivity and NHS ester stability.[2][4][5]
Buffers 0.1 M Sodium Bicarbonate, 0.1 M Sodium Phosphate, or PBSMust be free of primary amines (e.g., Tris, glycine).[5][7]
Solvent for NHS Ester Anhydrous DMSO or DMFPrepare solution immediately before use.[2][5][7]
Molar Ratio 5- to 20-fold excess of NHS ester for proteinsOptimal ratio should be determined empirically.[6][11]
Temperature Room Temperature (20-25°C) or 4°CLower temperature reduces hydrolysis rate.[5][9][12]
Reaction Time 1 - 4 hours at room temperature; Overnight at 4°CLonger times may be needed but can increase hydrolysis.[2][5][8]
Table 2: pH-Dependent Hydrolysis of NHS Esters

This table illustrates the significant impact of pH on the stability of the NHS ester in an aqueous solution.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours[9]
8.64~10 minutes[9][10]

Diagrams

Reaction_of_Azido_PEG6_amine_with_NHS_ester cluster_reactants Reactants cluster_products Products AzidoPEG_amine This compound (H₂N-(CH₂CH₂O)₆-N₃) Conjugate Amide Bond Formation (R-CO-NH-(CH₂CH₂O)₆-N₃) AzidoPEG_amine->Conjugate + R-NHS Ester NHS_ester R-NHS Ester NHS_byproduct N-hydroxysuccinimide Conjugate->NHS_byproduct + Byproduct

Caption: Reaction of this compound with an NHS ester to form a stable amide bond.

Experimental_Workflow prep_reagents 1. Prepare Reagents - Dissolve amine in Buffer (pH 8.3-8.5) - Dissolve NHS ester in DMSO/DMF reaction 2. Initiate Reaction - Add NHS ester to amine solution - Vortex gently prep_reagents->reaction incubation 3. Incubate - 1-4 hours at Room Temperature - or Overnight at 4°C reaction->incubation quenching 4. Quench Reaction - Add Tris or Glycine buffer - (e.g., 50-100 mM final concentration) incubation->quenching purification 5. Purify Conjugate - Gel Filtration (Desalting) - Dialysis - Chromatography (SEC, IEX, etc.) quenching->purification analysis 6. Analyze Product - Mass Spectrometry - HPLC / UPLC purification->analysis

Caption: General experimental workflow for NHS ester conjugation.

Experimental Protocols

This section provides a generalized protocol for conjugating this compound to a protein containing an activated NHS ester. The amounts and concentrations should be optimized for the specific application.

Materials

  • This compound

  • NHS ester-activated molecule (e.g., protein, small molecule)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3-8.5[2][5]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[6][8]

  • Purification system: Desalting column (e.g., spin column), dialysis cassette, or chromatography system (SEC, IEX, HIC, RPC)[5][][14][15][16]

Procedure

  • Prepare the NHS Ester-Activated Molecule:

    • Dissolve the NHS ester-activated molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.[4][6]

    • Ensure the buffer is free of any primary amines.[7] If necessary, perform a buffer exchange using a desalting column or dialysis.[7]

  • Prepare the this compound Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in the Reaction Buffer. The concentration will depend on the desired molar excess.

  • Conjugation Reaction:

    • Add the calculated amount of the dissolved this compound to the solution of the NHS ester-activated molecule.

    • A starting point is a 5- to 20-fold molar excess of the amine over the NHS ester, but this should be optimized.

    • Mix the components by gently vortexing or pipetting. Avoid vigorous shaking that could denature proteins.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2][5][7]

  • Quench the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[6][8]

    • Common quenching agents include Tris, glycine, or hydroxylamine.[8]

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS esters are deactivated.[6]

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and reaction byproducts. This is a critical step to ensure the purity of the final conjugate.[8]

    • For macromolecules (e.g., proteins):

      • Gel Filtration (Desalting): This is a common and effective method to separate the larger conjugate from smaller molecules.[5][8]

      • Dialysis: Dialyze the sample against a suitable buffer (e.g., PBS) to remove small molecule impurities.[6]

      • Chromatography: Techniques like Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC) can be used for higher purity separation.[][14][17]

    • For small molecules:

      • Chromatography: Reverse-phase HPLC (RP-HPLC) is often used for the purification of smaller conjugates.[]

  • Storage:

    • Store the purified conjugate under conditions appropriate for the labeled molecule. For proteins, this is often at 4°C for short-term storage or -20°C / -80°C for long-term storage.

References

Application Notes and Protocols for the Purification of Azido-PEG6-amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG6-amine is a heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features an azide (B81097) group for "click chemistry" reactions and a primary amine for amide bond formation, connected by a hydrophilic hexaethylene glycol spacer.[3][4] The polyethylene (B3416737) glycol (PEG) chain enhances the solubility, biocompatibility, and pharmacokinetic properties of the resulting conjugates.[5][6] Achieving high purity of the this compound linker is critical, as impurities can lead to unwanted side reactions, heterogeneity in the final conjugate, and potential immunogenicity.[7] This document provides detailed protocols for the purification of this compound and methods for assessing its purity.

Common Impurities in Synthesis

The synthesis of this compound typically involves multi-step reactions. Impurities can arise from starting materials, intermediates, and by-products. Potential impurities may include:

  • Unreacted starting materials: Such as PEG diols or mono-protected PEG derivatives.

  • Intermediates: For instance, mesylate- or tosylate-activated PEG intermediates.

  • Homobifunctional species: Such as diamino-PEG6 or diazido-PEG6, which can lead to unwanted crosslinking.

  • Reagents and by-products: Residual salts (e.g., sodium azide) and solvents from the reaction and work-up steps.

Purification Methodologies

Due to the polar nature of the PEG chain, the purification of this compound can be challenging. The selection of the appropriate purification method depends on the scale of the synthesis and the nature of the impurities. The most common techniques are silica (B1680970) gel chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols

1. Silica Gel Chromatography

Silica gel chromatography is a widely used method for purifying polar organic molecules.[8] For PEG-containing compounds, which can exhibit streaking on silica, careful selection of the eluent system is crucial.[9]

Objective: To remove less polar and some more polar impurities from the crude this compound product.

Materials:

  • Silica gel (230-400 mesh for flash chromatography)[9]

  • Crude this compound

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (NH₄OH)

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

Protocol:

  • TLC Analysis: Before running the column, determine an appropriate solvent system using TLC. A common mobile phase for polar, amine-containing compounds is a mixture of a chlorinated solvent and an alcohol, sometimes with a small amount of base to prevent streaking. Start with a system like 95:5 DCM:MeOH and gradually increase the polarity. A developing system of DCM:MeOH:NH₄OH (e.g., 90:10:1) can also be effective for amine-containing compounds. The ideal system should give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.[9]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like DCM. Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Apply the dissolved sample or the dry-loaded silica to the top of the column.[9]

  • Elution: Begin elution with the starting solvent system determined by TLC. Collect fractions and monitor their composition by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A slow gradient is often necessary to achieve good separation of PEGylated compounds.

  • Fraction Analysis and Pooling: Identify the fractions containing the pure product by TLC. Pool the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

2. Preparative Reversed-Phase HPLC (Prep-RP-HPLC)

Preparative RP-HPLC is a high-resolution technique capable of separating molecules with very similar polarities, making it ideal for achieving high purity of PEG linkers.[10][11]

Objective: To achieve high-purity (>98%) this compound by separating it from closely related impurities.

Materials:

  • Preparative HPLC system with a UV detector[12]

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) in water

  • Mobile Phase B: 0.1% TFA or FA in acetonitrile (B52724) (ACN)

  • Crude or partially purified this compound

  • Lyophilizer

Protocol:

  • Method Development: If an analytical method is not already available, develop one on an analytical HPLC system to determine the retention time of the product and the optimal gradient.

  • Sample Preparation: Dissolve the this compound sample in a small volume of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B). Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Purification:

    • Equilibrate the preparative C18 column with the initial mobile phase composition.

    • Inject the sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 60% B over 30-40 minutes, but this should be optimized based on the analytical run.

    • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for the amide bonds if derivatized, or monitor the azide stretch by IR if an IR detector is available, though UV is more common).

  • Fraction Collection: Collect fractions corresponding to the product peak. Mass spectrometry can be coupled to the HPLC (LC-MS) to trigger fraction collection based on the desired mass-to-charge ratio (m/z) of the product.[12]

  • Purity Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC-MS to confirm purity.

  • Product Isolation: Pool the pure fractions. If a volatile buffer like formic acid was used, the solvent can be removed by rotary evaporation. If TFA was used, it may be necessary to neutralize the solution and perform a liquid-liquid extraction or lyophilize the sample directly. Lyophilization is often preferred to remove the water and acetonitrile, yielding the purified product as a salt (e.g., TFA salt).

Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques.

1. Analytical Reversed-Phase HPLC-UV

  • Method: Use a C18 analytical column with a water/acetonitrile gradient containing 0.1% TFA or FA.

  • Analysis: The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total peak area in the chromatogram.

2. Mass Spectrometry (MS)

  • Method: Electrospray ionization mass spectrometry (ESI-MS) is typically used. It can be coupled with HPLC (LC-MS).

  • Analysis: Confirm the identity of the product by matching the observed molecular weight with the calculated molecular weight of this compound.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Method: ¹H and ¹³C NMR spectroscopy.

  • Analysis: Confirm the chemical structure of the molecule and identify any impurities with distinct NMR signals. The integration of proton signals can also be used to assess purity against a known standard.

Data Presentation

The following table summarizes the typical purity levels for commercially available this compound, which can serve as a benchmark for successful purification.

ParameterSpecificationMethod of AnalysisReference
Purity >98%RP-HPLC[3]
Identity Conforms to structure¹H NMR, MS[3]
Molecular Weight 350.41 g/mol MS[1]

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_final Final Product crude_product Crude this compound (with impurities) silica Silica Gel Chromatography crude_product->silica Initial Cleanup hplc Preparative RP-HPLC silica->hplc High-Resolution Purification analytics Analytical RP-HPLC-MS hplc->analytics nmr NMR Spectroscopy hplc->nmr pure_product Pure this compound (>98% Purity) analytics->pure_product nmr->pure_product

Figure 1. General workflow for the purification and analysis of this compound.
Decision Logic for Method Selection

G start Assess Purification Needs scale Scale > 1g? start->scale purity Purity >98% Required? scale->purity Yes rect_node Silica Gel Chromatography (for initial cleanup) scale->rect_node No final_hplc Preparative RP-HPLC (Final Purification) purity->final_hplc Yes final_silica Silica Gel Chromatography (May be sufficient) purity->final_silica No rect_node->purity

Figure 2. Decision logic for selecting a purification method.

References

analytical techniques for characterizing Azido-PEG6-amine products

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Analytical Techniques for the Characterization of Azido-PEG6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] Its structure comprises a six-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and reduces steric hindrance, flanked by a terminal primary amine and an azide (B81097) group.[3] The amine group allows for conjugation to carboxylic acids or activated esters, while the azide group facilitates "click chemistry" reactions with alkynes.[4][5]

Given its critical role as a linker, rigorous analytical characterization is essential to confirm its identity, purity, and stability, thereby ensuring the reproducibility and success of subsequent conjugation workflows. This document provides detailed protocols and data interpretation guidelines for the key analytical techniques used to characterize this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Chemical Name 20-azido-3,6,9,12,15,18-hexaoxaicosan-1-amine[3][5]
Synonyms Amino-PEG6-azide, N3-PEG6-CH2CH2NH2[3][6]
CAS Number 957486-82-7[1][4]
Molecular Formula C14H30N4O6[1][4][5][6]
Molecular Weight 350.41 g/mol [1][6]
Exact Mass 350.2165[5]
Appearance Colorless to light yellow liquid[2][6]
Purity Typically ≥95%[3][5]
Solubility Soluble in Water, DMSO, DCM, DMF[4][5]

Characterization Workflow

A multi-faceted analytical approach is required for the comprehensive characterization of this compound. The following workflow ensures confirmation of the molecule's structure, purity, and identity.

G cluster_workflow Characterization Workflow for this compound cluster_techniques Analytical Techniques Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Sample->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy Sample->FTIR Functional Group Identification HPLC HPLC-UV/CAD (Purity) Sample->HPLC Purity Assessment Verified Verified Product: Identity, Structure, Purity Confirmed NMR->Verified MS->Verified FTIR->Verified HPLC->Verified

Caption: Workflow for the analytical characterization of this compound.

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural elucidation of this compound, confirming the atomic connectivity and the presence of key functional groups.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Deuterium Oxide, D₂O).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H (Proton) NMR spectrum to identify the chemical environment and integration of protons.

    • Acquire a ¹³C (Carbon) NMR spectrum to identify the carbon skeleton.

    • (Optional) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities, respectively.

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) using appropriate NMR software.

Data Interpretation:

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~3.65s (singlet)PEG backbone (-O-CH ₂-CH ₂-O-)
~3.55t (triplet)-CH ₂-NH₂
~3.38t (triplet)-CH ₂-N₃
~2.85t (triplet)-CH₂-NH ₂ (protons may exchange with D₂O)
¹³C NMR ~73.5--C H₂-NH₂
~70.5-PEG backbone (-O-C H₂-C H₂-O-)
~50.6--C H₂-N₃
~41.8--CH₂-C H₂-NH₂

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used. The provided shifts are based on typical values for PEG linkers.[7]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound, providing unequivocal confirmation of its identity.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a solvent compatible with the ionization source, such as a mixture of water and acetonitrile (B52724) containing 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly or via an LC system into the ESI source.

    • Acquire data in positive ion mode, as the primary amine is readily protonated.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and compare its measured mass-to-charge ratio (m/z) to the theoretical value.

Data Interpretation:

ParameterTheoretical ValueObserved Value (Example)
Molecular Formula C₁₄H₃₀N₄O₆N/A
Exact Mass [M] 350.2165N/A
Ion Species [M+H]⁺[M+H]⁺
Theoretical m/z 351.2238~351.224

The high-resolution mass measurement should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical value.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule, particularly the characteristic azide group.

Experimental Protocol:

  • Sample Preparation: As this compound is a liquid, it can be analyzed directly. Place a small drop of the neat liquid between two KBr or NaCl plates or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal).

    • Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of absorbance or transmittance.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Data Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3400 N-H stretchPrimary Amine (-NH₂)
~2870-2950 C-H stretchAlkane (-CH₂-)
~2100 N≡N antisymmetric stretchAzide (-N₃)
~1600 N-H bendPrimary Amine (-NH₂)
~1100 C-O-C stretchEther (PEG backbone)

The strong, sharp absorption band around 2100 cm⁻¹ is a highly characteristic and diagnostic peak for the azide functional group.[8][9][10]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound product and quantify any impurities.

Experimental Protocol:

  • Instrumentation: An HPLC or UPLC system equipped with a UV detector and/or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as PEG linkers have a weak UV chromophore.[11][12]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[12]

    • Mobile Phase A: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in Water.[11][12]

    • Mobile Phase B: 0.1% FA or TFA in Acetonitrile (ACN).[11][12]

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30-40 °C.

    • Detection: UV at 210 nm (for the azide group) and/or CAD/ELSD.[12]

  • Gradient Elution: A linear gradient is typically effective for separating impurities.

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:ACN) to a concentration of ~1 mg/mL. Filter through a 0.22 or 0.45 µm syringe filter before injection.[12]

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the main product peak as a percentage of the total integrated area.

Data Interpretation:

ParameterExpected Result
Main Peak A single major peak corresponding to this compound.
Retention Time Dependent on the specific method, but should be consistent and reproducible.
Purity The area of the main peak divided by the total area of all peaks, expressed as a percentage (e.g., >95%).
Impurities Any additional peaks are considered impurities and should be minimal.

References

Troubleshooting & Optimization

troubleshooting failed Azido-PEG6-amine conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Azido-PEG6-amine conjugation reactions. The information is presented in a question-and-answer format to directly address common issues encountered during the two-step conjugation process, which involves an initial amine-reactive N-hydroxysuccinimide (NHS) ester coupling followed by an azide-reactive "click" chemistry reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker containing a primary amine group and an azide (B81097) group, separated by a 6-unit polyethylene (B3416737) glycol (PEG) spacer. The primary amine allows for conjugation to molecules with reactive carboxylic acids or their activated esters (like NHS esters), while the azide group enables covalent attachment to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2] The hydrophilic PEG spacer enhances the solubility and reduces steric hindrance of the conjugated molecules.[1] This linker is frequently used in bioconjugation, drug delivery, and surface modification applications.[1]

Q2: How should I store and handle this compound reagents?

This compound and its NHS ester derivatives are moisture-sensitive.[3] It is recommended to store these reagents at -20°C in a dry, dark container with a desiccant.[1][4] Before use, the vial should be equilibrated to room temperature to prevent moisture condensation upon opening.[3] For conjugation reactions, it is best to dissolve the reagent in an anhydrous water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), immediately before use.[3][5] Stock solutions in these solvents should also be stored at -20°C and protected from moisture.[5]

Q3: Is the azide group stable during the amine-NHS ester conjugation reaction?

The azide group is generally stable under the conditions required for NHS ester-amine coupling (typically pH 7.2-8.5).[6] Low concentrations of sodium azide (up to 3 mM or 0.02%) have been shown to not significantly interfere with NHS-ester reactions.[6] However, it is crucial to avoid reducing agents that could potentially reduce the azide to an amine.

Troubleshooting Guide: Amine-NHS Ester Conjugation (Step 1)

This section addresses common problems encountered during the initial reaction between the primary amine of your target molecule and an NHS-ester activated Azido-PEG6 moiety.

Q4: I am observing low or no conjugation efficiency in the first step. What are the possible causes?

Low conjugation efficiency is a frequent issue and can be attributed to several factors related to the reaction conditions and reagents.

Troubleshooting Low Amine-PEGylation Efficiency

// Nodes Start [label="Low/No Conjugation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Verify Buffer pH\n(Optimal: 7.2-8.5)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Buffer [label="Check Buffer Composition\n(Amine-free?)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagent [label="Assess Reagent Quality\n(Hydrolyzed NHS ester?)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Concentration [label="Evaluate Reactant Concentrations", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp_Time [label="Review Temperature & Time", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

Solution_pH [label="Adjust pH to 7.2-8.5", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Buffer [label="Use Amine-Free Buffer\n(e.g., PBS, Borate)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Reagent [label="Use Fresh, Anhydrous\nReagent & Solvent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Concentration [label="Increase Molar Excess of PEG\n&/or Protein Concentration", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Temp_Time [label="Optimize Incubation\n(e.g., 4°C overnight)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_pH [label="Suboptimal pH"]; Start -> Check_Buffer [label="Competing Amines"]; Start -> Check_Reagent [label="Inactive Reagent"]; Start -> Check_Concentration [label="Low Reactant Molarity"]; Start -> Check_Temp_Time [label="Suboptimal Kinetics"];

Check_pH -> Solution_pH; Check_Buffer -> Solution_Buffer; Check_Reagent -> Solution_Reagent; Check_Concentration -> Solution_Concentration; Check_Temp_Time -> Solution_Temp_Time; }

Caption: Troubleshooting flowchart for failed this compound conjugation.

Parameter Optimal Range/Condition Potential Issue if Deviated Source
pH 7.2 - 8.5At lower pH, the primary amine is protonated and less reactive. At higher pH, the NHS ester hydrolyzes rapidly.[5][6]
Buffer Composition Amine-free buffers (e.g., PBS, borate, carbonate/bicarbonate)Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[7]
Temperature 4°C to Room Temperature (20-25°C)Higher temperatures increase the rate of NHS ester hydrolysis. Lower temperatures may require longer incubation times.[6]
Incubation Time 30 minutes to 4 hours (at RT) or overnight (at 4°C)Insufficient time can lead to incomplete reaction, while excessively long times at RT can increase hydrolysis.[6]
Molar Excess of PEG-Linker 10 to 50-foldA low molar excess may result in a low degree of labeling.[3]
Protein Concentration > 1 mg/mLDilute protein solutions can lead to less efficient conjugation due to the competing hydrolysis reaction.[3]

Q5: My protein precipitates after adding the Azido-PEG6-NHS ester solution. What should I do?

Protein precipitation can occur if the concentration of the organic solvent (used to dissolve the PEG linker) is too high in the final reaction mixture. Ensure the final concentration of DMSO or DMF does not exceed 10% of the total reaction volume. Adding the linker solution dropwise while gently stirring can also help prevent localized high concentrations that may lead to precipitation.

Troubleshooting Guide: Azide-Alkyne "Click" Chemistry (Step 2)

This section provides guidance for troubleshooting the subsequent click chemistry reaction after successful PEGylation with the azido-linker.

Q6: The click chemistry step is failing or has very low yield. What could be the problem?

Failure in the click chemistry step can be due to issues with the reagents, reaction conditions, or interference from the previous step.

Troubleshooting Low "Click" Chemistry Efficiency

// Nodes Start [label="Low/No Click Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Purification [label="Proper Purification after\nAmine-PEGylation?", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Catalyst [label="Cu(I) Catalyst Issues\n(CuAAC only)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagents [label="Alkyne/Azide Reagent\nQuality & Concentration", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Oxygen [label="Oxygen Presence?\n(CuAAC only)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

Solution_Purification [label="Purify PEGylated Product\n(SEC, Dialysis)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Catalyst [label="Use Fresh Reducing Agent\n& Copper Ligand", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Reagents [label="Verify Reagent Integrity\n& Optimize Molar Ratio", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Oxygen [label="Degas Solutions & Use\nInert Atmosphere", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Purification [label="Interfering Residues"]; Start -> Check_Catalyst [label="Inactive Catalyst"]; Start -> Check_Reagents [label="Degraded Reagents"]; Start -> Check_Oxygen [label="Catalyst Oxidation"];

Check_Purification -> Solution_Purification; Check_Catalyst -> Solution_Catalyst; Check_Reagents -> Solution_Reagents; Check_Oxygen -> Solution_Oxygen; }

Caption: Troubleshooting flowchart for the "click" chemistry step.

Parameter Recommendation Potential Issue if Not Addressed Source
Purification of PEGylated Intermediate Essential to remove excess NHS ester and quenching agents (e.g., Tris, glycine).Unreacted NHS esters can react with other nucleophiles. Quenching agents with primary amines can interfere with subsequent reactions.[1][7]
Copper(I) Catalyst (for CuAAC) Use a copper(I)-stabilizing ligand (e.g., TBTA) and a fresh reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄).The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[8][9][10]
Oxygen Exclusion (for CuAAC) Degas all solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Oxygen will oxidize the Cu(I) catalyst, halting the reaction.[9][10]
Reagent Concentration Ensure adequate concentrations of both the azide-PEGylated molecule and the alkyne-containing molecule.Very dilute solutions can lead to slow reaction kinetics.[11]

Q7: How can I confirm that the azide group is still intact after the first conjugation step?

Several analytical techniques can be used to verify the presence of the azide group:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the azide functional group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of the azide will cause a characteristic chemical shift in adjacent nuclei.

  • Mass Spectrometry (MS): The molecular weight of the PEGylated product should correspond to the addition of the Azido-PEG6 moiety. Fragmentation analysis may also show a characteristic loss of N₂.

Detailed Experimental Protocols

Protocol 1: General Two-Step Protein Conjugation using Azido-PEG6-NHS Ester

This protocol provides a general guideline. Optimization will likely be required for specific proteins and conjugation partners.

Two-Step Conjugation Workflow

// Nodes Start [label="Start: Protein with Primary Amines", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Amine-PEGylation\n- Add Azido-PEG6-NHS Ester\n- Incubate (pH 7.2-8.5)", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench Reaction\n(e.g., add Tris or Glycine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify1 [label="Purification 1\n- Remove excess PEG-linker & quenching agent\n(e.g., SEC, Dialysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Step 2: Click Chemistry\n- Add Alkyne-Molecule\n- Add Catalyst (for CuAAC)", fillcolor="#FBBC05", fontcolor="#202124"]; Purify2 [label="Purification 2\n- Remove excess reagents & catalyst\n(e.g., SEC, IEX)", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Product [label="Final Conjugate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Quench; Quench -> Purify1; Purify1 -> Step2; Step2 -> Purify2; Purify2 -> Final_Product; }

Caption: General workflow for a two-step this compound conjugation.

Step 1: Amine-PEGylation with Azido-PEG6-NHS Ester

  • Buffer Exchange: Ensure your protein of interest is in an amine-free buffer at a concentration of at least 1-2 mg/mL. Suitable buffers include phosphate-buffered saline (PBS) at pH 7.4 or 0.1 M sodium bicarbonate at pH 8.3.

  • Reagent Preparation: Immediately before use, dissolve the Azido-PEG6-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved Azido-PEG6-NHS ester to the protein solution. The final concentration of the organic solvent should be less than 10%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.[6][7]

Step 2: Purification of Azide-PEGylated Protein

  • Removal of Excess Reagents: Purify the azide-PEGylated protein from unreacted PEG linker and quenching buffer components. Size-exclusion chromatography (SEC) or dialysis are effective methods for this purification.[4][][13]

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-containing molecule in a suitable solvent.

    • Prepare a stock solution of a copper(II) salt (e.g., 50 mM CuSO₄ in water).

    • Prepare a stock solution of a copper(I)-stabilizing ligand (e.g., 50 mM TBTA in DMSO).

    • Prepare a fresh stock solution of a reducing agent (e.g., 500 mM sodium ascorbate (B8700270) in water).

  • Click Reaction:

    • In a reaction vessel, combine the purified azide-PEGylated protein with a 2- to 10-fold molar excess of the alkyne-containing molecule.

    • Add the copper(II) salt and the stabilizing ligand.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light and under an inert atmosphere.

  • Final Purification: Purify the final conjugate using an appropriate chromatography method, such as SEC or ion-exchange chromatography (IEX), to remove the catalyst, excess reagents, and any unconjugated protein.[4][][13][14]

References

Technical Support Center: Optimizing Azido-PEG6-amine Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG6-amine click chemistry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction efficiency and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction? The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and specific reaction between an azide (B81097) (like the one on this compound) and a terminal alkyne.[1][2] The reaction is catalyzed by a Copper(I) species, which dramatically accelerates the rate of the 1,3-dipolar cycloaddition to exclusively form a stable 1,4-disubstituted triazole linkage.[3] This reaction is valued for its reliability, high yield, and compatibility with a wide range of functional groups and solvents, including water.[2][3]

Q2: Why is a ligand necessary for CuAAC reactions, and which one should I choose? A ligand is crucial for stabilizing the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state, and increasing the reaction rate.[4][5] For bioconjugation in aqueous media, water-soluble ligands are recommended.[6] Commonly used and effective ligands include THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA.[1] The choice of ligand can also prevent the formation of unreactive copper acetylide polymers.[4]

Q3: What is the role of the reducing agent, and which one is most common? Since the active catalyst is Cu(I) and experiments often start with more stable Cu(II) salts (like CuSO₄), a reducing agent is required to generate and maintain the Cu(I) species in situ.[2] Sodium ascorbate (B8700270) is the most widely used and effective reducing agent for this purpose.[1][7] It is critical to use a freshly prepared solution of sodium ascorbate, as it can oxidize over time and lose its efficacy.[8]

Q4: Can I perform this reaction without a copper catalyst? Yes, copper-free click chemistry, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative.[9] This method does not require a catalyst and relies on the ring strain of a cyclooctyne (B158145) to drive the reaction with an azide.[10][] SPAAC is particularly advantageous for applications in living cells or biological systems where the toxicity of copper is a concern.[10][12]

Q5: What is the optimal pH for a CuAAC reaction? CuAAC reactions are robust and can proceed over a wide pH range, typically between 4 and 12.[2] For bioconjugation applications, a pH of 7-9 is common to maintain the integrity of the biomolecules involved.[9] However, highly coordinating buffers like Tris or phosphate (B84403) can sometimes interfere with the copper catalyst and may require optimization of ligand concentrations.[13]

Troubleshooting Guide

This guide addresses specific issues that can lead to suboptimal results in your click chemistry experiments.

Problem 1: Very Low or No Product Yield

Low or nonexistent product formation is the most common issue, often stemming from problems with the catalyst, reagents, or general reaction setup.

Visual Troubleshooting Workflow

G start Low / No Yield reagent_check 1. Check Reagents start->reagent_check catalyst_check 2. Check Catalyst Activity reagent_check->catalyst_check Reagents OK reagent_sol Verify purity of Azide-PEG & Alkyne. Use fresh starting materials. reagent_check->reagent_sol Suspect conditions_check 3. Check Reaction Conditions catalyst_check->conditions_check Catalyst OK asc_sol Use freshly prepared Sodium Ascorbate solution. catalyst_check->asc_sol Ascorbate old? degas_sol Degas solvents and reaction mixture to remove oxygen. catalyst_check->degas_sol O2 present? ligand_sol Ensure correct Ligand:Cu ratio (e.g., 5:1). Pre-mix ligand and CuSO4. catalyst_check->ligand_sol Ligand issue? purification_check 4. Review Purification conditions_check->purification_check Conditions OK temp_sol Increase temperature moderately (e.g., to 40-50°C) for slow reactions. conditions_check->temp_sol Slow reaction? conc_sol Increase reactant concentrations if possible. conditions_check->conc_sol Dilute? pur_sol Consider alternative purification (e.g., dialysis, MWCO filtration for biomolecules). purification_check->pur_sol Product loss?

Caption: A step-by-step workflow for troubleshooting low yields in CuAAC reactions.

Potential Cause Recommended Solution
Inactive Copper Catalyst The Cu(I) catalyst is highly sensitive to oxygen and can be oxidized to inactive Cu(II).[14] Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles.[15] Work under an inert atmosphere if possible.
Degraded Reducing Agent Sodium ascorbate solutions are prone to oxidation and lose effectiveness over time. A brownish color indicates oxidation.[8] Solution: Always use a freshly prepared aqueous solution of sodium ascorbate for each experiment.[6][15]
Impure or Degraded Reagents The purity of the this compound and the alkyne substrate is critical. Azides can be reduced to amines under certain conditions.[16][17] Solution: Verify the purity of starting materials using methods like NMR or mass spectrometry.[14] Store reagents as recommended, often at low temperatures and protected from light.
Suboptimal Ligand-to-Copper Ratio An incorrect ratio can fail to protect the Cu(I) or inhibit the reaction. Solution: A 5:1 ligand-to-copper ratio is often recommended for bioconjugations to protect biomolecules from oxidation.[14][18] It is also best practice to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[6][18]
Low Reactant Concentration The rate of the CuAAC reaction is dependent on the concentration of the reactants.[14] Solution: If the solubility of your substrates allows, increase their concentration to accelerate the reaction.
Steric Hindrance Bulky groups near the azide or alkyne can slow the reaction rate.[6] Solution: Increase the reaction time or gently heat the reaction to 40-50°C. Note that temperature sensitivity of biomolecules must be considered.[14][19]
Problem 2: Presence of Side Products or Impurities

The high specificity of click chemistry usually results in clean reactions, but side products can occur, especially in biological contexts.

Potential Cause Recommended Solution
Oxidative Damage to Biomolecules The combination of copper and a reducing agent can generate reactive oxygen species (ROS), which may damage sensitive biomolecules like proteins.[7][18] Solution: Use an excess of the copper-chelating ligand (e.g., 5 equivalents relative to copper), which can act as a sacrificial reductant.[19] Adding aminoguanidine (B1677879) to the reaction can also help scavenge reactive byproducts of ascorbate oxidation.[6][18]
Thiol Interference Substrates containing free thiols (cysteine residues) can coordinate with the copper catalyst, inhibiting the reaction.[4][20] Solution: If possible, protect the thiol groups prior to the reaction. In some cases, increasing the concentration of the copper-ligand complex can overcome this inhibition.[6]
Product Purification Difficulties The PEG linker can make purification challenging, as it increases solubility in a wide range of solvents and may cause streaking during column chromatography.[15] Solution: For biomolecule conjugates, consider purification methods based on size, such as dialysis, size-exclusion chromatography (SEC), or molecular weight cut-off (MWCO) centrifugation.[21][22] For small molecules, washing the crude product with a chelating agent like EDTA can help remove residual copper before chromatography.[21]

Quantitative Data on Reaction Parameters

Optimizing reaction parameters is key to achieving high efficiency. The following tables summarize the impact of various components on the CuAAC reaction.

Table 1: Effect of Solvent on CuAAC Reaction Efficiency

Solvent System Typical Use Case Observations & Notes
t-BuOH / H₂O (e.g., 1:1) General purpose, good for many small molecules.[21]A very common and effective solvent system that balances polarity.
DMSO / H₂O Biomolecules, substrates with poor aqueous solubility.DMSO is a good solvent for many organic molecules but can be difficult to remove. High concentrations (>50%) may require specific ligands.[19]
DMF / H₂O General purpose, polar aprotic.Found to provide excellent results in some optimizations, often superior to other organic solvents.[23]
H₂O (with buffer) Bioconjugations (proteins, DNA).Ideal for biological applications. Requires water-soluble ligands like THPTA or BTTAA.[1]
Cyrene™ Green chemistry alternative.A biomass-derived solvent shown to be an effective medium for CuAAC reactions.[24]

Table 2: Key Reagent Concentrations for Optimization

Reagent Typical Concentration / Ratio Rationale & Key Considerations
Azide : Alkyne Ratio 1:1 to 1:1.2 (or vice-versa)A slight excess of the less valuable or more accessible reagent can help drive the reaction to completion.[6][21]
Copper(II) Sulfate 0.01 - 0.05 eq. (small molecule synthesis)[21]100 µM - 1 mM (bioconjugation)[18]Lower catalyst loading is often sufficient for small molecules. Higher concentrations may be needed for dilute bioconjugation reactions.
Ligand (e.g., THPTA) 1 to 5 eq. relative to CopperA 1:1 ratio is often sufficient, but a 5:1 ratio is recommended for bioconjugations to protect against oxidative damage.[6][18][19]
Sodium Ascorbate 2 to 10 eq. relative to CopperAn excess is required to ensure the complete reduction of Cu(II) to Cu(I) and maintain the catalytic cycle.[14][15]

Experimental Protocols

General Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_completion 3. Completion prep_reagents Prepare fresh stock solutions: - Sodium Ascorbate (100 mM in H2O) - CuSO4 (20 mM in H2O) - Ligand (e.g., THPTA, 50 mM in H2O) prep_substrates Dissolve this compound and alkyne substrate in degassed solvent combine In reaction vessel, combine Azide and Alkyne solutions prep_substrates->combine add_catalyst Add the premixed Cu/Ligand complex to the reaction vessel combine->add_catalyst premix In a separate tube, pre-mix CuSO4 and Ligand solutions premix->add_catalyst initiate Initiate reaction by adding fresh Sodium Ascorbate solution add_catalyst->initiate monitor Monitor progress via TLC or LC-MS initiate->monitor workup Workup & Purify product monitor->workup

References

common issues with Azido-PEG6-amine solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding common issues encountered with the solubility of Azido-PEG6-amine. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a heterobifunctional PEG linker that is generally water-soluble due to its hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] It also exhibits good solubility in various common organic solvents.[4]

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in several organic solvents, including dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[2][4] Some sources state that it is soluble in DMSO.[5]

Q3: What factors can influence the solubility of this compound?

A3: Several factors can affect the solubility of this compound, including:

  • Purity of the compound: Impurities can significantly impact solubility. Ensure you are using a high-purity product.

  • Solvent quality: The use of anhydrous or high-purity solvents is recommended, as water content can affect solubility and reagent stability.[6]

  • Temperature: While specific data is limited, temperature can influence the dissolution rate and solubility limit. Gentle warming may aid dissolution, but prolonged exposure to high temperatures should be avoided to prevent degradation.

  • pH of aqueous solutions: The amine group is reactive with carboxylic acids, activated NHS esters, and carbonyls.[1][2] The pH of the buffer solution is critical for these reactions and can also influence the solubility of the PEG linker. Amine-free buffers, such as phosphate-buffered saline (PBS), are recommended for reactions involving the amine group.[7]

Q4: Are there any specific storage conditions to maintain the solubility and integrity of this compound?

A4: Yes, proper storage is crucial. It is recommended to store this compound at -20°C in a dry, dark container.[6] For short-term storage (days to weeks), 0-4°C is acceptable.[5] To prevent moisture condensation, it is important to allow the vial to equilibrate to room temperature before opening.[7]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Problem: this compound is not dissolving in my chosen solvent.

Troubleshooting Workflow

G A Start: Solubility Issue (this compound not dissolving) B Verify Compound Integrity - Check expiration date - Inspect for visual changes A->B Step 1 C Select Appropriate Solvent - Aqueous: Water, PBS - Organic: DMSO, DMF, DCM B->C Step 2 D Optimize Dissolution Conditions - Vortex/sonicate - Gentle warming C->D Step 3 E Prepare Fresh Solution - Use fresh, high-purity solvent - Prepare solution immediately before use D->E Step 4 F Consider Solvent Miscibility - Is the solvent compatible with your reaction buffer? E->F Step 5 G Successful Dissolution F->G Outcome H Issue Persists: Contact Technical Support F->H Outcome

Caption: Troubleshooting workflow for this compound solubility issues.

Detailed Troubleshooting Steps
  • Verify Compound Integrity:

    • Visual inspection: Look for any changes in appearance, such as discoloration or clumping, which might indicate degradation.

  • Solvent Selection and Quality:

    • Choose a recommended solvent: For aqueous applications, start with high-purity water or an appropriate amine-free buffer like PBS. For organic reactions, use anhydrous DMSO, DMF, or DCM.[2][4][7]

    • Use fresh, high-purity solvents: Solvents that have been stored for extended periods or exposed to air can accumulate impurities and water, which can hinder dissolution.

  • Optimize Dissolution Technique:

    • Mechanical agitation: Vortex the solution vigorously. Sonication in a water bath for a short period can also aid in dissolving the compound.

    • Gentle warming: If the compound is still not dissolving, gentle warming (e.g., 30-40°C) can be applied. Avoid excessive heat, as it may degrade the compound.

  • Prepare Fresh Solutions:

    • It is best practice to prepare solutions of this compound immediately before use.[7] Stock solutions, especially in aqueous buffers, may not be stable over the long term.

  • Consider pH for Aqueous Solutions:

    • If dissolving in a buffer, ensure the pH is compatible with the stability of the amine and azide (B81097) functional groups. For reactions involving the amine group, a pH of 7-9 is generally recommended.[7] Avoid buffers containing primary amines, such as Tris or glycine, as they can compete in reactions.[7]

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in various solvents.

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)>50 mg/mL[4]
Dichloromethane (DCM)>25 mg/mL[4]
Dimethylformamide (DMF)>50 mg/mL[4]

Experimental Protocols

Protocol: Preparation of a Stock Solution of this compound in an Organic Solvent

  • Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[7]

  • Weigh: Accurately weigh the desired amount of this compound in a suitable container.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO, DMF, or DCM to achieve the desired concentration.

  • Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming can be applied if necessary.

  • Storage: If not for immediate use, store the stock solution at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.[8]

Protocol: Preparation of an Aqueous Solution of this compound

  • Equilibrate: Allow the vial of this compound to warm to room temperature.

  • Weigh: Weigh the desired amount of the compound.

  • Add Aqueous Buffer: Add the desired volume of an amine-free buffer (e.g., PBS, pH 7.4).

  • Dissolve: Vortex the solution until the compound is fully dissolved.

  • Use Immediately: It is recommended to use aqueous solutions of this compound immediately after preparation.[7]

References

Technical Support Center: Optimizing Azido-PEG6-amine Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of bioconjugates synthesized using Azido-PEG6-amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? this compound is a heterobifunctional linker molecule. It contains an azide (B81097) group (-N3) on one end and a primary amine group (-NH2) on the other, separated by a 6-unit polyethylene (B3416737) glycol (PEG) spacer. The azide group is used for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] The amine group can be conjugated to molecules containing reactive groups like NHS esters or carboxylic acids. This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]

Q2: Which "click" reaction should I choose: CuAAC or SPAAC? The choice depends on your biomolecule's sensitivity.

  • CuAAC is generally faster but requires a copper(I) catalyst, which can be cytotoxic or cause oxidative damage to sensitive proteins.[4][5] It is suitable for robust molecules.

  • SPAAC is a copper-free reaction, making it ideal for use in living systems and with sensitive biomolecules where metal toxicity is a concern.[6][] It reacts with strained alkynes like DBCO or BCN.[1]

Q3: What are the most critical factors influencing the yield of the conjugation reaction? Several factors can significantly impact your reaction yield:

  • Catalyst Activity (for CuAAC): The reaction requires the copper catalyst to be in the active Cu(I) oxidation state.[4][5]

  • Reagent Purity and Stoichiometry: The purity of starting materials and the molar ratio of azide to alkyne are crucial for driving the reaction to completion.[8]

  • Reaction Buffer: The pH and composition of the buffer are critical. Amine-containing buffers (e.g., Tris) should be avoided as they can compete in side reactions.[9]

  • Steric Hindrance: The accessibility of the azide and alkyne groups on the reacting molecules can affect reaction kinetics. The built-in PEG spacer helps to mitigate this.[10]

Q4: How can I confirm that my bioconjugation was successful? Successful conjugation can be verified using several analytical techniques:

  • SDS-PAGE: A successful PEGylation will result in a noticeable increase in the molecular weight of the protein, which appears as a band shift on the gel.[11]

  • HPLC: Techniques like Size Exclusion Chromatography (SEC) can separate the higher molecular weight PEGylated product from the unreacted protein.[12][13][14]

  • Mass Spectrometry (MS): ESI-MS provides precise mass data to confirm the covalent attachment of the PEG linker and determine the degree of PEGylation.[13][14][15]

Q5: What is the most effective method for purifying the final PEGylated conjugate? Purification is essential to remove unreacted PEG, biomolecules, and reaction byproducts. The best method depends on the specific properties of your conjugate.

  • Size Exclusion Chromatography (SEC): Highly effective for removing unreacted low molecular weight species like excess PEG linkers from the larger PEGylated protein.[]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on charge. Since PEGylation can shield surface charges on a protein, IEX is very effective at separating un-PEGylated, mono-PEGylated, and multi-PEGylated species.[][17]

  • Hydrophobic Interaction Chromatography (HIC): An alternative that separates based on hydrophobicity, which can be altered by PEGylation.[]

  • Dialysis or Ultrafiltration: Useful for removing small molecule impurities and for buffer exchange, though less effective for separating unreacted protein from the product.[18]

Troubleshooting Guides

Problem 1: Low or No Product Formation in CuAAC Reaction
  • Question: My CuAAC reaction yield is very low. What are the likely causes and how can I fix it? Answer: Low yield in CuAAC is most often related to the copper catalyst, reagents, or buffer conditions.

    • Inactive Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) form by oxygen.

      • Solution: Add a reducing agent, such as sodium ascorbate (B8700270), to your reaction to maintain copper in the Cu(I) state. Always prepare the sodium ascorbate solution fresh.[8][19]

    • Catalyst Precipitation/Instability: In aqueous buffers, the Cu(I) catalyst can be unstable.

      • Solution: Use a copper-chelating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to stabilize the Cu(I) catalyst, improve its solubility, and accelerate the reaction.[4][8]

    • Incorrect Order of Reagent Addition: Adding ascorbate to copper before the ligand is present can be detrimental.[4][5]

      • Solution: As a standard procedure, first mix the copper source (e.g., CuSO₄) with the ligand (e.g., THPTA). Add this mixture to your azide and alkyne substrates, and then initiate the reaction by adding the fresh sodium ascorbate solution.[4][5]

    • Incompatible Buffer: Buffers containing primary amines (e.g., Tris, glycine) can interfere with the reaction.

      • Solution: Perform the conjugation in an amine-free buffer such as phosphate-buffered saline (PBS) at a pH between 7 and 8.[9]

Problem 2: Protein Degradation or Aggregation during CuAAC Reaction
  • Question: I'm observing protein aggregation or loss of activity after my CuAAC reaction. What is causing this? Answer: This is likely due to oxidative damage to the protein caused by reactive oxygen species (ROS) generated by the copper catalyst and ascorbate.[4][5]

    • Solution 1: Use a Stabilizing Ligand: A chelating ligand like THPTA not only accelerates the reaction but also protects the biomolecule from copper-mediated damage.

    • Solution 2: Deoxygenate Solutions: If your protein is particularly sensitive, gently bubbling an inert gas (like argon or nitrogen) through your buffer and reactant solutions before starting the reaction can minimize oxygen content.

    • Solution 3: Switch to SPAAC: If oxidative damage persists, the best solution is to use the copper-free SPAAC reaction, which is bioorthogonal and does not generate ROS.[6][]

Problem 3: Low Yield in SPAAC Reaction
  • Question: My copper-free SPAAC reaction is inefficient. How can I improve the yield? Answer: While SPAAC avoids catalyst issues, yield can be affected by kinetics and reactant accessibility.

    • Insufficient Reaction Time/Temperature: The reaction kinetics may be slow.

      • Solution: Increase the incubation time (e.g., from 1-4 hours to overnight) or moderately increase the temperature (e.g., from room temperature to 37°C), provided your biomolecule is stable under these conditions.[6]

    • Suboptimal Stoichiometry: An insufficient amount of one reactant will limit the product formed.

      • Solution: Increase the molar excess of the this compound linker relative to the strained alkyne-modified biomolecule. An excess of 5- to 20-fold is typical.[6]

    • Steric Hindrance: The reaction site on your biomolecule may be sterically hindered, preventing the PEG linker from accessing it.

      • Solution: While the PEG linker itself helps overcome some steric hindrance, ensure the alkyne modification site on your biomolecule is in an accessible region. If designing the system from scratch, choose a surface-exposed residue for modification.

Data and Reaction Parameters

Table 1: Typical Starting Parameters for CuAAC Bioconjugation

ParameterRecommended Concentration/RatioNotes
Biomolecule 10 µM - 1 mMConcentration should be as high as solubility and stability permit.
This compound 1.2 - 10 molar equivalentsUse a slight to moderate excess relative to the alkyne-modified biomolecule.
Copper(II) Sulfate (CuSO₄) 50 µM - 1 mM (0.01-0.05 eq. for small molecules)The precursor for the active Cu(I) catalyst.[19]
Sodium Ascorbate 5 molar equivalents to CopperMust be prepared fresh. Acts as the reducing agent.[8][19]
Copper Ligand (e.g., THPTA) 5 molar equivalents to CopperStabilizes Cu(I) and accelerates the reaction.[8]
Buffer System PBS, pH 7.2-7.8Avoid buffers containing primary amines (e.g., Tris).
Temperature Room Temperature (20-25°C)Generally sufficient for bioconjugation.
Reaction Time 1 - 4 hoursMonitor progress by HPLC or SDS-PAGE if possible.

Table 2: Qualitative Comparison of CuAAC and SPAAC

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Required Yes (Copper I)No (Copper-free)
Reaction Speed Generally FasterGenerally Slower
Biocompatibility Lower (potential for copper toxicity/ROS)High (Bioorthogonal)
Alkyne Partner Terminal AlkyneStrained Alkyne (e.g., DBCO, BCN)
Primary Advantage Fast kinetics, simple alkyneExcellent for in-vivo and sensitive systems
Primary Disadvantage Potential for biomolecule damageRequires synthesis of more complex strained alkynes

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol provides a starting point and may require optimization.

  • Prepare Stock Solutions:

    • Alkyne-modified Biomolecule: Prepare in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

    • This compound: Dissolve in DMSO or water to a concentration of 10-100 mM.

    • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[8]

    • THPTA Ligand: Prepare a 50 mM stock solution in water.[8]

    • Sodium Ascorbate (Na-Asc): Prepare a 100 mM stock solution in water. This solution must be prepared fresh immediately before use. [8]

  • Reaction Setup:

    • In a microcentrifuge tube, add the required volume of your alkyne-modified biomolecule solution.

    • In a separate tube, pre-mix the CuSO₄ and THPTA ligand solutions to form the catalyst complex. For a final reaction concentration of 200 µM CuSO₄, you would use 1 mM THPTA (5-fold excess).

    • Add the this compound stock solution to the biomolecule.

    • Add the pre-mixed copper/ligand solution to the reaction tube and mix gently.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 2-5 times the copper concentration.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. Gentle mixing can be beneficial.

  • Purification:

    • Remove unreacted small molecules and purify the PEGylated conjugate using Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).

Protocol 2: General Procedure for SPAAC Bioconjugation
  • Prepare Stock Solutions:

    • Strained Alkyne (e.g., DBCO)-modified Biomolecule: Prepare in a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.[6]

    • This compound: Dissolve in DMSO or the reaction buffer to a concentration of 10-100 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-modified biomolecule and the this compound stock solution. Use a 5- to 20-fold molar excess of the azide linker to ensure efficient conjugation.[6]

    • Ensure the final concentration of any organic solvent (like DMSO) is low (<10%) to prevent denaturation of the biomolecule.[6]

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For difficult conjugations or sensitive proteins, the reaction can be performed overnight at 4°C.[6]

  • Purification:

    • Purify the final conjugate using an appropriate chromatography method (SEC, IEX, or HIC) to remove excess this compound.

Visualized Workflows and Logic

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis A Biomolecule (Protein, Antibody, etc.) B Alkyne or Strained Alkyne (e.g., DBCO) Modification A->B Introduce Reactive Handle C Click Reaction with This compound B->C D Purification (SEC, IEX, etc.) C->D E Characterization (SDS-PAGE, MS, HPLC) D->E F Final Conjugate E->F

General workflow for this compound bioconjugation.

Troubleshooting_CuAAC Start Low CuAAC Yield Q1 Is Sodium Ascorbate solution fresh? Start->Q1 Sol1 Prepare fresh 100 mM Sodium Ascorbate solution. Q1->Sol1 No Q2 Is a Cu(I) stabilizing ligand (e.g., THPTA) being used? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Add a ligand like THPTA (5 eq. to Copper). Q2->Sol2 No Q3 Is the reaction buffer amine-free (e.g., PBS)? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Buffer exchange into PBS or another amine-free buffer. Q3->Sol3 No End Review Stoichiometry & Reagent Purity Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Decision tree for troubleshooting low CuAAC yield.

References

Technical Support Center: Purification of Azido-PEG6-amine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the purification of Azido-PEG6-amine. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions to streamline your purification workflow.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Question 1: I am observing significant peak tailing and poor separation during the purification of my this compound product using silica (B1680970) gel flash chromatography. What could be the cause and how can I resolve it?

Answer:

Peak tailing and poor separation of highly polar compounds like this compound on standard silica gel are common issues. This is often due to strong interactions between the polar functional groups (amine and PEG chain) of your molecule and the acidic silanol (B1196071) groups on the silica surface.

Possible Causes and Solutions:

  • Strong Analyte-Stationary Phase Interaction: The basic amine group in this compound can strongly interact with acidic silanol groups on the silica gel, leading to peak tailing.

    • Solution 1: Deactivate the Silica Gel: Before loading your sample, flush the silica gel column with a non-polar solvent containing a small amount of a basic additive, such as 1-2% triethylamine (B128534) (TEA) or ammonia (B1221849) in methanol (B129727). This will neutralize the acidic sites on the silica surface, reducing the strong interactions and improving peak shape.[1][2]

    • Solution 2: Use a More Polar Mobile Phase: For very polar compounds that do not move from the baseline even with 100% ethyl acetate, a more aggressive solvent system is required.[2] A common strategy is to use a gradient of methanol in dichloromethane (B109758) (DCM) or chloroform. Adding a small percentage of ammonium (B1175870) hydroxide (B78521) to the methanol (e.g., 1-10% of a 10% ammonium hydroxide in methanol stock solution) can further improve elution and peak shape for basic compounds.[2]

  • Inappropriate Solvent System: The choice of solvent system is critical for achieving good separation.

    • Solution: Optimize Your Solvent System: Systematically screen different solvent systems. For polar compounds, systems like DCM/methanol, chloroform/methanol, or even more polar mixtures like ethyl acetate/methanol/water can be effective. Use Thin Layer Chromatography (TLC) to quickly screen for a solvent system that gives your product an Rf value between 0.2 and 0.4 for optimal separation on a column.

Question 2: My this compound product appears to be degrading on the silica gel column. What are the signs of degradation and how can I prevent it?

Answer:

Degradation of amine-containing compounds on acidic silica gel can occur. Signs of degradation include the appearance of new spots on TLC after running a column, or lower than expected yield of the desired product.

Possible Causes and Solutions:

  • Acidity of Silica Gel: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.

    • Solution 1: Use Neutral or Deactivated Silica: As mentioned previously, deactivating the silica gel with a basic additive like triethylamine can prevent degradation.[1] Alternatively, consider using neutral alumina (B75360) as the stationary phase, which is less acidic than silica gel.

    • Solution 2: Minimize Residence Time on the Column: A faster elution, achieved by using a slightly more polar solvent system (while still maintaining separation), can reduce the time your compound is in contact with the silica gel, thereby minimizing degradation.

Question 3: I am struggling to remove a closely related impurity from my this compound product using flash chromatography. What alternative purification techniques should I consider?

Answer:

When flash chromatography does not provide sufficient resolution, high-performance liquid chromatography (HPLC) is a powerful alternative for purifying small polar molecules like this compound.

Recommended HPLC Technique: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. While this compound is polar, RP-HPLC with a suitable column and mobile phase can effectively separate it from less polar or more polar impurities.

  • Column Selection: A C18 or C8 column is a good starting point. For highly polar compounds, a column with a polar endcapping or a polar-embedded phase may provide better retention and selectivity.

  • Mobile Phase: A typical mobile phase for polar compounds is a gradient of acetonitrile (B52724) or methanol in water. The addition of a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is often necessary to improve peak shape for amine-containing compounds by keeping them protonated.

  • Troubleshooting Poor Retention: If your compound elutes too quickly (in the void volume), you can increase the aqueous component of your mobile phase or use a less hydrophobic stationary phase (e.g., a C4 column).

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in a crude this compound product?

A1: Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities may include:

  • Starting materials: Unreacted hexaethylene glycol derivatives.

  • Side-products: Molecules with incomplete functionalization, such as those where only the azide (B81097) or the amine group has been introduced. Dimerized PEG chains can also be a potential byproduct.

  • Degradation products: The PEG chain can be susceptible to oxidation, which may lead to the formation of aldehydes or carboxylic acids.

Q2: What is the expected purity of commercially available this compound?

A2: Commercially available this compound typically has a purity of >95% or higher, as determined by NMR or HPLC.[3][4][5][6][7][8]

Q3: How can I assess the purity of my this compound product?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can confirm the chemical structure and identify impurities. The presence of characteristic peaks for the azide and amine termini, as well as the PEG backbone, should be verified.[9]

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC with a UV or mass spectrometry (MS) detector is a sensitive method to quantify the purity and detect impurities.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the product and help identify any impurities with different masses.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the stability of this compound, it should be stored in a dry, dark environment at low temperatures. The recommended storage temperature is typically -20°C for long-term storage.[7][8]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 957486-82-7[3][4][5][6][7][8]
Molecular Formula C14H30N4O6[4][5][6][8]
Molecular Weight 350.41 g/mol [4][6][8]
Appearance Colorless to light yellow liquid[4][8]
Purity ≥95%[3][4][5][6][7][8]

Table 2: Comparison of Purification Techniques for this compound

TechniqueStationary PhaseTypical Mobile PhaseAdvantagesDisadvantagesExpected Purity
Flash Chromatography Silica Gel (deactivated)DCM/MeOH gradient with 1% TEAHigh capacity, relatively fast, good for initial cleanup.Lower resolution than HPLC, potential for analyte degradation on acidic silica.85-95%
Reversed-Phase HPLC C18 or C8Water/Acetonitrile gradient with 0.1% TFAHigh resolution, excellent for removing closely related impurities.Lower capacity than flash chromatography, requires specialized equipment.>98%

Experimental Protocols

Protocol 1: Purification of this compound by Deactivated Silica Gel Flash Chromatography

1. Materials:

  • Crude this compound product
  • Silica gel (230-400 mesh)
  • Dichloromethane (DCM), HPLC grade
  • Methanol (MeOH), HPLC grade
  • Triethylamine (TEA)
  • Flash chromatography system (or glass column)
  • Thin Layer Chromatography (TLC) plates (silica gel)

2. Procedure:

Protocol 2: Purification of this compound by Reversed-Phase HPLC (RP-HPLC)

1. Materials:

  • Partially purified or crude this compound
  • C18 RP-HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
  • HPLC system with a UV detector (set to ~214 nm)

2. Procedure:

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final_product Final Product synthesis Crude this compound Product flash_chrom Flash Chromatography (Deactivated Silica) synthesis->flash_chrom Initial Cleanup rphplc Reversed-Phase HPLC flash_chrom->rphplc For Higher Purity tlc TLC flash_chrom->tlc Fraction Monitoring pure_product Pure this compound (>98% Purity) flash_chrom->pure_product hplc_analysis Analytical HPLC rphplc->hplc_analysis Purity Check rphplc->pure_product tlc->flash_chrom nmr NMR Spectroscopy hplc_analysis->rphplc ms Mass Spectrometry pure_product->nmr Structural Confirmation pure_product->ms Molecular Weight Confirmation

Caption: Purification and analysis workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Flash Chromatography cause1 Strong Analyte-Silica Interaction start->cause1 cause2 Inappropriate Mobile Phase start->cause2 cause3 Compound Degradation start->cause3 solution3 Consider RP-HPLC for Higher Resolution start->solution3 If resolution is still low solution1a Deactivate Silica with TEA/Ammonia cause1->solution1a solution1b Use Neutral Alumina cause1->solution1b solution2 Optimize Solvent System (TLC) cause2->solution2 cause3->solution1a cause3->solution1b

Caption: Troubleshooting logic for flash chromatography purification issues.

References

how to improve the stability of Azido-PEG6-amine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azido-PEG6-amine Conjugates

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of this compound conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in this compound conjugates?

A1: The instability of this compound conjugates can arise from three main components: the azide (B81097) (-N3) group, the amine (-NH2) group, and the polyethylene (B3416737) glycol (PEG) backbone.

  • Azide Group: While generally stable and bioorthogonal, the azide group can be susceptible to reduction.[1] This is a common side reaction, especially in the presence of reducing agents or phosphines.[1]

  • Amine Group: The primary amine is a reactive nucleophile and can participate in undesired side reactions. It is also basic and can influence the local pH environment.

  • PEG Backbone: The PEG chain is generally stable but can undergo oxidative degradation.[2] This process can be accelerated by exposure to light, elevated temperatures, and the presence of oxygen.[3] Aging of PEG solutions can lead to the formation of aldehydes, carboxylates, and peroxides, resulting in a decrease in pH.[3]

Q2: What are the optimal storage conditions for this compound conjugates to ensure long-term stability?

A2: To maintain the stability and activity of this compound conjugates, proper storage is crucial. The recommended long-term storage conditions are at -20°C, desiccated, and protected from light.[4][5][6] It is also advisable to avoid frequent freeze-thaw cycles.[4] For both long-term and short-term storage, it is recommended to store the conjugate under an inert atmosphere, such as nitrogen or argon.[7] When taking the conjugate out of storage, allow the container to slowly warm to room temperature before opening to prevent moisture condensation.[7]

Q3: My conjugate appears to have degraded. How can I identify the cause?

A3: Identifying the cause of degradation involves a systematic approach. First, review your experimental conditions.

  • Check for Unintended Reducing Agents: If you suspect the azide group has been compromised, check if any reagents in your protocol could act as reducing agents. For example, phosphines like triphenylphosphine (B44618) (PPh₃) can readily reduce azides to amines.[1]

  • Evaluate for Oxidative Conditions: If the PEG backbone is the likely point of failure, assess for sources of oxidation. Have the conjugates been exposed to air for extended periods, high temperatures, or light?[2][3]

  • Assess pH of Solutions: The stability of both the PEG chain and the functional groups can be pH-dependent.[3][8] Ensure that the pH of your buffers and reaction mixtures is appropriate and stable throughout your experiment.

  • Analytical Characterization: Use analytical techniques such as Mass Spectrometry (to detect changes in molecular weight), NMR spectroscopy (to identify structural changes), and HPLC (to quantify the purity and presence of degradation products) to characterize the degraded conjugate.

Q4: Can the azide group react with other functional groups besides alkynes in a "click" reaction?

A4: The azide group is known for its high selectivity in click chemistry reactions, particularly with alkynes.[9][10] This azide-alkyne cycloaddition is a powerful tool due to the bioorthogonal nature of the reactants, meaning they are largely inert to biological molecules and aqueous environments.[9] However, azides can be reduced to amines by certain reagents, such as phosphines and strong reducing agents.[1] It is important to avoid these reagents in your experimental setup to prevent unwanted side reactions.[1]

Q5: How can I prevent the amine group from participating in unwanted side reactions?

A5: The primary amine on the this compound conjugate is a nucleophile and can react with various electrophiles. To prevent unwanted side reactions, consider the following:

  • Protecting Groups: If the amine is not the intended reactive site in a particular step, consider using a protecting group. The azide group itself can be used as a protecting group for primary amines.[9]

  • pH Control: The reactivity of the amine group is pH-dependent. Maintaining the pH of the reaction mixture can help control its nucleophilicity.

  • Reaction Order: Carefully plan the sequence of your reactions. If possible, perform the reaction involving the amine group at a stage where other reactive functional groups are not present or are protected.

Troubleshooting Guides

Issue 1: Low Yield in Conjugation Reactions

If you are experiencing low yields in your conjugation reactions with this compound, consider the following potential causes and solutions.

Potential Cause Suggested Solution
Degradation of the this compound Conjugate Verify the purity and integrity of the conjugate using analytical methods like HPLC or Mass Spectrometry before use. Ensure proper storage conditions have been maintained.[7]
Inactive Catalyst (for CuAAC reactions) If performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensure the copper is in the active Cu(I) state. Use fresh sodium ascorbate (B8700270) as a reducing agent and consider degassing solvents to remove oxygen.[11][12]
Poor Reagent Quality Verify the purity of all other reactants, including the molecule to be conjugated and any catalysts or ligands.[11]
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, solvent, and pH. For CuAAC reactions, polar aprotic solvents like DMSO or DMF are often suitable.[1][11] Gentle heating to 40-50°C may improve slow reactions.[11]
Steric Hindrance If the molecule to be conjugated is bulky, steric hindrance may slow down the reaction. Consider increasing the reaction time or temperature.[11]
Hydrolysis of NHS Esters If the amine end is reacting with an NHS ester, be aware that the NHS ester is moisture-sensitive and can hydrolyze.[13] Prepare solutions of NHS ester reagents immediately before use and avoid aqueous buffers with primary amines (e.g., Tris or glycine).[13]
Issue 2: Product Instability During and After Purification

Purification of PEGylated compounds can be challenging, and the product may degrade during the process.

Potential Cause Suggested Solution
Exposure to Harsh pH Conditions During purification steps like chromatography, avoid using overly acidic or basic mobile phases that could degrade the conjugate.
Oxidation During Purification Minimize exposure of the conjugate to air, especially if the purification process is lengthy. Consider using degassed solvents.
Inappropriate Purification Method Purification of PEGylated compounds can be difficult due to their solubility in a wide range of solvents.[11] Consider methods like precipitation, dialysis, or size exclusion chromatography.[11]
Instability of the Final Product in Solution After purification, store the final conjugate in a suitable buffer at the recommended temperature (-20°C for long-term storage).[4] Consider adding a cryoprotectant for frozen storage. For storage in solution, purging with an inert gas like argon can minimize oxidation.[3]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound Conjugates

This protocol outlines a method to assess the stability of your conjugate under different conditions.

  • Prepare Samples: Prepare several identical samples of your this compound conjugate in the buffer or solvent system you plan to use for your experiments.

  • Expose to Different Conditions: Store the samples under various conditions you wish to test, for example:

    • -20°C (control)

    • 4°C

    • Room temperature

    • Elevated temperature (e.g., 37°C)

    • Exposure to ambient light

    • Protected from light

  • Time Points: At regular intervals (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from each sample.

  • Analysis: Analyze the aliquots using a suitable analytical method to assess degradation.

    • HPLC: Use a reverse-phase or size-exclusion column to monitor the appearance of degradation peaks and the decrease in the main product peak.

    • LC-MS: Use liquid chromatography-mass spectrometry to identify the mass of any degradation products.

  • Data Analysis: Plot the percentage of intact conjugate remaining over time for each condition to determine the stability profile.

Protocol 2: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol provides a general starting point for a "click" reaction.

  • Prepare Stock Solutions:

    • This compound conjugate: Prepare a stock solution in a suitable solvent (e.g., DMSO).

    • Alkyne-containing molecule: Prepare a stock solution in a compatible solvent.

    • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.[1]

    • Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water.

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-containing molecule.

    • Add the this compound conjugate.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.[11]

  • Reaction Conditions:

    • Seal the reaction vessel and stir the mixture at room temperature.

    • Monitor the reaction progress using TLC or LC-MS.[11]

    • If the reaction is slow, it can be gently heated to 40-50°C.[11]

  • Work-up and Purification:

    • Once the reaction is complete, the crude mixture can be purified. The purification method will depend on the properties of your final product.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_final Final Product reagent_prep Prepare Stock Solutions (Conjugate, Alkyne, CuSO4, Ascorbate) reaction_mix Mix Reactants (Alkyne, Azide, CuSO4) reagent_prep->reaction_mix initiation Initiate Reaction (Add Sodium Ascorbate) reaction_mix->initiation incubation Incubate (Room Temp or 40-50°C) initiation->incubation monitoring Monitor Progress (TLC, LC-MS) incubation->monitoring purification Purify Product monitoring->purification Reaction Complete final_product Characterize & Store Final Conjugate purification->final_product

Caption: Workflow for a typical CuAAC "click" reaction.

stability_factors cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_handling Handling & Storage center_node This compound Conjugate Stability ph pH ph->center_node reducing_agents Reducing Agents reducing_agents->center_node oxidizing_agents Oxidizing Agents oxidizing_agents->center_node temperature Temperature temperature->center_node light Light Exposure light->center_node storage_conditions Storage Conditions (-20°C, Inert Gas) storage_conditions->center_node freeze_thaw Freeze-Thaw Cycles freeze_thaw->center_node

Caption: Factors influencing the stability of the conjugate.

References

dealing with steric hindrance in Azido-PEG6-amine labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG6-amine labeling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to steric hindrance and other common issues encountered during bioconjugation experiments.

Troubleshooting Guide: Low Labeling Efficiency

Low or no labeling is one of the most common issues when working with this compound and other PEG linkers. Steric hindrance is a primary cause, but other experimental factors can also contribute. This guide provides a systematic approach to identifying and resolving these problems.

Question: My labeling efficiency with this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer: Low labeling efficiency is often a multi-factorial problem. The primary suspects are steric hindrance, suboptimal reaction conditions, reagent quality, and buffer composition. Follow these steps to diagnose and resolve the issue.

Step 1: Verify Reagent and Buffer Integrity

Before optimizing reaction parameters, ensure your materials are not the source of the problem.

  • Is your this compound reagent viable? The N-hydroxysuccinimide (NHS) ester group, commonly used to react with primary amines, is highly sensitive to moisture.[1] Hydrolysis of the NHS ester will render the reagent inactive.

    • Solution: Always equilibrate the reagent vial to room temperature before opening to prevent condensation.[1] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused solution.[1] Do not store stock solutions for extended periods.[1]

  • Is your reaction buffer compatible? Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, drastically reducing labeling efficiency.[1][2][3]

    • Solution: Use an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate buffer within a pH range of 7.2-8.5.[2][3] If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis before starting the labeling reaction.[1][2]

Step 2: Optimize Reaction Conditions

The reaction between an NHS ester and a primary amine is highly dependent on experimental conditions.[3]

  • Is the pH of your reaction optimal? The reaction is most efficient at a slightly basic pH (7.2-8.5), where primary amines are deprotonated and more nucleophilic.[2][3] At lower pH values, the amines are protonated and less available to react.[3][4]

    • Solution: Verify the pH of your reaction buffer with a calibrated meter. For most proteins, starting at pH 8.0-8.3 is a good practice.

  • Is the molar excess of the PEG reagent sufficient? A common cause of low labeling is an insufficient molar ratio of the PEG reagent to the target molecule.

    • Solution: Increase the molar excess of the this compound reagent. A 20-fold molar excess is a typical starting point for labeling antibodies at a concentration of 1-10 mg/mL.[1] However, this may need to be optimized.

Experimental Workflow & Troubleshooting Logic

The following diagram outlines a typical experimental workflow for protein labeling and a decision-making process for troubleshooting low efficiency.

G Fig 1. Experimental Workflow and Troubleshooting for this compound Labeling cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Path cluster_solutions A 1. Prepare Protein (Amine-free buffer, e.g., PBS pH 8.0) B 2. Prepare Azido-PEG6-NHS (Freshly dissolve in anhydrous DMSO) C 3. Combine & React (e.g., 1-2 hours at RT) A->C B->C D 4. Quench Reaction (Optional, e.g., Tris buffer) C->D E 5. Purify Conjugate (Desalting column / Dialysis) D->E F 6. Analyze Labeling Efficiency (SDS-PAGE, Mass Spec) E->F G Low Efficiency? F->G H Reagents & Buffers OK? G->H Yes H->A No I Optimize Reaction Conditions? H->I Yes S1 Check Reagent Handling Use Amine-Free Buffers H->S1 J Steric Hindrance Suspected? I->J No Improvement M Problem Solved I->M Improved S2 Increase Molar Excess Adjust pH (7.2-8.5) Modify Time/Temp I->S2 K Success! J->K Yes (See FAQ Q2) S3 Use Longer PEG Linker (e.g., PEG12, PEG24) Change Conjugation Site J->S3 L Problem Solved

Caption: Workflow for labeling with this compound and a decision tree for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are typical reaction parameters for labeling an antibody with this compound?

A1: While optimization is often necessary, a good starting point for labeling a typical IgG antibody is outlined below. The efficiency can be influenced by protein concentration and the number of accessible amines.[1][2]

ParameterRecommended Starting ConditionNotes
Protein Concentration 2 - 10 mg/mLHigher concentrations can improve reaction kinetics.[5]
Reaction Buffer 0.1 M Sodium Bicarbonate or PBSMust be amine-free; pH should be between 7.2 and 8.5.[2][3]
Molar Excess of PEG 20-foldThis ratio may need to be increased for dilute protein solutions or to achieve a higher degree of labeling.[1]
Reaction Temperature Room Temperature (20-25°C)Can be performed at 4°C to minimize NHS ester hydrolysis, but may require longer incubation.[3]
Reaction Time 1 - 2 hoursMonitor progress if possible; extend time if necessary, especially at lower temperatures.[1][3]

Q2: I have optimized my reaction conditions, but labeling efficiency is still poor. How do I address steric hindrance?

A2: If other factors are ruled out, steric hindrance is the likely culprit. This occurs when the reactive amine on your target molecule is located in a sterically crowded environment, preventing the bulky PEG linker from accessing it.[6]

There are two primary strategies to overcome this:

  • Increase PEG Linker Length: Using a longer PEG linker (e.g., Azido-PEG12-amine or Azido-PEG24-amine) provides a longer, more flexible spacer arm.[7] This allows the reactive group to reach into hindered sites more effectively. However, be aware that longer PEG chains can sometimes impact the biological activity of the final conjugate.[8][9][10]

  • Target a Different Conjugation Site: If possible, modify a different, more accessible site on your biomolecule. Site-specific conjugation methods can be employed to target residues known to be on the protein's surface and away from active sites.[6][11]

The following diagram illustrates how a longer PEG linker can overcome steric hindrance.

G Fig 2. Overcoming Steric Hindrance with Longer PEG Linkers cluster_short Short Linker (PEG6) cluster_long Long Linker (PEG12/24) Protein_S Target Protein Site_S Hindered Amine Site PEG6 This compound PEG6->Site_S Blocked! Protein_L Target Protein Site_L Hindered Amine Site PEG12 Azido-PEG12-Amine PEG12->Site_L Successful Labeling

References

Azido-PEG6-amine reaction time and temperature optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG6-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a bifunctional linker used in bioconjugation, drug delivery, and materials science.[1] Its azide (B81097) group allows for "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), while its primary amine group is used for forming stable amide bonds with carboxylic acids or activated esters.[1][2] The PEG6 spacer enhances solubility and flexibility of the resulting conjugate.[1]

Q2: How should I store and handle this compound?

For long-term storage (months to years), it is recommended to store this compound at -20°C in a dry, dark container.[2][3] For short-term storage (days to weeks), 0-4°C is suitable.[2] To maintain its reactivity, it is crucial to use anhydrous solvents like DMF or DMSO for reactions.[1] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4]

Q3: What are the key differences between CuAAC and SPAAC reactions for this compound?

The primary difference is the need for a copper catalyst. CuAAC requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[5][6] SPAAC, on the other hand, is a copper-free click chemistry reaction that utilizes a strained alkyne (e.g., DBCO or BCN) to react with the azide.[7][] SPAAC is often preferred for applications in living cells where the toxicity of the copper catalyst is a concern.[]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Troubleshooting Guide

Q4: My CuAAC reaction with this compound is showing a low yield. What are the common causes?

Low yields in CuAAC reactions can stem from several factors. A primary cause is the oxidation of the active Copper(I) catalyst to the inactive Copper(II) state by oxygen present in the reaction mixture.[9] Another common issue is the degradation of reagents, particularly the sodium ascorbate reducing agent, which can oxidize over time.[9] Finally, suboptimal concentrations of reactants or catalyst can also lead to poor yields.

Q5: How can I prevent the oxidation of the copper catalyst?

To maintain the active Cu(I) state, it is crucial to minimize oxygen in your reaction.[9] This can be achieved by:

  • Degassing solvents: Use methods like sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[9]

  • Using a reducing agent: Sodium ascorbate is commonly used to reduce any formed Cu(II) back to Cu(I).[9][10] A freshly prepared solution should be used.

  • Using a stabilizing ligand: A copper-chelating ligand, such as THPTA, can both protect the catalyst from oxidation and accelerate the reaction.[6][10]

Q6: I am observing aggregation or degradation of my biomolecule during the CuAAC reaction. How can I mitigate this?

This is often caused by the generation of reactive oxygen species (ROS) during the reaction, which can damage sensitive biomolecules like proteins and DNA.[10] The use of a copper-chelating ligand is highly recommended to protect against such damage.[10][11] Additionally, ensuring the reaction is performed under an inert atmosphere can help minimize ROS formation.

Experimental Protocol: General CuAAC for Protein Modification

This protocol provides a general method for conjugating this compound to an alkyne-modified protein.

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Alkyne-modified protein: Prepare a solution in an amine-free buffer (e.g., phosphate (B84403) buffer) at a concentration of 1-5 mg/mL.

    • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[12]

    • THPTA ligand: Prepare a 50 mM stock solution in deionized water.[10]

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.[12]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein and this compound (typically at a 10-20 fold molar excess relative to the protein).

    • Add the THPTA ligand solution to the reaction mixture, followed by the CuSO₄ solution. A typical final concentration is 0.25 mM CuSO₄ and 1.25 mM THPTA.[10]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[12]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.[12] Protect the reaction from light.

  • Purification:

    • Remove unreacted reagents and byproducts by a suitable method such as dialysis, size-exclusion chromatography, or precipitation.

Data Presentation: CuAAC Reaction Parameter Optimization
ParameterCondition 1 (Initial)Condition 2 (Optimized)Expected Outcome
Temperature Room Temperature (~25°C)35°CIncreased reaction rate, potentially higher yield.[13][14]
Reaction Time 4 hours1-2 hoursShorter reaction time with optimized temperature and catalyst concentration.
Catalyst:Ligand Ratio 1:2 (CuSO₄:THPTA)1:5 (CuSO₄:THPTA)Enhanced catalyst stability and protection of biomolecules.[10]
Reducing Agent Aged Sodium AscorbateFreshly Prepared Sodium AscorbateImproved reaction efficiency due to active reduction of Cu(II).[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Troubleshooting Guide

Q7: My SPAAC reaction is slow or incomplete. What factors influence the reaction rate?

The kinetics of SPAAC reactions are highly dependent on the structure of the cyclooctyne (B158145) used.[12] Different strained alkynes (e.g., DBCO, BCN) have varying reaction rates.[7][15] Other factors that can influence the reaction rate include pH, buffer composition, and temperature.[12] While SPAAC reactions are generally performed at room temperature, gentle heating (e.g., 37°C) can sometimes improve the reaction rate, provided the biomolecule is stable at that temperature.

Q8: Are there any side reactions to be aware of with the azide group of this compound?

The azide group is generally stable and bioorthogonal.[12] However, it can be reduced to a primary amine in the presence of certain reducing agents, such as phosphines (e.g., triphenylphosphine) via the Staudinger reaction.[12] Strong reducing agents like lithium aluminum hydride or catalytic hydrogenation will also reduce azides.[12] It is important to consider the compatibility of all reagents in a multi-step synthesis.

Experimental Protocol: General SPAAC for Cell Surface Labeling

This protocol describes a general method for labeling the surface of cells containing an azide-modified biomolecule with a DBCO-functionalized fluorescent probe. While this example uses a DBCO-probe, the principle applies to reacting this compound with a DBCO-modified molecule.

  • Prepare Reagents:

    • Azide-modified cells: Culture cells to the desired density.

    • DBCO-fluorescent probe: Prepare a stock solution in DMSO. The final concentration in the cell media should typically be in the range of 10-100 µM.

  • Labeling Procedure:

    • Wash the azide-modified cells with an appropriate buffer (e.g., PBS).

    • Add the DBCO-fluorescent probe to the cell suspension or culture medium.

    • Incubate the cells at 37°C for 30-60 minutes. The optimal time may vary depending on the specific cell line and reagents.

  • Washing and Analysis:

    • Wash the cells multiple times with buffer to remove any unreacted probe.

    • Analyze the labeled cells using a suitable method, such as flow cytometry or fluorescence microscopy.

Data Presentation: SPAAC Reaction Parameter Optimization
ParameterCondition 1 (Initial)Condition 2 (Optimized)Expected Outcome
Temperature Room Temperature (~25°C)37°CIncreased reaction rate for some cyclooctynes.
Reaction Time 60 minutes30 minutesFaster completion of the reaction.
Strained Alkyne BCNDBCODBCO is generally more reactive than BCN, leading to faster kinetics.[7]
pH 7.47.0 - 8.0SPAAC is generally tolerant of a range of pH values.

Amide Bond Formation Troubleshooting Guide

Q9: I am having difficulty forming an amide bond with the amine group of this compound. What are some common issues?

Inefficient amide bond formation can be due to several factors. The carboxylic acid may not be sufficiently activated. Common activating agents include carbodiimides (e.g., EDC) often used in conjunction with an additive like N-hydroxysuccinimide (NHS), or other coupling reagents like HATU.[5] The reaction pH is also critical; the amine should be in its neutral, nucleophilic form, which is favored at a slightly basic pH (typically 7-9).[4] Steric hindrance around the carboxylic acid or the amine can also slow down the reaction.

Q10: What are the optimal conditions for amide bond formation?

The optimal conditions can vary depending on the specific substrates. For reactions involving biomolecules in aqueous solutions, a common approach is to use EDC/NHS chemistry at room temperature. For organic-soluble substrates, coupling reagents like HATU in a polar aprotic solvent such as DMF or DMSO are effective.[5] Reaction times can range from a few hours to overnight.

Experimental Protocol: General Amide Bond Formation with a Carboxylic Acid

This protocol outlines a general method for coupling this compound to a molecule containing a carboxylic acid using EDC/NHS chemistry.

  • Prepare Reagents:

    • Carboxylic acid-containing molecule: Dissolve in a suitable buffer (e.g., MES buffer, pH 6.0 for activation, then adjust to pH 7.2-8.0 for coupling).

    • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Prepare a fresh solution in the activation buffer.

    • NHS (N-hydroxysuccinimide): Prepare a fresh solution in the activation buffer.

    • This compound: Dissolve in the reaction buffer.

  • Activation of Carboxylic Acid:

    • Add EDC and NHS to the carboxylic acid solution. A molar excess of both EDC and NHS is typically used.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Amide Bond Formation:

    • Add the this compound solution to the activated carboxylic acid.

    • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

  • Purification:

    • Purify the conjugate using an appropriate method, such as HPLC or dialysis, to remove unreacted starting materials and coupling byproducts.

Data Presentation: Amide Bond Formation Parameter Optimization
ParameterCondition 1 (Initial)Condition 2 (Optimized)Expected Outcome
Activation Reagent EDC onlyEDC/NHSIncreased efficiency and stability of the activated intermediate.[4]
pH for Coupling 7.07.5-8.0Higher concentration of deprotonated amine for nucleophilic attack.[4]
Reaction Temperature Room Temperature4°C (overnight)Can improve stability for sensitive biomolecules.
Reaction Time 2 hoursOvernightMay be necessary for sterically hindered substrates to achieve a higher yield.[16]

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis reagent1 Alkyne-Molecule mix Combine Reactants & Catalyst Premix reagent1->mix reagent2 This compound reagent2->mix catalyst_premix CuSO4 + Ligand catalyst_premix->mix reducer Sodium Ascorbate (Fresh) initiate Add Reducer to Initiate Reaction reducer->initiate mix->initiate incubate Incubate (RT, 1-4h) initiate->incubate Click Reaction purify Purify Conjugate incubate->purify analyze Analyze Product purify->analyze

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Amide_Bond_Formation_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction cluster_purification Purification cooh_molecule Carboxylic Acid activate Activate (RT, 15-30 min) cooh_molecule->activate edc EDC edc->activate nhs NHS nhs->activate couple Couple (pH 7.2-8.0) activate->couple NHS-ester amine This compound amine->couple incubate Incubate (RT, 2-4h) couple->incubate purify Purify Conjugate incubate->purify

Caption: Workflow for Amide Bond Formation using EDC/NHS Chemistry.

References

Technical Support Center: Azido-PEG6-amine in ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azido-PEG6-amine in the synthesis of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in ADC development?

This compound is a heterobifunctional linker molecule used in the construction of ADCs.[1][2][3] Its primary role is to covalently connect a cytotoxic payload to a monoclonal antibody (mAb).[4] It features two key functional groups: an amine group for conjugation to the antibody (typically via reaction with carboxylic acids or activated esters) and an azide (B81097) group for attaching the cytotoxic payload via "click chemistry".[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer (containing six ethylene (B1197577) glycol units) enhances the solubility and pharmacokinetic properties of the resulting ADC.[][6]

Q2: What types of click chemistry can be used with this compound?

This compound is compatible with two main types of click chemistry:[4][7]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group of the linker with a terminal alkyne on the payload molecule, forming a stable triazole linkage.[4][8][]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) on the payload, which reacts spontaneously with the azide group.[4][] This method is often preferred for biological applications to avoid potential toxicity associated with copper catalysts.[]

Q3: How does the PEG6 linker influence the properties of an ADC?

The PEG6 linker in this compound offers several advantages in ADC development:

  • Improved Solubility: The hydrophilic nature of the PEG chain can help to solubilize hydrophobic payloads, reducing the propensity for aggregation.[6][10]

  • Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, potentially leading to a longer circulation half-life.[][11]

  • Reduced Immunogenicity: The PEG spacer can shield the cytotoxic payload from the immune system, potentially reducing the immunogenicity of the ADC.[6]

  • Steric Considerations: The length of the PEG linker can influence the accessibility of the payload to its intracellular target and may impact the overall efficacy of the ADC.[11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of ADCs using this compound.

Low Reaction Yield

Problem: The conjugation of this compound to the antibody or the subsequent click chemistry reaction with the payload results in a low yield of the final ADC.

Potential Cause Troubleshooting Steps & Solutions
Inefficient Antibody-Linker Conjugation - Optimize Reaction pH: Ensure the pH of the reaction buffer is optimal for the chosen conjugation chemistry (e.g., pH 7.2-8.5 for NHS esters).[13] - Molar Ratio: Optimize the molar ratio of this compound to the antibody. A 10- to 20-fold molar excess of the linker is a common starting point.[14] - Reaction Time and Temperature: Increase the reaction time or gently elevate the temperature (e.g., to 37°C) to drive the reaction to completion.[14]
Inactive Copper Catalyst (CuAAC) - Oxygen Exclusion: Degas all solvents and solutions thoroughly and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Cu(I) catalyst to the inactive Cu(II) state.[8] - Fresh Reducing Agent: Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to reduce any Cu(II) back to Cu(I).[8]
Steric Hindrance - Longer PEG Linker: If steric hindrance is suspected, consider using a linker with a longer PEG chain to increase the distance between the antibody and the payload.[8] - Alternative Conjugation Site: If possible, explore different conjugation sites on the antibody that may be more accessible.
Degraded Reagents - Verify Reagent Quality: Confirm the purity and integrity of this compound, the payload, and all other reagents using appropriate analytical methods (e.g., NMR, mass spectrometry).[8] - Proper Storage: Ensure all reagents are stored under the recommended conditions to prevent degradation.[2]
ADC Aggregation

Problem: The ADC product precipitates out of solution or forms high molecular weight aggregates during or after the conjugation reaction.

Potential Cause Troubleshooting Steps & Solutions
Hydrophobicity of the Payload - Increase PEG Length: Employ a linker with a longer PEG chain to enhance the overall hydrophilicity of the ADC.[10] - Formulation Optimization: After purification, formulate the ADC in a buffer containing stabilizing excipients.[15]
Unfavorable Buffer Conditions - Optimize pH and Salt Concentration: Avoid buffer conditions where the pH is close to the isoelectric point of the antibody, as this can minimize solubility. Adjusting the salt concentration can also help to reduce aggregation.[16]
Presence of Organic Solvents - Minimize Organic Solvent: While some organic solvents may be necessary to dissolve the payload-linker, their concentration should be minimized during the conjugation reaction as they can promote antibody aggregation.[16]
Immobilization Strategy - Solid-Phase Conjugation: Consider immobilizing the antibody on a solid support during the conjugation step to physically separate the antibody molecules and prevent aggregation.[15][16]
Purification Challenges

Problem: Difficulty in separating the desired ADC from unreacted starting materials, byproducts, or aggregates.

Potential Cause Troubleshooting Steps & Solutions
Co-elution of Product and Impurities - Optimize Chromatography Method: For size-exclusion chromatography (SEC), ensure the column has the appropriate molecular weight range. For hydrophobic interaction chromatography (HIC), optimize the salt gradient to improve the separation of species with different drug-to-antibody ratios (DARs).[17]
Presence of Free Payload - Tangential Flow Filtration (TFF): Utilize TFF for efficient removal of unconjugated small molecules like the free payload.[18] - Dialysis: Extensive dialysis against a suitable buffer can also be used to remove small molecule impurities.[]
Residual Copper Catalyst - Chelating Agents: Include a chelating agent like EDTA in the purification buffers to remove residual copper ions from CuAAC reactions.[20]

Experimental Protocols

Protocol 1: Two-Step ADC Synthesis using this compound (SPAAC)

This protocol outlines a general two-step procedure for conjugating a payload to an antibody using this compound via strain-promoted azide-alkyne cycloaddition (SPAAC).

Step 1: Conjugation of this compound to the Antibody

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer such as PBS at pH 7.4 using a desalting column or dialysis.[13]

    • Determine the precise concentration of the antibody solution using a spectrophotometer at 280 nm.[14]

  • Linker Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.[20]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).[20]

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.[14]

  • Purification of Azide-Modified Antibody:

    • Remove the excess, unreacted linker using a desalting column or dialysis against PBS.[14]

Step 2: Click Chemistry Conjugation of the Payload

  • Payload Preparation:

    • Dissolve the DBCO- or BCN-functionalized payload in DMSO to a concentration of 10-20 mM.[14]

  • SPAAC Reaction:

    • Add a 3- to 5-fold molar excess of the payload stock solution to the purified azide-modified antibody solution.[14]

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[14]

  • Final Purification:

    • Purify the final ADC conjugate to remove excess payload using size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.[14][17]

Protocol 2: Characterization of the ADC
Parameter Analytical Method Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS)To determine the average number of payload molecules conjugated to each antibody.[14][21][22]
Aggregation Size-Exclusion Chromatography (SEC)To quantify the percentage of high molecular weight aggregates in the ADC preparation.[10]
Purity SDS-PAGE (reduced and non-reduced), SEC-HPLCTo assess the purity of the ADC and identify any fragments or impurities.
Antigen Binding ELISA, Surface Plasmon Resonance (SPR)To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[22]

Visualizations

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Payload Conjugation (SPAAC) A Antibody in Amine-Free Buffer C Conjugation Reaction (e.g., NHS ester chemistry) A->C B This compound in DMSO B->C D Purification (Desalting/Dialysis) C->D E Azide-Modified Antibody D->E G Click Chemistry Reaction (SPAAC) E->G Add to reaction F DBCO/BCN-Payload in DMSO F->G H Final Purification (SEC/HIC) G->H I Purified ADC H->I

Caption: Experimental workflow for ADC synthesis using this compound.

Troubleshooting_Low_Yield cluster_step1_solutions Step 1 Troubleshooting cluster_step2_solutions Step 2 Troubleshooting Start Low ADC Yield Q1 Is the issue in Step 1 (Antibody-Linker Conjugation) or Step 2 (Click Chemistry)? Start->Q1 Step1_Issues Troubleshoot Step 1 Q1->Step1_Issues Step 1 Step2_Issues Troubleshoot Step 2 Q1->Step2_Issues Step 2 S1_1 Optimize pH, molar ratio, reaction time/temperature Step1_Issues->S1_1 S1_2 Check reagent quality and storage Step1_Issues->S1_2 S2_1 For CuAAC: Exclude O2, use fresh reducing agent Step2_Issues->S2_1 S2_2 Consider steric hindrance (longer PEG linker) Step2_Issues->S2_2 S2_3 Verify payload quality Step2_Issues->S2_3

Caption: Decision tree for troubleshooting low ADC yield.

Click_Chemistry_Reaction Azide This compound (on Antibody) Reaction + Alkyne Alkyne-Payload (e.g., DBCO) Product ADC with Triazole Linkage Reaction->Product Click Chemistry (CuAAC or SPAAC)

Caption: Schematic of the click chemistry reaction in ADC synthesis.

References

Technical Support Center: Purity Assessment of Azido-PEG6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with comprehensive information on assessing the purity of Azido-PEG6-amine. Find troubleshooting advice and detailed protocols to ensure the quality of your reagents for successful downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a heterobifunctional linker molecule commonly used in bioconjugation, drug delivery, and the synthesis of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] It features a terminal azide (B81097) group for "click chemistry" reactions and a primary amine for amide bond formation.[3][4] The purity of this linker is critical as impurities can lead to unwanted side reactions, difficulty in characterization of the final product, and reduced efficacy or altered pharmacology of the resulting conjugate.

Q2: What are the common impurities in commercially available this compound?

Common impurities can arise from the synthetic process and may include:

  • PEG starting materials with different chain lengths: Leading to a mixture of PEGylated compounds with varying molecular weights.

  • Incompletely functionalized PEG: Molecules where either the azide or the amine group failed to be incorporated.

  • Diamino-PEG6 or Diazido-PEG6: Resulting from incorrect starting materials or side reactions.

  • Residual solvents and reagents: From the synthesis and purification process.[5]

  • PEG dimers or higher oligomers: Can form during synthesis or storage.[6]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. The most common and powerful techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of functional groups and impurities.[6][7]

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the main component from impurities.[8][] Common detectors include Evaporative Light Scattering Detector (ELSD), Refractive Index (RI) detector, and Mass Spectrometry (MS).[10][11][12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.[13][14][15] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used.

Q4: What is a typical acceptable purity level for this compound in research applications?

For most research applications, a purity of ≥95% is generally acceptable. However, for sensitive applications such as in vivo studies or the development of therapeutic agents, a higher purity of ≥98% is often required.[4][16][17]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Broad or multiple peaks in HPLC chromatogram Polydispersity of the PEG chain; presence of impurities with similar retention times.Use a high-resolution column and optimize the gradient.[11] Consider using a different HPLC method (e.g., HILIC if using RP-HPLC).[10] Couple HPLC to a mass spectrometer for peak identification.
NMR spectrum shows unexpected signals Presence of residual solvents, starting materials, or side products.Integrate all peaks and compare the ratios to the expected structure. Use 2D NMR techniques (e.g., COSY, HSQC) for complex spectra. Compare with a reference spectrum if available.
Mass spectrum shows multiple mass species Presence of PEGs with different numbers of ethylene (B1197577) glycol units; fragmentation of the molecule.Use a soft ionization technique like ESI or MALDI to minimize fragmentation.[13] Analyze the mass difference between the species to identify the nature of the impurity (e.g., a difference of 44 Da suggests a PEG oligomer).
Inconsistent results between batches Variation in manufacturing process or improper storage.Always characterize each new batch of reagent before use. Store the compound under the recommended conditions (typically at -20°C in a dry, dark place) to prevent degradation.[4][17]

Experimental Protocols & Workflows

Purity Assessment Workflow

The following diagram outlines a typical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Quantitative Purity Analysis cluster_2 Decision A This compound Sample B NMR Spectroscopy (¹H, ¹³C) A->B Structural Confirmation C Mass Spectrometry (ESI-MS or MALDI-TOF) A->C Molecular Weight Verification D HPLC Analysis (RP-HPLC or HILIC) B->D C->D E Data Analysis & Purity Calculation D->E Quantification F Purity Acceptable? E->F G Proceed with Experiment F->G Yes H Further Purification or Source New Material F->H No

Purity assessment workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify the presence of the azide and amine terminal groups, as well as the PEG backbone.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

¹H NMR Analysis:

  • Expected Chemical Shifts (approximate):

    • ~3.64 ppm: A large singlet corresponding to the ethylene glycol protons (-O-CH₂-CH₂-O-).[6]

    • ~3.38 ppm: A triplet corresponding to the methylene (B1212753) protons adjacent to the azide group (-CH₂-N₃).

    • ~2.85 ppm: A triplet corresponding to the methylene protons adjacent to the amine group (-CH₂-NH₂).[6]

    • The amine protons (-NH₂) may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Analysis:

  • Expected Chemical Shifts (approximate):

    • ~70 ppm: Multiple peaks corresponding to the carbon atoms of the PEG backbone.

    • ~50.6 ppm: A peak for the carbon adjacent to the azide group.[6]

    • ~41.7 ppm: A peak for the carbon adjacent to the amine group.[6]

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the main component and impurities. Due to the lack of a strong UV chromophore, ELSD or RI detection is often employed.[11][18]

Method 1: Reversed-Phase HPLC (RP-HPLC)

Parameter Condition
Column C8 or C18, 3.5-5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile + 0.1% TFA or Formic Acid
Gradient 10-50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detector ELSD (Nebulizer: 50°C, Evaporator: 70°C, Gas: 1.6 SLM) or RI

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Parameter Condition
Column Amide or other HILIC phase, 3-5 µm, 4.6 x 150 mm
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient 95-70% A over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detector ELSD or RI
Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound (C₁₄H₃₀N₄O₆, MW: 350.41 g/mol ).[1][3]

Method 1: Electrospray Ionization - Time of Flight (ESI-TOF)

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water) at a concentration of approximately 1 mg/mL and further dilute to 1-10 µg/mL.

  • Ionization Mode: Positive ion mode.

  • Expected Ion: [M+H]⁺ at m/z 351.2.

Method 2: Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF)

  • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).

  • Sample Preparation: Mix the sample solution (in a volatile organic solvent) with the matrix solution on the MALDI plate and allow it to dry.

  • Expected Ion: [M+H]⁺ at m/z 351.2 or [M+Na]⁺ at m/z 373.2.

The following diagram illustrates the logical flow for selecting an appropriate analytical method based on the information required.

Method_Selection_Logic A What information is needed? B Chemical Structure Confirmation A->B C Molecular Weight Verification A->C D Quantitative Purity & Impurity Profile A->D E Use NMR Spectroscopy (¹H and ¹³C) B->E F Use Mass Spectrometry (ESI or MALDI) C->F G Use HPLC (RP-HPLC or HILIC with ELSD/RI/MS) D->G

References

Validation & Comparative

A Head-to-Head Comparison for Validating Azido-PEG6-amine Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene (B3416737) glycol (PEG) to a protein is a critical step in enhancing its therapeutic properties. This guide provides an objective comparison of validation methods for proteins conjugated with Azido-PEG6-amine, a versatile heterobifunctional linker, against a common alternative, NHS-PEG-X.

This compound offers the flexibility of two distinct conjugation chemistries: the highly specific and efficient "click" chemistry via its azide (B81097) terminus, and the more traditional amine-reactive chemistry through its primary amine. This guide will delve into the validation of both approaches, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate methods for your research needs.

Comparative Analysis of Conjugation Efficiency

The choice of conjugation chemistry significantly impacts the efficiency and specificity of protein PEGylation. Below is a comparison of the expected efficiencies when using this compound in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry reaction versus a standard N-hydroxysuccinimide (NHS) ester-mediated PEGylation.

ParameterThis compound (via CuAAC Click Chemistry)NHS-PEG-X (Amine-Reactive)
Target Residue Genetically incorporated alkyne-containing unnatural amino acidLysine residues, N-terminus
Specificity Site-specificRandom, multiple sites
Typical Molar Ratio (PEG:Protein) 1.5:1 to 5:110:1 to 50:1
Reaction Time 1-4 hours2-4 hours
Typical Conjugation Efficiency > 95%50-80% (mono-PEGylated species)
Key Advantage High specificity, high yield, bioorthogonalWell-established, no protein engineering needed
Key Disadvantage Requires protein engineering and copper catalystHeterogeneous product, potential for inactivation

Experimental Validation: A Multi-faceted Approach

Confirming the successful conjugation of this compound to a protein requires a combination of analytical techniques to assess the increase in molecular weight, purity of the conjugate, and the degree of PEGylation.

Workflow for Protein PEGylation and Validation

G cluster_conjugation Protein Conjugation cluster_purification Purification cluster_validation Validation protein Protein of Interest reaction Conjugation Reaction (e.g., Click Chemistry) protein->reaction peg This compound peg->reaction purify Purification (e.g., SEC) reaction->purify sds_page SDS-PAGE purify->sds_page Qualitative Check hplc HPLC Analysis purify->hplc Purity & Aggregation ms Mass Spectrometry purify->ms Definitive Mass

Caption: Workflow from protein conjugation to validation.

Performance Comparison of Validation Techniques

The following table summarizes the utility of common analytical techniques in validating protein PEGylation.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
SDS-PAGE Separation by molecular weightShift in apparent molecular weightSimple, widely available, visual confirmationLow resolution, potential for band smearing with PEGs[1][2][3]
SEC-HPLC Separation by hydrodynamic volumePurity, detection of aggregates, separation of different PEGylation statesQuantitative, non-denaturingMay not resolve species with similar hydrodynamic radii
RP-HPLC Separation by hydrophobicityPurity, potential to separate positional isomersHigh resolutionDenaturing conditions, may lead to peak broadening for PEGylated proteins
Mass Spectrometry Measurement of mass-to-charge ratioAccurate mass of the conjugate, degree of PEGylation, identification of PEGylation sitesDefinitive confirmation of conjugation, detailed structural informationRequires specialized equipment and expertise

Detailed Experimental Protocols

Protocol 1: SDS-PAGE Analysis of PEGylated Protein

Objective: To visually confirm an increase in the apparent molecular weight of the protein after conjugation with this compound.

Materials:

  • PEGylated protein sample

  • Unmodified protein control

  • Laemmli sample buffer (2X)

  • Precast polyacrylamide gel (e.g., 4-20% gradient)

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

  • Destaining solution

Procedure:

  • Prepare samples by mixing the protein (PEGylated and unmodified control) with an equal volume of 2X Laemmli sample buffer.

  • Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Load the denatured samples and molecular weight standards into the wells of the polyacrylamide gel.

  • Run the gel in SDS-PAGE running buffer at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.

  • Stain the gel with Coomassie Brilliant Blue for 1 hour with gentle agitation.

  • Destain the gel until clear bands are visible against a transparent background.

  • Image the gel and compare the migration of the PEGylated protein to the unmodified control. A successful conjugation will result in a band shift to a higher apparent molecular weight.

Protocol 2: RP-HPLC Analysis of PEGylated Protein

Objective: To assess the purity of the PEGylated protein and separate different PEGylated species.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C4 or C18 column suitable for protein separation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • PEGylated protein sample

  • Unmodified protein control

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the protein sample (PEGylated or unmodified control) onto the column.

  • Elute the proteins using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes) at a constant flow rate (e.g., 1 mL/min).

  • Monitor the absorbance at 280 nm.

  • Analyze the chromatogram. The PEGylated protein should have a different retention time compared to the unmodified protein. The peak purity of the PEGylated protein can be assessed, and in some cases, species with different degrees of PEGylation may be resolved.

Protocol 3: Mass Spectrometry Analysis of PEGylated Protein

Objective: To definitively confirm the covalent attachment of this compound and determine the precise mass of the conjugate.

Materials:

  • Electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer

  • LC system for online desalting (optional)

  • Formic acid

  • Acetonitrile

  • PEGylated protein sample

Procedure:

  • Prepare the PEGylated protein sample in a buffer compatible with mass spectrometry (e.g., 0.1% formic acid in water).

  • Introduce the sample into the mass spectrometer via direct infusion or after online desalting with an LC system.

  • Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

  • Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the protein.

  • Compare the mass of the PEGylated protein to the theoretical mass and the mass of the unmodified control. The mass increase should correspond to the mass of the attached this compound moiety.

Signaling Pathway Diagram: Example of a PEGylated Therapeutic Antibody

PEGylation is often used to improve the pharmacokinetic properties of therapeutic antibodies. The following diagram illustrates a simplified signaling pathway that could be targeted by such a PEGylated antibody, for instance, one that blocks a receptor tyrosine kinase (RTK).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds ras Ras rtk->ras Activates peg_ab PEGylated Antibody peg_ab->rtk Blocks raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription

Caption: Inhibition of an RTK signaling pathway by a PEGylated antibody.

References

A Head-to-Head Comparison of Bioconjugation Linkers: Azido-PEG6-amine vs. a Spectrum of Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision that profoundly influences the efficacy, stability, and specificity of bioconjugates. This guide provides an objective comparison of Azido-PEG6-amine with other widely used Polyethylene Glycol (PEG) linkers. We will explore their reaction mechanisms, performance metrics, and detailed experimental protocols to inform your selection process for applications ranging from antibody-drug conjugates (ADCs) to proteomics and beyond.

At the heart of bioconjugation, linkers serve as the crucial bridge between a biological macromolecule and a payload, such as a therapeutic agent or a reporter molecule. The choice of linker chemistry dictates the stability of this connection, while the PEG component enhances solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the final conjugate.[1]

At a Glance: Key Differences and Applications

This compound is a heterobifunctional linker featuring a terminal azide (B81097) group and a primary amine, separated by a six-unit PEG chain. The azide group is primed for bioorthogonal "click" chemistry reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are lauded for their high efficiency and specificity.[2] The amine group, on the other hand, can be readily conjugated to molecules bearing carboxylic acids or activated esters. This dual reactivity makes this compound a versatile tool for constructing complex molecular architectures.

In contrast, other PEG linkers are defined by their own unique reactive groups. N-hydroxysuccinimide (NHS) ester linkers are a mainstay for their reactivity towards primary amines, such as those on lysine (B10760008) residues of proteins, forming stable amide bonds. Maleimide-functionalized linkers are the gold standard for their specific reaction with thiol groups found in cysteine residues, creating stable thioether bonds. The choice among these and other linkers is contingent upon the available functional groups on the biomolecule and the desired characteristics of the final conjugate.

Quantitative Performance Comparison

The selection of a linker is often a trade-off between reaction efficiency, stability, and the desired in vivo performance. The following tables summarize key quantitative parameters for this compound and other common PEG linkers.

Table 1: Reaction Efficiency and Stability of Common Bioconjugation Linkages

Linker Type (Reactive Moiety)Target Functional GroupResulting LinkageTypical Reaction TimeTypical YieldLinkage Stability
Azido-PEG (Click Chemistry) Alkyne1,2,3-Triazole0.5 - 4 hours>95%Highly stable; resistant to hydrolysis and enzymatic cleavage.[3][4]
NHS Ester-PEG Primary AmineAmide0.5 - 4 hoursVariable (70-90%)Highly stable; amide bonds have a half-life of ~600 years in neutral solution.[5]
Maleimide-PEG Thiol (Sulfhydryl)Thioether1 - 4 hoursHigh (>90%)Generally stable, but can undergo retro-Michael reaction in the presence of other thiols.
Carboxyl-PEG (with EDC/NHS) Primary AmineAmide2 - 12 hoursModerate to HighHighly stable.

Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

PEG Linker LengthClearance RateIn Vivo TolerabilityIn Vitro Cytotoxicity
< PEG8Rapidly increases for smaller PEGsPoorly toleratedHigher (more potent)
> PEG8SlowerWell-toleratedLower (less potent)
PEG24-Enhanced animal tolerability-

Data synthesized from studies on ADCs, indicating general trends.[6][7][8] Longer PEG chains can shield the hydrophobic payload, improving pharmacokinetics and tolerability, but may also sterically hinder the drug's interaction with its target, leading to reduced in vitro potency.[9]

Experimental Protocols

To enable a thorough comparison, detailed experimental protocols for key conjugation chemistries are provided below.

Protocol 1: Antibody Conjugation via Click Chemistry using Azido-PEG-Linker

This protocol involves a two-step process: first, the antibody is functionalized with an alkyne-bearing molecule, and then the Azido-PEG-payload is attached via a click reaction.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Alkyne-PEG-NHS ester

  • This compound functionalized with a payload

  • Anhydrous DMSO

  • For CuAAC: Copper(II) sulfate (B86663) (CuSO₄), a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate)

  • For SPAAC: DBCO-functionalized payload

  • Desalting columns

Procedure:

  • Antibody Alkynylation:

    • Dissolve the Alkyne-PEG-NHS ester in DMSO to a 10 mM stock solution.

    • Add a 10- to 20-fold molar excess of the Alkyne-PEG-NHS ester to the antibody solution.

    • Incubate at room temperature for 1-2 hours.

    • Remove excess alkyne linker using a desalting column.

  • Click Chemistry Reaction (CuAAC):

    • To the alkynylated antibody, add a 2- to 5-fold molar excess of the Azido-PEG-payload.

    • Add the CuSO₄/ligand premix to a final copper concentration of 50-100 µM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate (B8700270) to a final concentration of 1-5 mM.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the final antibody conjugate using a desalting column or size-exclusion chromatography (SEC) to remove excess reagents and copper ions.

Protocol 2: Protein Labeling with an Amine-Reactive NHS Ester-PEG Linker

Materials:

  • Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • NHS Ester-PEG-payload

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of NHS Ester-PEG-payload to room temperature before opening.

    • Immediately before use, prepare a 10 mM solution of the NHS Ester-PEG-payload in DMSO or DMF.[10] Do not prepare stock solutions for long-term storage as the NHS ester moiety is susceptible to hydrolysis.[11]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the NHS Ester-PEG-payload solution to the protein solution.[12] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[10]

  • Purification:

    • Remove unreacted NHS Ester-PEG-payload by dialysis or a desalting column.[11]

Protocol 3: Thiol-Reactive Conjugation using a Maleimide-PEG Linker

Materials:

  • Thiol-containing protein (e.g., antibody with reduced cysteines) in a degassed, thiol-free buffer (e.g., PBS, HEPES, pH 6.5-7.5)

  • Maleimide-PEG-payload

  • Reducing agent (e.g., TCEP) (optional, for reducing disulfide bonds)

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Protein Preparation (if necessary):

    • If the protein's thiol groups are in the form of disulfide bonds, they must first be reduced.

    • Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.[6]

    • Remove the excess TCEP using a desalting column.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the Maleimide-PEG-payload in anhydrous DMSO or DMF.[9]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Maleimide-PEG-payload solution to the protein solution.[6]

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.[9]

  • Purification:

    • Purify the conjugate using a desalting column to remove unreacted maleimide (B117702) reagent.

Visualizing Workflows and Decision-Making

To further aid in the understanding and selection of PEG linkers, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a decision-making process.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis p_prep Protein Preparation (Buffer Exchange, Concentration) reaction Conjugation Reaction (e.g., Click, NHS, Maleimide) p_prep->reaction l_prep Linker-Payload Preparation l_prep->reaction purify Purification (SEC, Dialysis) reaction->purify analyze Characterization (MS, HPLC, SDS-PAGE) purify->analyze

A generalized workflow for bioconjugation.

The following diagram illustrates the mechanism of action for an antibody-drug conjugate, highlighting the critical role of the linker.

adc_mechanism cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_release Intracellular cluster_action Cellular Effect adc_circ ADC in Circulation (Stable Linker) binding 1. ADC Binds to Tumor Antigen adc_circ->binding Targeting internalization 2. Internalization via Endocytosis binding->internalization lysosome 3. Trafficking to Lysosome internalization->lysosome release 4. Linker Cleavage & Payload Release lysosome->release apoptosis 5. Payload Induces Apoptosis release->apoptosis

Mechanism of action of an antibody-drug conjugate (ADC).

Finally, this decision tree can guide the selection of an appropriate PEG linker based on the specific requirements of the bioconjugation.

linker_selection_tree decision decision start Start: Select Linker target_group What is the target functional group? start->target_group amine Primary Amine (-NH2) target_group->amine Amine thiol Thiol (-SH) target_group->thiol Thiol alkyne Alkyne target_group->alkyne Alkyne other_linker Consider other chemistries (e.g., Carboxyl-PEG) target_group->other_linker Other bioorthogonal Need for bioorthogonal reaction? amine->bioorthogonal maleimide_linker Use Maleimide-PEG Linker thiol->maleimide_linker azide_linker Use Azido-PEG Linker (Click Chemistry) alkyne->azide_linker nhs_linker Use NHS Ester-PEG Linker bioorthogonal->nhs_linker No bioorthogonal->azide_linker Yes

Decision tree for selecting a PEG linker.

References

Azido-PEG6-amine vs. Azido-PEG4-amine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two pivotal PEG linkers for applications in antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), providing researchers with data-driven insights for optimal linker selection.

In the landscape of advanced therapeutics, the linker molecule connecting a targeting moiety to a payload is a critical determinant of efficacy and safety. Among the most versatile and widely utilized linkers are the heterobifunctional polyethylene (B3416737) glycol (PEG) derivatives, Azido-PEG-amine. These linkers offer a primary amine for conjugation to proteins or other biomolecules and a terminal azide (B81097) for highly efficient "click chemistry" reactions. This guide provides a comprehensive comparison of two popular variants, Azido-PEG4-amine and Azido-PEG6-amine, to inform researchers in the fields of antibody-drug conjugates (ADCs) and PROTACs on their differential impact on conjugate properties and performance.

Physicochemical Properties: A Tale of Two Linkers

The fundamental distinction between Azido-PEG4-amine and this compound lies in the length of their hydrophilic PEG spacer, which directly influences their molecular weight and spatial reach. These differences, though seemingly minor, can have significant downstream consequences for the final bioconjugate.

PropertyAzido-PEG4-amineThis compound
Synonyms Amino-PEG4-AzideAmino-PEG6-Azide
CAS Number 951671-92-4957486-82-7[1]
Molecular Formula C10H22N4O4C14H30N4O6[1]
Molecular Weight 262.3 g/mol 350.4 g/mol [1]
Spacer Arm Length Approximately 17.7 ÅApproximately 25.1 Å
Solubility Readily soluble in water and common organic solvents such as DMSO and DMF.[2]Readily soluble in water and common organic solvents such as DMSO and DMF.[1]

The Impact of PEG Length on Bioconjugate Performance

The selection of a PEG linker's length is a strategic decision that can modulate the therapeutic index of a bioconjugate. The additional two ethylene (B1197577) glycol units in this compound compared to its PEG4 counterpart can lead to discernible differences in performance metrics.

Performance ParameterAzido-PEG4-amine (Shorter Linker)This compound (Longer Linker)Rationale and Supporting Evidence
Solubility of Conjugate GoodExcellentLonger PEG chains are known to enhance the aqueous solubility of bioconjugates, which is particularly beneficial when working with hydrophobic payloads to prevent aggregation.[3][4]
Steric Hindrance LowerHigherThe more extended PEG6 chain may impose greater steric hindrance, which could potentially affect the binding affinity of the targeting ligand to its receptor.[5]
Pharmacokinetics (PK) Shorter half-lifeLonger half-lifeIncreased PEG chain length generally correlates with a larger hydrodynamic radius, leading to reduced renal clearance and a prolonged circulation time in vivo.[6]
Tumor Penetration Potentially enhancedMay be slightly impededThe smaller size of conjugates with a PEG4 linker might facilitate better penetration into dense tumor microenvironments.
Immunogenicity LowLow, but potentially higherWhile PEG is generally considered to have low immunogenicity, there is some evidence to suggest that longer PEG chains may have a slightly increased risk of eliciting an anti-PEG antibody response.[7]

Experimental Protocols: A Practical Guide to Conjugation

The following protocols provide a detailed methodology for the two-step conjugation process involved in generating an antibody-drug conjugate using either Azido-PEG4-amine or this compound.

Protocol 1: Antibody Functionalization with Azido-PEG-amine

This procedure details the attachment of the linker to the antibody via reaction with primary amines.

Materials:

  • Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG4-amine or this compound

  • Anhydrous dimethylsulfoxide (DMSO)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.5)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system or dialysis cassettes

Methodology:

  • Antibody Preparation: Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.[8]

  • Linker Preparation: Immediately prior to use, dissolve the Azido-PEG-amine linker in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Adjust the antibody solution to pH 8.5 using the reaction buffer. Add a 10- to 20-fold molar excess of the linker solution to the antibody. The final DMSO concentration should not exceed 10% (v/v) to maintain antibody integrity.[9] Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[]

  • Reaction Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[8] Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted linker and byproducts by SEC or dialysis against PBS.[8]

Protocol 2: Payload Attachment via Click Chemistry

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the payload.

Materials:

  • Azide-functionalized antibody (from Protocol 1)

  • Alkyne-modified payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • PBS, pH 7.4

Methodology:

  • Reagent Preparation: Prepare fresh stock solutions of the alkyne-payload (10 mM in DMSO), CuSO4 (50 mM in water), sodium ascorbate (50 mM in water), and TBTA (10 mM in DMSO).

  • Click Reaction: Combine the azide-functionalized antibody with a 5- to 10-fold molar excess of the alkyne-payload. Degas the solution by purging with an inert gas like argon or nitrogen for 15-30 minutes.[11]

  • Catalyst Addition: Add the catalyst components sequentially to the reaction mixture to the following final concentrations: 1 mM CuSO4, 1 mM TBTA, and 5 mM sodium ascorbate.[11]

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.

  • Final Purification: Purify the resulting ADC using SEC to remove residual reagents and the copper catalyst. Characterize the final product for purity and determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy and mass spectrometry.

Visualizing the Process: From Molecules to Mechanism

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the chemical structures, the experimental workflow, and a relevant biological pathway.

Caption: Chemical structures of Azido-PEG4-amine and this compound.

ADC_Synthesis_Workflow Antibody Antibody Azide_Ab Azide-Modified Antibody Antibody->Azide_Ab Amine Coupling Linker Azido-PEG-amine (PEG4 or PEG6) Linker->Azide_Ab ADC Antibody-Drug Conjugate (ADC) Azide_Ab->ADC Click Chemistry (CuAAC) Payload Alkyne-Payload Payload->ADC Signaling_Pathway cluster_cell Cancer Cell Receptor Target Receptor (e.g., HER2) Internalization Internalization & Lysosomal Trafficking Receptor->Internalization ADC ADC ADC->Receptor Binding Drug_Release Payload Release Internalization->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

References

A Comparative Guide to Bioconjugation: Azido-PEG6-amine vs. Amine-Reactive Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that dictates the efficiency, stability, and ultimate functionality of a bioconjugate. This guide provides an objective comparison between the versatile Azido-PEG6-amine linker and traditional amine-reactive alternatives, focusing on N-hydroxysuccinimide (NHS) ester-based PEG linkers. We will delve into their respective reaction mechanisms, performance metrics supported by experimental data, and provide detailed experimental protocols to inform your bioconjugation strategies.

Introduction: The Critical Role of Linkers in Bioconjugation

Bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule, is a cornerstone of modern biotechnology and medicine. It is integral to the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), diagnostic assays, and advanced biomaterials. The linker connecting the molecular entities is not merely a spacer but a critical component that influences the solubility, stability, pharmacokinetics, and biological activity of the final conjugate.

This compound has emerged as a powerful tool in the bioconjugation toolbox. This heterobifunctional linker features a terminal azide (B81097) group and a primary amine, separated by a hydrophilic 6-unit polyethylene (B3416737) glycol (PEG) chain. The azide group enables highly specific and efficient "click chemistry" reactions, while the amine group allows for conventional conjugation to carboxyl groups or other functionalities. The PEG spacer enhances water solubility, reduces aggregation, and can minimize the immunogenicity of the resulting conjugate.[1]

In contrast, amine-reactive linkers , particularly those containing an N-hydroxysuccinimide (NHS) ester, have been the workhorses of bioconjugation for decades. These linkers readily react with primary amines, such as the side chains of lysine (B10760008) residues on proteins, to form stable amide bonds. Their widespread use is a testament to their reliability and the abundance of their target functional group in biomolecules.

This guide will compare these two approaches, highlighting the distinct advantages of the bioorthogonal click chemistry enabled by this compound.

At a Glance: Key Differences and Applications

FeatureThis compoundNHS-ester PEG Linker
Primary Reactive Groups Azide (-N₃), Amine (-NH₂)N-Hydroxysuccinimide ester (-NHS)
Primary Target on Biomolecule Alkyne or cyclooctyne (B158145) (via azide), Carboxylic acid (via amine)Primary amines (e.g., lysine residues, N-terminus)
Resulting Linkage 1,2,3-Triazole (highly stable), AmideAmide (highly stable)
Reaction Type Click Chemistry (e.g., CuAAC, SPAAC), AmidationAcylation
Key Advantages High specificity and bioorthogonality of click chemistry, precise control over conjugation sites, formation of a highly stable triazole ring.[1][2]Well-established chemistry, high reactivity with abundant amine groups, forms a very stable amide bond.[3]
Key Considerations Requires the presence of a complementary alkyne or cyclooctyne on the partner molecule. CuAAC requires a copper catalyst which can be cytotoxic.[2]Can lead to heterogeneous products due to multiple lysine residues on a protein surface, potentially impacting protein function.[4]
Primary Applications Site-specific labeling, PROTACs, ADCs with controlled drug-to-antibody ratios (DARs), surface modification.[3]General protein labeling, traditional ADC development, immobilization of proteins on surfaces.[3]

Quantitative Performance Comparison

Table 1: Reaction Efficiency and Specificity
ParameterClick Chemistry (via Azide)NHS Ester Chemistry
Typical Yield Very High (>95%)[3]High (70-90%, variable)
Reaction Time 0.5 - 4 hours[3]0.5 - 2 hours[5]
Specificity High (Bioorthogonal)[2]Moderate (targets all accessible primary amines)[4]
Control over Stoichiometry High (enables precise DAR)[6]Low (results in a mixture of species)[4]

Note: Yields and reaction times are dependent on the specific reactants, concentrations, and reaction conditions.

Table 2: Stability of the Resulting Linkage
Linkage TypeFormed FromStabilityNotes
1,2,3-Triazole Azide + Alkyne (Click Chemistry)Highly StableResistant to hydrolysis, oxidation, and enzymatic cleavage. Often considered a bioisostere for the amide bond.
Amide NHS Ester + AmineHighly StableA very robust bond under physiological conditions, but can be subject to enzymatic cleavage by proteases.

Experimental Protocols

Protocol 1: Two-Step Protein Labeling using this compound

This protocol first involves the activation of a carboxyl group on a molecule (e.g., a small molecule drug) and its conjugation to the amine of this compound. The resulting Azido-PEG6-drug conjugate can then be attached to a protein containing an alkyne or cyclooctyne handle.

Step 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Purification system (e.g., HPLC, silica (B1680970) gel chromatography)

Procedure:

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO. Add 1.2 equivalents of NHS and 1.2 equivalents of DCC or EDC. Stir the reaction at room temperature for 1-4 hours to form the NHS ester.

  • Conjugation to this compound: In a separate tube, dissolve this compound (1 equivalent) in DMF or DMSO. Add this solution to the activated NHS ester solution. Let the reaction proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the Azido-PEG6-conjugate by HPLC or silica gel chromatography to remove unreacted starting materials and byproducts.

Step 2: Click Chemistry Conjugation to an Alkyne-Modified Protein

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG6-conjugate from Step 1

  • For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Sodium ascorbate

    • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • DBCO- or BCN-modified protein

Procedure for CuAAC:

  • Prepare Reactants: Dissolve the Azido-PEG6-conjugate in a minimal amount of DMSO or water.

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein with a 2- to 5-fold molar excess of the Azido-PEG6-conjugate.

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

  • Initiate Reaction: Add the THPTA ligand to the protein-azide mixture, followed by CuSO₄. Initiate the click reaction by adding sodium ascorbate. The final concentrations are typically 100-200 µM CuSO₄, 500-1000 µM THPTA, and 2.5-5 mM sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the protein conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

Procedure for SPAAC:

  • Reaction Setup: In a microcentrifuge tube, combine the DBCO- or BCN-modified protein with a 1.5- to 3-fold molar excess of the Azido-PEG6-conjugate.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.

  • Purification: Purify the protein conjugate using SEC or dialysis.

Protocol 2: Protein Labeling using an NHS-ester PEG Linker

This protocol describes the general procedure for labeling a protein with an NHS-ester PEG linker.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • NHS-ester PEG linker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., desalting column, dialysis)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Linker Preparation: Immediately before use, dissolve the NHS-ester PEG linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-ester PEG linker to the protein solution. The final concentration of the organic solvent should be less than 10% (v/v).

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: (Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis.

Mandatory Visualizations

Bioconjugation_Workflow_Comparison cluster_azido_peg This compound Workflow (Click Chemistry) cluster_nhs_peg NHS-ester PEG Workflow A1 Protein with Alkyne/DBCO A5 Site-Specific Bioconjugate A1->A5 Click Chemistry (CuAAC or SPAAC) A2 This compound A4 Azido-PEG6-Molecule A2->A4 Amine Reaction A3 Molecule of Interest (e.g., Drug) A3->A4 A4->A5 B1 Protein with Lysine Residues B3 Heterogeneous Bioconjugate Mixture B1->B3 Amine Reaction B2 NHS-ester-PEG-Molecule B2->B3

Caption: Comparison of bioconjugation workflows.

Linkage_Stability cluster_stability Linkage Stability Comparison Triazole 1,2,3-Triazole Linkage (from Click Chemistry) High_Stability High Stability Triazole->High_Stability Amide Amide Linkage (from NHS Ester) Amide->High_Stability Enzymatic_Cleavage Susceptible to Proteolytic Cleavage Amide->Enzymatic_Cleavage

Caption: Stability of resulting chemical linkages.

Conclusion

The choice between this compound and an NHS-ester PEG linker is highly dependent on the specific requirements of the bioconjugation application.

This compound , with its azide functionality, offers a gateway to the world of click chemistry, providing a superior level of control, specificity, and efficiency. This leads to the formation of homogenous bioconjugates with a highly stable triazole linkage. For applications where site-specificity and a defined stoichiometry are paramount, such as in the development of next-generation ADCs and PROTACs, this compound is the linker of choice.

NHS-ester PEG linkers remain a valuable and widely used tool for bioconjugation due to their straightforward reactivity with abundant primary amines and the formation of stable amide bonds. They are particularly well-suited for applications where random labeling of a protein is acceptable and high yields are desired with a well-established protocol.

Ultimately, the decision rests on a careful consideration of the desired properties of the final bioconjugate. The advent of bioorthogonal chemistries, exemplified by the use of azido-functionalized linkers, has significantly expanded the possibilities for creating precisely engineered and highly effective biomolecular constructs.

References

Characterization of Azido-PEG6-Amine Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bifunctional linkers is paramount for the successful development of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Azido-PEG6-amine, a heterobifunctional linker featuring an azide (B81097) and a primary amine separated by a hexaethylene glycol spacer, offers a versatile platform for conjugation. Verifying its identity, purity, and structural integrity is a critical step in any workflow. This guide provides a comparative overview of the characterization of this compound using mass spectrometry and other key analytical techniques, supported by experimental data and detailed protocols.

Mass spectrometry stands out as a primary tool for the characterization of this compound due to its high sensitivity and ability to provide precise mass information, confirming the molecular weight and offering insights into the structure through fragmentation analysis. The two most common ionization techniques employed for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Mass Spectrometry Approaches

Electrospray Ionization-Mass Spectrometry (ESI-MS): This technique is well-suited for analyzing polar molecules like this compound. ESI typically generates protonated molecular ions [M+H]⁺ in positive ion mode. Given the presence of a primary amine, this molecule readily accepts a proton. The exact mass of the protonated molecule can be measured with high accuracy, allowing for confirmation of the elemental composition.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is another powerful technique for analyzing PEG compounds. It often produces singly charged ions, which simplifies spectral interpretation. For smaller molecules like this compound, MALDI-TOF can provide a quick and clear confirmation of the molecular weight. The choice of matrix is crucial for successful analysis, with α-cyano-4-hydroxycinnamic acid (CHCA) being a common choice for peptides and polar molecules.

Comparative Analysis of Characterization Techniques

A comprehensive characterization of this compound involves multiple analytical techniques to assess different aspects of the molecule's properties. While mass spectrometry excels at providing molecular weight and structural information, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for detailed structural elucidation, and High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment.

Technique Information Provided Advantages Limitations
ESI-MS Exact mass, molecular formula confirmation, fragmentation pattern.High sensitivity, high resolution, suitable for liquid samples.Can produce multiple charged species, potential for ion suppression.
MALDI-TOF MS Molecular weight confirmation.Generates predominantly singly charged ions, high throughput.Requires a suitable matrix, may have lower resolution than ESI-MS.
¹H NMR Detailed structural confirmation, purity assessment.Provides unambiguous structure elucidation.Lower sensitivity than MS, requires larger sample amounts.
HPLC Purity assessment, quantification.High precision and accuracy for purity determination.Requires a chromophore for UV detection or alternative detectors.

Experimental Protocols

Mass Spectrometry: ESI-QTOF-MS/MS
  • Sample Preparation: Dissolve this compound in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization source.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Nebulizer Pressure: 2 bar

    • Drying Gas Flow: 8 L/min

    • Drying Gas Temperature: 200 °C

  • MS Acquisition: Acquire full scan mass spectra over a mass range of m/z 100-500.

  • MS/MS Fragmentation: Select the protonated molecular ion ([M+H]⁺, expected at m/z 351.22) for collision-induced dissociation (CID). Apply a collision energy of 10-30 eV to induce fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical expected chemical shifts (δ) for a similar azido-PEG-amine structure are:

      • ~3.6 ppm (s, PEG backbone, -O-CH₂-CH₂-O-)

      • ~3.4 ppm (t, -CH₂-N₃)

      • ~2.8 ppm (t, -CH₂-NH₂)

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL and dilute as necessary.

  • Instrumentation: Use an HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for the azide end-group) or ELSD.

Data Presentation

Mass Spectrometry Data

The expected results from the mass spectrometric analysis of this compound (C₁₄H₃₀N₄O₆, Exact Mass: 350.2165 Da) are summarized below.

Analysis Parameter Expected Value
ESI-MS [M+H]⁺ (m/z)351.2238
MS/MS Fragmentation Major Fragment Ions (m/z)Loss of N₂ from azide, cleavage of ether linkages

Note: Specific fragment m/z values would be determined from experimental data.

Signaling Pathways and Experimental Workflows

The characterization of this compound is a critical step in the workflow for creating complex bioconjugates. The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a bioconjugate using this linker.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Molecule_A Molecule A (e.g., Protein) Conjugation_1 Amide Coupling Molecule_A->Conjugation_1 Azido_PEG6_Amine This compound Azido_PEG6_Amine->Conjugation_1 MS Mass Spectrometry Azido_PEG6_Amine->MS Confirm Identity NMR NMR Spectroscopy Azido_PEG6_Amine->NMR Confirm Structure HPLC HPLC Azido_PEG6_Amine->HPLC Assess Purity Molecule_B Molecule B (e.g., Drug) Conjugation_2 Click Chemistry Molecule_B->Conjugation_2 Intermediate A-Amide-PEG6-Azide Conjugation_1->Intermediate Intermediate->Conjugation_2 Final_Conjugate A-PEG6-B Conjugate Conjugation_2->Final_Conjugate Final_Conjugate->MS Verify Mass Final_Conjugate->HPLC Assess Purity

Bioconjugate Synthesis and Characterization Workflow.

A Comparative Guide to CuAAC and SPAAC for Azido-PEG6-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the covalent linkage of molecules is a foundational technique. "Click chemistry," a class of reactions known for their high efficiency, specificity, and mild reaction conditions, has become an indispensable tool. Two of the most prominent click reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions are used to form a stable triazole linkage from an azide (B81097) and an alkyne, making them highly suitable for conjugating molecules like Azido-PEG6-amine, a versatile linker used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]

The primary distinction between these two powerful methods lies in the activation mechanism: CuAAC employs a copper(I) catalyst, whereas SPAAC utilizes the inherent ring strain of a cyclooctyne (B158145) to proceed without a metal catalyst.[3] This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in selecting the optimal reaction for your specific application.

Quantitative Data Comparison

The choice between CuAAC and SPAAC often hinges on a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative parameters for both reactions.

ParameterCuAAC (Copper-Catalyzed) SPAAC (Strain-Promoted)
Second-Order Rate Constant 10 to 10⁴ M⁻¹s⁻¹[4]10⁻³ to 1 M⁻¹s⁻¹ (Highly dependent on the cyclooctyne)[5]
Typical Reaction Time 30 minutes to a few hours[5]1 to 12 hours (Can be longer for less reactive alkynes)[5]
Typical Reactant Concentration >10 µM[5]Often requires higher concentrations than CuAAC to achieve reasonable reaction times[5]
Yields Near-quantitative[6][7]Generally high, but can be lower than CuAAC[5]
Regioselectivity Exclusively 1,4-disubstituted triazole[5][8]Mixture of 1,4- and 1,5-disubstituted regioisomers[8][9]
Biocompatibility Limited by copper catalyst cytotoxicity[9][10][11]Excellent, widely used for in vivo applications[12][13][14]

Reaction Mechanisms and Workflows

The fundamental difference in activation leads to distinct reaction pathways and experimental considerations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne, dramatically accelerating the reaction and ensuring the exclusive formation of the 1,4-disubstituted triazole product.[15][16] This reaction is exceptionally fast and high-yielding.[17] However, the copper catalyst can be toxic to living cells, primarily through the generation of reactive oxygen species (ROS), which can damage proteins and DNA.[10][11] This cytotoxicity restricts its use in live-cell and in vivo studies.[9]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_intermediates Key Intermediate cluster_product Product Azide R1-N₃ (this compound) Triazole 1,4-disubstituted Triazole Azide->Triazole Cycloaddition Alkyne R2-C≡CH (Terminal Alkyne) Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Complexation CuSO4 CuSO₄ (Cu²⁺) Reducer Sodium Ascorbate CuSO4->Cu_Acetylide Forms Cu¹⁺ Ligand Ligand (e.g., THPTA) Reducer->Cu_Acetylide Forms Cu¹⁺ Ligand->Cu_Acetylide Complexation Cu_Acetylide->Triazole Cycloaddition R1 R1 Triazole->R1 R2 R2 Triazole->R2

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative that leverages the high ring strain of a cyclooctyne (e.g., DBCO, BCN) to lower the reaction's activation energy.[12][13] This allows the cycloaddition to proceed efficiently at physiological temperatures without a catalyst.[12] The absence of copper makes SPAAC highly biocompatible and the method of choice for applications in living systems.[13][14] Its main drawbacks are generally slower reaction kinetics compared to CuAAC and the formation of a mixture of triazole regioisomers.[9][17]

SPAAC_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product Azide R1-N₃ (this compound) TS [3+2] Cycloaddition (No Catalyst) Azide->TS StrainedAlkyne Strained Alkyne (e.g., DBCO) StrainedAlkyne->TS Triazole Mixture of 1,4 and 1,5 -disubstituted Triazoles TS->Triazole Ring Strain Release R1 R1 Triazole->R1 R2 R2 Triazole->R2 Decision_Flowchart Start Start: Need to conjugate This compound LiveCells Is the reaction in live cells or in vivo? Start->LiveCells SpeedCritical Are high speed and yield critical? LiveCells->SpeedCritical No (in vitro) Use_SPAAC Use SPAAC LiveCells->Use_SPAAC Yes CopperTolerable Is the presence of copper tolerable? SpeedCritical->CopperTolerable Yes SpeedCritical->Use_SPAAC No Use_CuAAC Use CuAAC CopperTolerable->Use_CuAAC Yes Consider_SPAAC Consider SPAAC (Slower but biocompatible) CopperTolerable->Consider_SPAAC No

References

A Comparative Guide to Alternatives for Azido-PEG6-amine in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and tracking of biomolecules in their native environments. Azido-PEG6-amine is a valuable tool, featuring an azide (B81097) for strain-promoted azide-alkyne cycloaddition (SPAAC), a flexible PEG linker for solubility, and an amine for conjugation. However, the demand for faster reaction kinetics, different stability profiles, and varied steric properties has led to the development of powerful alternatives. This guide provides an objective comparison of prominent bioorthogonal labeling strategies that can be used in place of the conventional azide-based approach.

Primary Alternatives: Shifting the Chemistry

The most significant alternatives to the this compound system involve replacing the azide-alkyne reaction pair with a different bioorthogonal chemistry. The leading alternative is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, which offers exceptionally fast kinetics.[1][2][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is the reaction class to which this compound belongs. It involves the reaction of an azide with a strained cyclooctyne (B158145), such as DBCO, BCN, or DIBO.[4][5] It is a reliable, copper-free method, but its kinetics can be a limiting factor in applications requiring very rapid labeling or when dealing with low concentrations of reactants.[4][6]

  • Inverse-Electron-Demand Diels-Alder (IEDDA): This reaction occurs between an electron-deficient tetrazine (Tz) and a strained, electron-rich dienophile like a trans-cyclooctene (B1233481) (TCO).[1][2] IEDDA reactions are renowned for their unmatched speed, with rate constants that can be several orders of magnitude higher than those for SPAAC reactions.[7][8][9] This makes the Tetrazine-TCO ligation ideal for in vivo studies and for applications where labeling efficiency at low concentrations is critical.[7][10]

Quantitative Comparison of Reaction Kinetics

The second-order rate constant (k₂) is a critical metric for comparing the efficiency of bioorthogonal reactions. A higher k₂ value indicates a faster reaction, enabling effective labeling at lower concentrations and on shorter timescales.

Reaction TypeReagent 1Reagent 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
IEDDA Tetrazine (Tz)trans-Cyclooctene (TCO)~800 - 1 x 10⁶Exceptionally fast kinetics, highly specific, ideal for in vivo applications and low concentration labeling.[7][11]
SPAAC AzideDibenzocyclooctyne (DBCO)~1 - 2Good kinetics for many applications, stable reagents, widely used.[12]
SPAAC AzideBicyclononyne (BCN)~0.1 - 1.0Balances reactivity and small size.[5]
SPAAC AzideDifluorinated Cyclooctyne (DIFO)~0.3 - 0.7Increased reactivity over early cyclooctynes due to electron-withdrawing groups.[13]
Staudinger Ligation AzideTriarylphosphine~0.002One of the first bioorthogonal reactions; relatively slow kinetics.[14]

Experimental Methodologies

To provide a practical context, detailed protocols for the two primary copper-free bioorthogonal labeling strategies are outlined below.

General Workflow for Bioorthogonal Labeling

The process typically involves two key steps: first, the introduction of a bioorthogonal handle (e.g., an azide or TCO) onto a biomolecule of interest, and second, the reaction of this modified biomolecule with a complementary probe (e.g., a cyclooctyne or tetrazine) that is often attached to a reporter molecule like a fluorophore.

G cluster_step1 Step 1: Biomolecule Modification cluster_step2 Step 2: Bioorthogonal Ligation Biomolecule Biomolecule of Interest (e.g., Protein, Glycan) ModifiedBiomolecule Functionally Modified Biomolecule Biomolecule->ModifiedBiomolecule Conjugation Reaction Linker Linker with Bioorthogonal Handle (e.g., TCO-NHS Ester) Linker->ModifiedBiomolecule LabeledBiomolecule Covalently Labeled Biomolecule ModifiedBiomolecule->LabeledBiomolecule Bioorthogonal Reaction (e.g., IEDDA) Probe Probe Molecule (e.g., Tetrazine-Fluorophore) Probe->LabeledBiomolecule G cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_iedda Inverse-Electron-Demand Diels-Alder (IEDDA) azide Azide Handle R-N₃ dbco Strained Alkyne (e.g., DBCO) azide->dbco [3+2] Cycloaddition tetrazine Tetrazine Handle (e.g., Me-Tz) tco Strained Alkene (e.g., TCO) tetrazine->tco [4+2] Cycloaddition

References

The Strategic Advantage of Azido-PEG6-amine in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development, the precise and stable linkage of molecules is paramount to the efficacy and safety of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the arsenal (B13267) of chemical tools available, heterobifunctional linkers featuring polyethylene (B3416737) glycol (PEG) chains have become indispensable. This guide offers a comparative analysis of Azido-PEG6-amine, a versatile linker, against other alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of optimal bioconjugation strategies.

This compound is a heterobifunctional linker that possesses an azide (B81097) group at one end and a primary amine at the other, connected by a six-unit polyethylene glycol chain.[1] This structure allows for a two-step, orthogonal conjugation strategy. The amine group can react with carboxylic acids or activated esters to form stable amide bonds, while the azide group is available for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

The inclusion of the PEG spacer is a critical feature, imparting increased hydrophilicity to the linker and the resulting conjugate. This enhanced water solubility can mitigate the aggregation often caused by hydrophobic drug payloads, a significant challenge in ADC development.[2][3] Furthermore, the PEG chain can shield the conjugate from premature clearance, potentially leading to a longer circulation half-life and increased accumulation in target tissues.[2]

Performance Comparison of PEG Linkers in Antibody-Drug Conjugates

The length and architecture of the PEG linker can significantly influence the physicochemical properties and in vivo performance of ADCs. While direct head-to-head comparisons of a wide range of linear Azido-PEG-amine linkers in a single study are limited, insights can be drawn from studies comparing different PEGylation strategies.

A key consideration in ADC design is the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody. Hydrophilic linkers, such as those containing PEG, can enable the use of higher DARs without the aggregation issues that plague more hydrophobic linkers.[2][3]

Table 1: Impact of Linker Hydrophilicity on Drug-to-Antibody Ratio (DAR) and Aggregation

Linker TypeRepresentative StructureAchievable DARAggregation (%)In Vitro Cytotoxicity (IC50)
HydrophobicSMCC4>20%Maintained
Hydrophilic (PEG) Azido-PEG-amine 8 <5% Maintained or Improved

Data synthesized from multiple sources.[2][3]

The architecture of the PEG linker also plays a crucial role. A study comparing a linear 24-unit PEG linker with a branched (pendant) linker constructed from two 12-unit PEG chains in a Trastuzumab-DM1 ADC demonstrated superior pharmacokinetic properties for the branched linker, especially at a high DAR of 8.[4] The ADC with the branched PEG linker exhibited slower clearance and a higher plasma concentration over time compared to the linear counterpart.

Table 2: Pharmacokinetic Comparison of Linear vs. Branched PEG Linkers in a High-DAR ADC

Linker ArchitectureADC ConstructClearance Rate (mL/h/kg)Plasma Concentration at 168h (% of initial dose)
Linear PEGT-(L24-DM1)8Higher~10%
Branched (Pendant) PEG T-(P(12x2)-DM1)8 Lower ~25%

Data adapted from a study on Trastuzumab-DM1 ADCs.[4]

The Influence of PEG Linker Length in PROTACs

In the design of PROTACs, the linker is not merely a spacer but a critical determinant of the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. The length of the PEG linker directly impacts the efficacy of protein degradation.

Table 3: Effect of PEG Linker Length on PROTAC-mediated Protein Degradation

PROTAC Linker LengthTarget ProteinDC50 (Concentration for 50% degradation)
PEG2BRD4Less effective
PEG4BRD4Effective
PEG5 BRD4 Optimal
PEG8BRD4Slightly decreased potency

Illustrative data based on trends observed in PROTAC development.[5]

The hydrophilicity imparted by the PEG linker also influences the cell permeability of PROTACs, a crucial factor for their biological activity.[6]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates using this compound. The following are representative protocols for the creation of an ADC using a two-step conjugation strategy.

Protocol 1: Amine-reactive Labeling of a Payload with this compound

This protocol describes the attachment of the this compound linker to a payload containing a carboxylic acid.

Materials:

  • Payload with a carboxylic acid group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the payload and a 1.1 molar equivalent of NHS in anhydrous DMF.

  • Add a 1.1 molar equivalent of DCC to the solution and stir at room temperature for 2 hours to activate the carboxylic acid.

  • Add a 1.0 molar equivalent of this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Purify the azide-functionalized payload by reverse-phase HPLC.

  • Characterize the product by mass spectrometry and NMR.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol outlines the conjugation of the azide-functionalized payload to an antibody that has been modified to contain an alkyne group.

Materials:

  • Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized payload (from Protocol 1) dissolved in DMSO

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand

  • Sodium ascorbate (B8700270) stock solution (freshly prepared)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • In a reaction vessel, combine the alkyne-modified antibody with a 5-10 molar excess of the azide-functionalized payload.

  • Prepare the catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add the catalyst solution to the antibody-payload mixture to a final copper concentration of 100-200 µM.

  • Initiate the click reaction by adding sodium ascorbate to a final concentration of 1-2 mM.

  • Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Quench the reaction by adding EDTA to a final concentration of 5 mM.

  • Purify the resulting ADC using an SEC column to remove unreacted payload and catalyst components.

  • Characterize the final ADC to determine the DAR, purity, and aggregation state.

Visualizing the Workflow and Mechanisms

To better illustrate the processes described, the following diagrams are provided in Graphviz DOT language.

ADC_Synthesis_Workflow cluster_payload_modification Payload Functionalization cluster_antibody_modification Antibody Modification cluster_conjugation ADC Synthesis (Click Chemistry) cluster_purification Purification & Characterization Payload Payload-COOH ActivatedPayload Azide-PEG6-Payload Payload->ActivatedPayload EDC/NHS coupling AzidoPEG6Amine This compound AzidoPEG6Amine->ActivatedPayload ADC Antibody-Drug Conjugate ActivatedPayload->ADC Antibody Antibody AlkyneAntibody Alkyne-Antibody Antibody->AlkyneAntibody Site-specific modification AlkyneAntibody->ADC CuAAC PurifiedADC Purified ADC ADC->PurifiedADC SEC Characterization Characterization PurifiedADC->Characterization DAR, Purity, Aggregation

Caption: Workflow for ADC synthesis using this compound.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex Degradation Protein Degradation TargetProtein->Degradation E3Ligase E3 Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Azido-PEG6-amine in Drug Delivery: A Comparative Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of Azido-PEG6-amine as a linker in drug delivery systems, with a particular focus on its application in Antibody-Drug Conjugates (ADCs). By objectively comparing its performance with other linkers and presenting supporting experimental data, this document aims to equip researchers with the necessary information to make informed decisions in the design and development of next-generation targeted therapeutics.

Introduction to this compound in Drug Delivery

This compound is a heterobifunctional linker containing a six-unit polyethylene (B3416737) glycol (PEG) chain, an azide (B81097) group, and a primary amine group. This specific structure allows for a versatile and efficient conjugation of drug molecules to targeting moieties, such as antibodies, through "click chemistry" and amidation reactions. The PEG component is crucial for improving the pharmacokinetic properties of the resulting conjugate by increasing its hydrophilicity, which can lead to enhanced solubility, reduced aggregation, and a longer circulation half-life. The azide and amine groups provide orthogonal handles for a two-step conjugation process, enabling precise control over the drug-to-antibody ratio (DAR) and the overall architecture of the drug delivery system.

Performance Comparison of PEG Linkers in ADCs

In Vivo Efficacy

The following table summarizes the in vivo anti-tumor efficacy of ADCs constructed with a PEG6 linker compared to other linker technologies. It is important to note that these studies were conducted with different antibodies, payloads, and tumor models, so direct comparisons should be made with caution.

Table 1: Comparison of In Vivo Anti-Tumor Efficacy of ADCs with Different Linkers

LinkerAntibody-Drug Conjugate (ADC)Tumor ModelKey FindingsReference
PEG6-C2-MMAD (Non-cleavable) C16 Site I-PEG6-C2-MMADBxPC3 xenograftShowed significant tumor growth inhibition. The stability of the linker at this specific conjugation site was crucial for its efficacy.[1]
PEG6-C2-MMAD (Non-cleavable) at a less stable site C16 Site A-PEG6-C2-MMADBxPC3 xenograftExhibited strongly reduced in vivo efficacy compared to the stable Site I conjugate, highlighting the importance of conjugation site in combination with the linker.[1]
PEG2 (Non-cleavable) Homogeneous site-specific ADCN/AThe presence of a PEG2 linker suppressed the release of the payload compared to non-PEG linkers at certain conjugation sites, suggesting improved stability.[2]
PEG4K and PEG10K (Bifunctional) ZHER2-PEG4K-MMAE and ZHER2-PEG10K-MMAENCI-N87 tumor modelSignificantly prolonged circulation half-life (2.5 and 11.2-fold increase, respectively) compared to a non-PEG linker. The longer PEG chain (10K) resulted in the most ideal tumor therapeutic ability.[3]
m-PEG10-acid (Hydrophilic) N/AXenograft ModelGenerally exhibits a longer plasma half-life and lower clearance rates compared to hydrophobic linkers like SMCC, potentially leading to enhanced tumor accumulation and better in vivo efficacy.[4]
Valine-Citrulline (Enzyme-sensitive) Multiple ADCs in clinical trialsVariousWidely used cleavable linker that shows good stability in circulation and efficient payload release in the tumor microenvironment.[5]
Pharmacokinetics

The pharmacokinetic profile of an ADC is heavily influenced by the linker. PEGylation is a well-established strategy to improve the half-life of protein-based drugs.

Table 2: Influence of PEG Linkers on ADC Pharmacokinetics

Linker TypeKey Pharmacokinetic Parameters AffectedGeneral ObservationsReference
PEG Linkers (general) Plasma Half-life (t½), Clearance (CL), Area Under the Curve (AUC)Increased t½, decreased CL, and increased AUC compared to non-PEGylated counterparts. The hydrophilic nature of PEG reduces clearance by the reticuloendothelial system.[4][6]
Long-chain PEGs (e.g., PEG4K, PEG10K) Circulation Half-lifeSignificantly extends circulation time. For example, a 10 kDa PEG insertion led to an 11.2-fold increase in half-life.[3]
Hydrophilic PEG Linkers (e.g., m-PEG10-acid) Solubility and AggregationEnhances aqueous solubility and reduces the propensity for aggregation, particularly with hydrophobic payloads.[4]
In Vitro Cytotoxicity

The linker can also impact the in vitro potency of an ADC. While PEGylation can sometimes lead to a reduction in immediate cytotoxicity, this is often compensated for by improved in vivo performance due to better pharmacokinetics.

Table 3: Impact of PEG Linkers on In Vitro Cytotoxicity

Linker TypeEffect on In Vitro Cytotoxicity (IC50)RationaleReference
Long-chain PEGs (e.g., PEG4K, PEG10K) Reduced cytotoxicity (4.5 and 22-fold reduction, respectively)The larger PEG chain may sterically hinder the interaction of the ADC with the target cell or the release of the payload intracellularly.[3]
PEG2 and PEG6 Can be influenced by the conjugation siteThe specific placement of the PEG linker in relation to the payload and antibody can affect payload release and subsequent cytotoxicity.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols relevant to the evaluation of ADCs.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including:

  • UV/Vis Spectroscopy: This method relies on the distinct UV absorbance of the antibody and the payload. By measuring the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug), the concentrations of both components can be determined, and the DAR can be calculated.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more precise determination, the ADC can be deglycosylated and analyzed by LC-MS. The mass difference between the unconjugated antibody and the various drug-conjugated species allows for the determination of the number of conjugated drugs and the calculation of the average DAR.[7][8]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of ADCs.[9][10][11]

  • Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative as a control) in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and incubate for a predetermined period (e.g., 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the ADC concentration.

In Vivo Efficacy Study in a Xenograft Model

Animal models are essential for evaluating the anti-tumor activity of ADCs in a physiological setting.[4]

  • Tumor Implantation: Implant human tumor cells subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, unconjugated antibody, ADC). Administer the treatments, typically intravenously.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.

Visualizing the Role of this compound

Graphviz diagrams are provided below to illustrate the key processes involving this compound in drug delivery.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Antibody Antibody Amine_Reactive_Intermediate Amine_Reactive_Intermediate Antibody->Amine_Reactive_Intermediate Activation This compound This compound ADC ADC This compound->ADC Payload Payload Alkyne_Payload Alkyne_Payload Payload->Alkyne_Payload Modification Amine_Reactive_Intermediate->ADC Amidation Alkyne_Payload->ADC Click Chemistry ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC_in_Circulation ADC with This compound Linker Tumor_Cell Tumor Cell (Antigen-Positive) ADC_in_Circulation->Tumor_Cell Binding to Antigen Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Released_Payload Payload Lysosome->Released_Payload Payload Release Cell_Death Apoptosis Released_Payload->Cell_Death

References

A Researcher's Guide to Performance Comparison of Azido-PEG6-amine from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG6-amine is a bifunctional linker critical in bioconjugation, serving as a cornerstone in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] Its utility stems from the orthogonal reactivity of its terminal azide (B81097) and amine groups, enabling sequential conjugation reactions. The azide group readily participates in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry" reactions with alkynes, while the primary amine can form stable amide bonds with carboxylic acids or activated esters.[1][2][3]

While numerous suppliers offer this compound, publicly available, direct head-to-head performance data is scarce. Product specifications typically provide a purity level (e.g., >95% or >97%), but performance can vary based on the nature of impurities and the consistency of the material.[1][4][5] This guide provides a framework of standardized experimental protocols for researchers to generate their own comparative data on this compound from different suppliers. The following sections detail methods for assessing purity, functional group reactivity, and stability, complete with data presentation tables and workflow diagrams to ensure a robust and objective comparison.

Key Performance Parameters & Data Presentation

A thorough comparison of this compound from various suppliers should focus on three key performance indicators: purity, reactivity of both the amine and azide functional groups, and stability. The following table provides a structured format for summarizing experimentally determined quantitative data.

Table 1: Comparative Performance Data of this compound

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Purity (%) >95%
- HPLC-CAD (%)
- ¹H NMR (%)
Amine Reactivity (%) >90% conversion
- Conversion to Amide
Azide Reactivity (%) >90% conversion
- Conversion to Triazole
Stability (%) <2% degradation after 4 weeks at 4°C
- Purity after 4 weeks at 4°C

Experimental Protocols

The following protocols are designed to be performed with standard laboratory equipment.

Purity Assessment

Purity is the most fundamental parameter. While suppliers provide a purity value, it's crucial to verify this and identify any potential impurities that could interfere with downstream applications. A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for a comprehensive assessment.

a) High-Performance Liquid Chromatography (HPLC)

PEG linkers like this compound lack a strong UV chromophore, making detection by standard UV-Vis detectors challenging.[6] A Charged Aerosol Detector (CAD) is more suitable as it provides a near-universal response to non-volatile analytes.[6][7]

  • Instrumentation: HPLC system with a C18 column and a Charged Aerosol Detector (CAD).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in water to a final concentration of 1 mg/mL.

  • Data Analysis: Integrate the peak area of the main compound and any impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) * 100%.

b) Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed structural information and can confirm the identity of the compound, as well as quantify purity against a known internal standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated water (D₂O).

  • Internal Standard: A known amount of a certified internal standard (e.g., maleic acid).

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound and a similar amount of the internal standard. Dissolve in the deuterated solvent.

  • Data Analysis: Compare the integration of a characteristic proton signal of this compound (e.g., the methylene (B1212753) protons adjacent to the azide or amine) to the integration of a known proton signal from the internal standard.

Reactivity Assessment

Assessing the reactivity of both the amine and azide functional groups is critical to ensure efficient conjugation. This can be achieved by reacting the linker with a model compound and quantifying the conversion to the desired product.

a) Amine Group Reactivity

The reactivity of the primary amine can be tested by its reaction with a standard N-hydroxysuccinimide (NHS) ester.

  • Reaction: React a known concentration of this compound with a slight molar excess (1.1 equivalents) of a commercially available NHS ester (e.g., NHS-acetate) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature for 1 hour.

  • Analysis: Analyze the reaction mixture by HPLC-CAD or LC-MS.

  • Data Analysis: Calculate the percent conversion by comparing the peak area of the starting material (this compound) to the peak area of the acylated product. Conversion (%) = [Product Area / (Product Area + Starting Material Area)] * 100%.

b) Azide Group Reactivity

The reactivity of the azide group can be assessed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a model alkyne.

  • Reaction: React a known concentration of this compound with a slight molar excess (1.1 equivalents) of a model alkyne (e.g., propargyl alcohol) in the presence of a copper(I) catalyst (e.g., generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) in a suitable solvent mixture (e.g., t-butanol/water). Allow the reaction to proceed at room temperature for 1 hour.

  • Analysis: Analyze the reaction mixture by HPLC-CAD or LC-MS.

  • Data Analysis: Calculate the percent conversion by comparing the peak area of the starting material (this compound) to the peak area of the triazole product. Conversion (%) = [Product Area / (Product Area + Starting Material Area)] * 100%.

Stability Assessment

The stability of the linker under typical storage conditions is important for ensuring its performance over time.

  • Protocol: Store samples of this compound from each supplier under recommended conditions (typically -20°C for long-term, and 4°C for short-term).[8]

  • Time Points: Analyze the purity of each sample by HPLC-CAD at an initial time point (T=0) and after a set period (e.g., 4 weeks) of storage at 4°C.

  • Data Analysis: Compare the purity at the later time point to the initial purity to determine the extent of degradation.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the key performance tests.

Purity_Assessment_Workflow cluster_hplc HPLC-CAD Analysis cluster_nmr ¹H NMR Analysis p1 Dissolve this compound in Water (1 mg/mL) p2 Inject into HPLC-CAD (C18 column) p1->p2 p3 Analyze Chromatogram p2->p3 p4 Calculate Purity (%) p3->p4 n1 Weigh this compound & Internal Standard n2 Dissolve in Deuterated Solvent n1->n2 n3 Acquire ¹H NMR Spectrum n2->n3 n4 Calculate Purity (%) n3->n4

Caption: Workflow for Purity Assessment.

Reactivity_Assessment_Workflow cluster_amine Amine Reactivity cluster_azide Azide Reactivity a1 React this compound with NHS-ester a2 Analyze by HPLC-CAD a1->a2 a3 Calculate % Conversion a2->a3 z1 React this compound with Alkyne (CuAAC) z2 Analyze by HPLC-CAD z1->z2 z3 Calculate % Conversion z2->z3

Caption: Workflow for Reactivity Assessment.

Stability_Assessment_Workflow s1 Store sample at 4°C s2 Analyze Purity by HPLC-CAD at T=0 s1->s2 s3 Analyze Purity by HPLC-CAD at T=4 weeks s1->s3 s4 Compare Purity and Calculate Degradation s2->s4 s3->s4

Caption: Workflow for Stability Assessment.

By implementing this guide, researchers can make informed decisions when selecting a supplier for this compound, ensuring the quality and consistency of this critical reagent in their drug development and bioconjugation projects.

References

A Head-to-Head Comparison of Bioconjugation Strategies: Azido-PEG6-amine vs. NHS Ester Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can significantly impact the efficacy, stability, and specificity of a bioconjugate. This guide provides an objective comparison between a two-step conjugation strategy using the heterobifunctional linker, Azido-PEG6-amine, and the widely used one-step approach with N-hydroxysuccinimide (NHS) ester linkers.

This comparison delves into their respective reaction mechanisms and performance metrics, supported by experimental data. Detailed protocols are provided to inform your selection process for applications such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.

At a Glance: Key Differences and Applications

This compound facilitates a two-step conjugation process. The primary amine end of the linker is first reacted with a suitable functional group on a target molecule, typically a carboxylic acid, via amide bond formation. The terminal azide (B81097) group is then available for a highly specific "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), with a second molecule containing a compatible alkyne group.[1][2] This modular approach offers precise control over the assembly of complex bioconjugates.

NHS ester linkers are a well-established class of amine-reactive reagents that enable a one-step conjugation. The NHS ester group reacts directly with primary amines, such as the side chain of lysine (B10760008) residues on proteins, to form stable amide bonds.[3] This method is valued for its simplicity and efficiency in labeling proteins and other amine-containing biomolecules.

Quantitative Performance Comparison

The choice between these linkers often comes down to the specific requirements of the application, including the desired degree of labeling, site-specificity, and the nature of the molecules to be conjugated. The following table summarizes key quantitative performance parameters based on available experimental data.

FeatureThis compound (Two-Step Conjugation)NHS Ester Linkers (One-Step Conjugation)
Reaction Steps 2 (Amine conjugation followed by click chemistry)1 (Direct amine conjugation)
Typical Overall Yield Variable; dependent on the efficiency of both steps. The initial amine coupling can be a limiting factor, with some reports of low yields (e.g., 15% for a similar reaction). The subsequent click chemistry step, however, can be nearly quantitative.Generally high and can be near-quantitative under optimal conditions, though it can be challenging to precisely control the degree of labeling due to the instability of the active ester and variability in reaction efficiencies.[4]
Degree of Labeling Can be precisely controlled, especially when combined with site-specific enzymatic labeling. In one study, a site-specific enzymatic and click chemistry approach resulted in a drug-to-antibody ratio of 0.88.[5]Can be less controlled, often resulting in a heterogeneous mixture of conjugates with a range of drug-to-antibody ratios. In the same comparative study, the NHS ester method yielded a drug-to-antibody ratio of 4.22.[5]
Reaction Specificity High specificity in the second (click chemistry) step. The azide-alkyne reaction is bioorthogonal.Reacts with available primary amines (e.g., lysine residues and the N-terminus of proteins), which can lead to a random distribution of labels.[5]
Key Advantage Modular and allows for the precise, stepwise assembly of complex conjugates. The bioorthogonality of the click chemistry reaction prevents side reactions.Simple, one-step reaction with a long history of successful use and high potential yields.
Considerations The overall yield is the product of two separate reaction yields. The initial amine conjugation step may require significant optimization.The reaction can be non-specific, potentially affecting the biological activity of the protein if labeling occurs at or near an active site. The degree of labeling can be difficult to control precisely.[4][5]

Experimental Protocols

The following protocols provide a general framework for bioconjugation using this compound and a standard NHS ester linker. Note: These are representative protocols and may require optimization for specific molecules and applications.

Protocol 1: Two-Step Conjugation with this compound

This protocol first involves the coupling of this compound to a molecule containing a carboxylic acid, followed by a click chemistry reaction to attach an alkyne-modified payload.

Step 1: Amide Coupling of this compound to a Carboxylic Acid-Containing Molecule

Materials:

  • Molecule with a carboxylic acid group (e.g., a protein, small molecule)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching solution (e.g., hydroxylamine)

  • Desalting column

Procedure:

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in Activation Buffer. Add a 5 to 10-fold molar excess of both EDC and NHS. Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange: Immediately perform a buffer exchange into Coupling Buffer using a desalting column to remove excess EDC and NHS.

  • Conjugation: Add a 10 to 20-fold molar excess of this compound to the activated molecule solution. Incubate for 2 hours to overnight at room temperature.

  • Quenching: Add quenching solution to stop the reaction.

  • Purification: Purify the azide-functionalized molecule using a desalting column or other appropriate chromatography method to remove unreacted linker.

  • Characterization: Determine the concentration and confirm the presence of the azide group using appropriate analytical techniques (e.g., FTIR, NMR, or a test click reaction with a fluorescent alkyne).

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-functionalized molecule from Step 1

  • Alkyne-functionalized payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting column

Procedure:

  • Prepare Reagents: Prepare stock solutions of CuSO4, sodium ascorbate, and the copper-chelating ligand in water. Prepare a stock solution of the alkyne-payload in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a reaction tube, combine the azide-functionalized molecule, the alkyne-payload (typically in a 1.5 to 5-fold molar excess), the copper-chelating ligand, and CuSO4.

  • Initiate Reaction: Add sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst. The final concentrations are typically in the range of 100-500 µM for the reactants, 50-100 µM for CuSO4, and 1-5 mM for sodium ascorbate.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final conjugate using a desalting column or other appropriate chromatography method to remove the catalyst and excess payload.

  • Characterization: Determine the final concentration and degree of labeling of the conjugate using methods such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.

Protocol 2: One-Step Conjugation with an NHS Ester Linker

This protocol describes the direct labeling of a protein with an NHS ester-functionalized PEG linker.

Materials:

  • Protein with primary amines (e.g., antibody)

  • NHS ester-PEG linker

  • Reaction Buffer (e.g., PBS, pH 7.2-9.0, free of primary amines like Tris)

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the NHS ester-PEG linker in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add a 10 to 50-fold molar excess of the NHS ester-PEG linker stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.

  • Purification: Remove the excess, unreacted linker and byproducts using a desalting column.

  • Characterization: Determine the protein concentration and the degree of labeling using UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and at a specific wavelength for the payload if it has a chromophore) or mass spectrometry.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were generated using Graphviz (DOT language).

G Experimental Workflow for Two-Step this compound Conjugation cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Chemistry mol_cooh Molecule with -COOH edc_nhs EDC/NHS Activation (pH 4.5-6.0) mol_cooh->edc_nhs activated_mol Activated Molecule (NHS Ester) edc_nhs->activated_mol conjugation1 Amide Bond Formation (pH 7.2-8.5) activated_mol->conjugation1 azido_peg_amine This compound azido_peg_amine->conjugation1 azide_mol Azide-Functionalized Molecule conjugation1->azide_mol purification1 Purification azide_mol->purification1 purified_azide_mol Purified Azide-Functionalized Molecule purification1->purified_azide_mol conjugation2 Click Reaction (CuAAC) purified_azide_mol->conjugation2 alkyne_payload Alkyne-Payload alkyne_payload->conjugation2 cu_catalyst Cu(I) Catalyst (CuSO4 + Na Ascorbate) cu_catalyst->conjugation2 final_conjugate Final Conjugate conjugation2->final_conjugate purification2 Purification final_conjugate->purification2 characterization Characterization purification2->characterization

Caption: Workflow for Two-Step this compound Conjugation.

G Experimental Workflow for One-Step NHS Ester Conjugation protein Protein with Primary Amines conjugation Amide Bond Formation (pH 7.2-9.0) protein->conjugation nhs_linker NHS Ester-PEG Linker nhs_linker->conjugation quench Quench Reaction conjugation->quench purification Purification quench->purification final_conjugate Final Conjugate purification->final_conjugate characterization Characterization final_conjugate->characterization

Caption: Workflow for One-Step NHS Ester Conjugation.

Conclusion

The choice between a two-step this compound conjugation and a one-step NHS ester-based strategy is highly dependent on the specific goals of the bioconjugation. NHS ester linkers offer a straightforward and often high-yielding method for labeling proteins with accessible primary amines. However, this approach can result in a heterogeneous product and may be difficult to precisely control.[4][5]

The two-step approach using this compound provides a modular and highly specific method for constructing complex bioconjugates. While the overall yield may be impacted by the efficiency of the initial amine coupling step, the subsequent bioorthogonal click chemistry reaction is typically very efficient.[1] This strategy is particularly advantageous when precise control over the stoichiometry and site of conjugation is critical for the function of the final product. Researchers should carefully consider the trade-offs between the simplicity of the one-step NHS ester method and the precision and modularity of the two-step azido-PEG amine approach.

References

A Comparative Guide to Azido-PEG6-amine in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) chains, particularly those functionalized with azide (B81097) and amine groups like Azido-PEG6-amine, have garnered significant attention. This guide provides an objective comparison of this compound's performance with other linker alternatives in PROTAC development, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals.

The Role and Advantages of this compound in PROTACs

The linker in a PROTAC is not merely a spacer; it critically influences the molecule's physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] this compound serves as a versatile building block in PROTAC synthesis, offering several key advantages:

  • "Click Chemistry" Handle: The azide group on this compound is a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2] This allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of compound libraries for linker optimization.[3]

  • Hydrophilicity and Solubility: The PEG component, consisting of six ethylene (B1197577) glycol units, imparts hydrophilicity to the PROTAC molecule. This can improve the aqueous solubility of often large and greasy PROTAC molecules, which is crucial for their formulation and bioavailability.[1]

  • Flexibility and Length: The PEG6 linker provides a flexible chain of a defined length, which can be crucial for achieving the optimal orientation and proximity between the target protein and the E3 ligase to form a productive ternary complex for ubiquitination.[]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, which is quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). Cell permeability is another critical parameter that determines the ability of the PROTAC to reach its intracellular target.

To illustrate the performance of a PEG6-based linker in comparison to other linker architectures, we will examine a series of PROTACs developed to target Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.

Data Presentation

The following tables summarize the quantitative data for a series of BTK-targeting PROTACs with different linkers. This allows for a direct comparison of their degradation efficiency.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C14H30N4O6[5]
Molecular Weight 350.41 g/mol [5]
XLogP3-AA -0.7[5]
Solubility Soluble in DMSO, Water[6]

Table 2: Comparative Degradation Efficiency of BTK PROTACs with Different Linkers

PROTAC NameLinker Type/DescriptionDC50 (nM) in Mino CellsDmax (%) in Mino CellsReference
RC-1 PEG6 linker with a cyano-acrylamide warhead<10~90[7]
RC-2 Modified PEG6 linker (CH2 replaces an oxygen)>10<90[7]
IR-1 PEG6 linker with an acrylamide (B121943) (irreversible) warhead<10~90[7]
IR-2 Modified PEG6 linker with an acrylamide warhead<10~90[7]
NC-1 Non-covalent analogue with a flexible linker2.297[7]

Note on Permeability Data: A study attempting to measure the permeability of the BTK PROTAC RC-1 and its analogues using the Parallel Artificial Membrane Permeability Assay (PAMPA) found that the compounds had extremely poor permeability and were not detected in the acceptor solution.[8] This highlights a common challenge with PROTACs, which often have high molecular weights and polar surface areas that can limit passive diffusion across cell membranes. Therefore, quantitative Papp values for a direct comparison are not available for this series of compounds.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the rational design of PROTACs. Below are detailed methodologies for key experiments.

PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the final "click" reaction to assemble a PROTAC using an azide-functionalized linker intermediate and an alkyne-functionalized binding moiety.

Materials:

  • Azide-functionalized ligand-linker intermediate (1 equivalent)

  • Alkyne-functionalized binding moiety (1.1 equivalents)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 to 0.2 equivalents)

  • Sodium ascorbate (B8700270) (0.5 to 1 equivalent)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, 0.1 to 0.2 equivalents)

  • Solvent: A mixture of tert-butanol (B103910) and water or DMSO and water.

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the azide-functionalized ligand-linker intermediate and the alkyne-functionalized binding moiety in the chosen solvent system in a reaction flask under an inert atmosphere.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O and, if used, TBTA in the reaction solvent.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

  • Stir the reaction at room temperature. The reaction is typically complete within 1 to 12 hours. Monitor the progress by liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with water and extract the PROTAC product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the final PROTAC product using preparative high-performance liquid chromatography (HPLC) or flash column chromatography.[9]

Western Blot for BTK Degradation

This protocol outlines the steps to quantify the degradation of BTK in a cell line (e.g., Mino cells) after treatment with a BTK-targeting PROTAC.

Materials:

  • Mino cells

  • BTK-targeting PROTACs (e.g., RC-1)

  • DMSO (vehicle control)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-BTK and anti-loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed Mino cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the BTK PROTACs for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples. Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the BTK signal to the loading control. Calculate the percentage of BTK degradation relative to the vehicle control to determine DC50 and Dmax values.[3]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of PROTACs.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solutions in DMSO

  • LC-MS/MS for analysis

Procedure:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Coat Donor Plate: Apply the artificial membrane solution to the filter of the donor plate and allow the solvent to evaporate.

  • Prepare Donor Solutions: Dilute the PROTAC stock solutions in PBS to the final desired concentration (e.g., 10 µM).

  • Assemble and Incubate: Place the donor plate onto the acceptor plate. Incubate the assembly at room temperature for a set period (e.g., 5 to 18 hours).

  • Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium))

    • Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.[10][11]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts in PROTAC development.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow PROTAC Evaluation Workflow Design PROTAC Design (Linker Variation) Synthesis Chemical Synthesis (e.g., Click Chemistry) Design->Synthesis Cell_Culture Cell Culture & PROTAC Treatment Synthesis->Cell_Culture Degradation_Assay Degradation Assay (Western Blot) Cell_Culture->Degradation_Assay Permeability_Assay Permeability Assay (PAMPA) Cell_Culture->Permeability_Assay Data_Analysis Data Analysis (DC50, Dmax, Papp) Degradation_Assay->Data_Analysis Permeability_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR SAR->Design Optimization

Caption: A typical experimental workflow for evaluating PROTACs.

Conclusion

This compound is a valuable and versatile linker in the development of PROTACs, primarily due to its role in facilitating modular synthesis via click chemistry and its ability to confer favorable physicochemical properties such as increased solubility. The comparative data on BTK PROTACs demonstrates that a PEG6-based linker can contribute to highly potent protein degradation. However, the choice of the warhead and the overall molecular structure also play crucial roles in determining the ultimate efficacy and cell permeability of the PROTAC. While challenges such as poor membrane permeability for large PROTAC molecules remain, the systematic evaluation of different linker types, including this compound, through robust experimental protocols is essential for the rational design and optimization of the next generation of targeted protein degraders.

References

Safety Operating Guide

Proper Disposal of Azido-PEG6-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines the essential procedures for the safe handling and disposal of Azido-PEG6-amine, a bifunctional linker commonly used in biomedical research and drug development. Adherence to these protocols is critical to ensure personnel safety and environmental compliance.

This compound, while a valuable tool in scientific research, contains an azide (B81097) functional group, which classifies it as a potentially hazardous material. The primary safety concerns associated with organic azides are their potential for explosive decomposition when subjected to heat, shock, or friction, and the formation of highly toxic and explosive hydrazoic acid if mixed with acids. Therefore, proper disposal is not merely a recommendation but a mandatory safety protocol.

Summary of Key Safety and Disposal Information

For quick reference, the following table summarizes the critical data related to the handling and disposal of this compound and related azide compounds.

ParameterInformationSource
Chemical Name This compound-
CAS Number 957486-82-7[1]
Molecular Formula C14H30N4O6[1]
Primary Hazards Potentially explosive, toxic.[2] Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[2]
Incompatibilities Acids, heavy metals, halogenated solvents, strong oxidizing agents.[2][3][2][3]
Recommended PPE Chemical-resistant gloves, safety goggles, lab coat.[2][2]
Storage Store in a cool, dry, well-ventilated area away from light and incompatible materials.[2][2]
Disposal Method Chemical deactivation followed by disposal as hazardous chemical waste in accordance with local regulations.[2][2]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves the chemical neutralization of the azide group prior to collection by a certified hazardous waste management service. This protocol is based on established methods for the safe handling of organic azides.

Experimental Protocol: Deactivation of this compound

Objective: To convert the potentially explosive azide group into a more stable amine group before disposal.

Materials:

  • Waste this compound (pure or in solution)

  • Reducing agent (e.g., triphenylphosphine (B44618) or sodium borohydride)

  • Appropriate solvent (e.g., THF, ethanol, or water, compatible with the reducing agent and waste material)

  • Stir plate and stir bar

  • Fume hood

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation: Conduct all steps in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

  • Dilution: If working with pure or highly concentrated this compound, dilute it with a suitable solvent.

  • Reduction Reaction:

    • To the stirred solution of this compound, slowly add a molar excess (typically 1.5 to 2 equivalents) of a reducing agent. A common and effective method is the Staudinger reaction, which utilizes triphenylphosphine. The azide is reduced to an aza-ylide, which is then hydrolyzed to an amine.

    • Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or other appropriate analytical techniques to ensure the complete disappearance of the azide.

  • Quenching (if necessary): If using a reactive reducing agent like sodium borohydride, a quenching step with a weak acid (e.g., ammonium (B1175870) chloride solution) may be required after the reaction is complete. This should be done cautiously.

  • Waste Collection: Once the deactivation is complete, the resulting solution should be transferred to a clearly labeled hazardous waste container. The label should indicate the contents, including the reaction products and any solvents used.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type (Pure, Solution, Contaminated materials) deactivate Deactivate Azide Group (e.g., Staudinger Reaction) assess_waste->deactivate fume_hood Work in a Fume Hood ppe->fume_hood fume_hood->assess_waste collect_waste Collect in Labeled Hazardous Waste Container deactivate->collect_waste contact_ehs Contact EHS for Pickup collect_waste->contact_ehs

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

Navigating the Synthesis and Handling of Azido-PEG6-amine: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Azido-PEG6-amine, a bifunctional linker integral to bioconjugation and drug delivery, a comprehensive understanding of its safe handling, storage, and disposal is paramount. While a specific Safety Data Sheet (SDS) with exhaustive hazard data for this compound is not consistently available, established safety protocols for organic azides provide a robust framework for ensuring laboratory safety.

This compound (CAS RN: 957486-82-7) is recognized for its utility in "click chemistry" and peptide modification. However, the presence of the azide (B81097) functional group necessitates stringent safety measures due to its potential for explosive decomposition and toxicity. Organic azides are energetic materials that can be sensitive to shock, heat, friction, and light.

Hazard Identification and Risk Assessment

The primary risks associated with this compound stem from its azide component. Organic azides can be highly reactive and may form dangerously explosive metal azides upon contact with certain metals. Mixing azides with acids can generate hydrazoic acid, which is both highly toxic and explosive.

A general guideline for assessing the stability of organic azides is the "Rule of Six," which suggests that a compound is relatively safe if there are at least six carbon atoms for every energetic functional group (like an azide). This compound, with its 14 carbon atoms to one azide group, is generally considered to be on the safer side of this rule. However, this does not eliminate the need for careful handling.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure and ensure safety.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of explosion or splash.Protects eyes from splashes and potential explosions.
Hand Protection Double gloving is recommended. A chemical-resistant outer glove (e.g., nitrile) over a more robust inner glove. For handling azides of high toxicity, Silver Shield™ gloves under nitrile gloves are recommended.[1]Prevents skin contact and absorption.
Body Protection A flame-resistant lab coat should be worn. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.Protects against spills and splashes.
Respiratory Protection All work should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.Minimizes inhalation exposure.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Fume Hood: All manipulations of this compound must be performed in a properly functioning chemical fume hood.[1]

  • Blast Shield: For reactions involving heating or potential for rapid decomposition, a blast shield should be placed between the user and the experimental setup.[1]

  • Ventilation: Ensure adequate ventilation in the laboratory.

Work Practices:

  • Avoid Incompatible Materials: Do not allow this compound to come into contact with strong acids, strong oxidizing agents, and heavy metals (e.g., copper, lead, brass, mercury) and their salts, as this can lead to the formation of highly explosive metal azides.[2]

  • Use Non-Metal Utensils: Use plastic, Teflon, or ceramic spatulas and equipment to handle the compound.[3]

  • Small Quantities: Work with the smallest feasible quantities of the material.

  • Controlled Temperature: Avoid heating the compound unless absolutely necessary and under controlled conditions.

Storage:

  • Temperature: Store at –20 °C in a dry, light-protected container.[4]

  • Segregation: Store away from incompatible materials, particularly acids and metals.[2]

  • Labeling: Containers should be clearly labeled with the chemical name and hazard warnings.

Disposal Plan

Proper disposal of this compound and related waste is critical to prevent accidental explosions and environmental contamination.

  • Waste Segregation: All solid and liquid waste containing this compound must be collected in a clearly labeled, dedicated hazardous waste container. Do not mix azide waste with other chemical waste streams, especially acidic or metallic waste.[2]

  • Container Choice: Use non-metallic containers for waste collection.

  • Decontamination of Glassware: Glassware that has been in contact with this compound should be decontaminated. A common method involves rinsing with a freshly prepared 10% sodium nitrite (B80452) solution followed by a 10% solution of a weak acid (e.g., acetic acid) to neutralize any residual azide. This procedure should be carried out in a fume hood with appropriate PPE.

  • Professional Disposal: All azide-containing waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department as hazardous waste.[2] Under no circumstances should azide solutions be poured down the drain , as this can lead to the formation of explosive metal azides in the plumbing.[1]

Experimental Protocol: A General Decontamination Procedure for Azide-Containing Aqueous Waste

For dilute aqueous solutions (≤5%) of azides, a chemical deactivation process can be employed prior to disposal, though final disposal should still be handled by EH&S professionals. This procedure must be performed in a chemical fume hood.[1]

  • In a three-necked flask equipped with a stirrer and a dropping funnel, place the aqueous azide solution.

  • With stirring, add a 20% aqueous solution of sodium nitrite, using approximately 1.5 grams of sodium nitrite for every gram of sodium azide.[1]

  • Slowly add a 20% aqueous solution of sulfuric acid until the mixture is acidic to pH paper.[1] Caution: The order of addition is critical. [1]

  • Stir the reaction mixture for several hours to ensure complete destruction of the azide.

  • Neutralize the solution with a dilute sodium hydroxide (B78521) solution to a pH between 6 and 9 before transferring it to a designated hazardous waste container.[1]

Workflow for Safe Handling of this compound

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG6-amine
Reactant of Route 2
Reactant of Route 2
Azido-PEG6-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。